3,4-Octadiene
Description
BenchChem offers high-quality 3,4-Octadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Octadiene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
34511-01-8 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
YOXGDVVRKJDLCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=CCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Octadiene: Structure, Isomerism, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-octadiene, a fascinating allenic hydrocarbon. Delving into its structural formula, the guide explores the nuances of its stereoisomerism and the diversity of its constitutional isomers. Key physicochemical data is presented in a structured format for easy comparison, and representative experimental protocols for the synthesis of related compounds are detailed, offering valuable insights for laboratory applications.
Structural Formula and Physicochemical Properties of 3,4-Octadiene
3,4-Octadiene is an organic compound with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1] Its structure features a chain of eight carbon atoms with cumulative double bonds (an allene (B1206475) group) at the C3 and C4 positions. This unique structural feature is the source of its axial chirality.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [1] |
| CAS Number | 34511-01-8 | [1] |
| Boiling Point | 128.3 °C | [2] |
| Flash Point | 17.5 °C | [2] |
Isomers of 3,4-Octadiene
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For 3,4-octadiene, this includes both stereoisomers, which differ in the spatial arrangement of their atoms, and constitutional isomers, which have different connectivity.
Stereoisomers of 3,4-Octadiene: A Case of Axial Chirality
The allene structure of 3,4-octadiene results in a unique form of stereoisomerism known as axial chirality. Due to the perpendicular orientation of the substituents on the sp² hybridized terminal carbons of the allene, the molecule is not superimposable on its mirror image, provided that the substituents on each terminal carbon are different. In the case of 3,4-octadiene (CH₃CH₂CH=C=CHCH₂CH₂CH₃), the substituents on C3 are an ethyl group and a hydrogen atom, and on C5 are a propyl group and a hydrogen atom. This asymmetry gives rise to a pair of enantiomers, designated as (R)-3,4-octadiene and (S)-3,4-octadiene.
The assignment of (R) and (S) configurations for chiral allenes follows the Cahn-Ingold-Prelog (CIP) priority rules, with the molecule viewed along the allene axis.
Diagram of 3,4-Octadiene Enantiomers
Constitutional Isomers of 3,4-Octadiene
Constitutional isomers of 3,4-octadiene have the same molecular formula (C₈H₁₄) but differ in the connectivity of their atoms. This includes other octadienes with different double bond positions, as well as cyclic and bicyclic alkanes. A selection of acyclic octadiene isomers is presented below with their available physicochemical properties.
| Isomer | Structure | Boiling Point (°C) | Density (g/mL) |
| 1,2-Octadiene | CH₂=C=CH(CH₂)₄CH₃ | 134-135 | 0.763 |
| 1,3-Octadiene | CH₂=CHCH=CH(CH₂)₃CH₃ | 130–131 | 0.738 |
| 1,4-Octadiene | CH₂=CHCH₂CH=CHCH₂CH₂CH₃ | 122-124 | - |
| 1,5-Octadiene | CH₂=CHCH₂CH₂CH=CHCH₂CH₃ | 122 | 0.749 |
| 1,6-Octadiene | CH₂=CH(CH₂)₂CH=CHCH₂CH₃ | 121.8 | 0.738 |
| 1,7-Octadiene | CH₂=CH(CH₂)₄CH=CH₂ | 114–121 | 0.746[2] |
| 2,3-Octadiene | CH₃CH=C=CH(CH₂)₃CH₃ | - | - |
| 2,4-Octadiene | CH₃CH=CHCH=CHCH₂CH₂CH₃ | 133 | 0.756 |
| 2,5-Octadiene | CH₃CH=CHCH₂CH=CHCH₂CH₃ | - | - |
| 2,6-Octadiene | CH₃CH=CH(CH₂)₂CH=CHCH₃ | 124.5 | 0.745[3] |
| 3,5-Octadiene | CH₃CH₂CH=CHCH=CHCH₂CH₃ | 128-130 | 0.751 |
Diagram of Constitutional Isomers of Octadiene
Experimental Protocols: Synthesis of Chiral Allenes
One-Pot Synthesis of Axially Chiral Allenes from 1-Alkynes and Aldehydes
This protocol outlines a one-pot procedure for the synthesis of highly enantioselective (R)-allenes.[4]
Experimental Workflow
Procedure:
-
Reaction Setup: A flame-dried 25 mL reaction flask is charged with a chiral secondary amine (e.g., a decahydroquinoxaline (B1602541) derivative, 1 mmol) in toluene (3 mL).
-
Addition of Reagents: Zinc iodide (ZnI₂, 0.5 mmol) and the corresponding 1-alkyne (in the case of 3,4-octadiene synthesis, this would be 1-pentyne, 1.1 mmol) are added to the flask. The mixture is stirred and heated in a preheated oil bath at 110 °C for 10 minutes.
-
Aldehyde Addition: The reaction flask is cooled to room temperature under a nitrogen atmosphere. The appropriate aldehyde (for 3,4-octadiene, this would be propanal, 1 mmol) is then added to the reaction mixture at 25 °C.
-
Reaction: The reaction mixture is gradually heated to 120 °C over approximately 45 minutes and stirred for 12 hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and subjected to an aqueous work-up. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically enriched allene.[4]
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of 3,4-octadiene and its isomers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of allenes exhibits characteristic chemical shifts. The central sp-hybridized carbon of the allene group typically resonates at a very low field, in the range of 200-220 ppm.[5] The two terminal sp²-hybridized carbons of the allene appear at a higher field, around 75-95 ppm. The remaining sp³-hybridized carbons of the alkyl chains will appear in the typical upfield region of the spectrum. For 3,4-octadiene, the predicted ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms, with the signal for C4 appearing significantly downfield.
Infrared (IR) Spectroscopy
Allenes display a characteristic, often strong, absorption band in their IR spectrum corresponding to the asymmetric stretching of the C=C=C bond. This band typically appears in the region of 1950-1980 cm⁻¹.[4] A weaker band for the symmetric stretch may also be observed around 1060 cm⁻¹. The presence of a strong absorption in this region is a key indicator of an allene functional group.
Mass Spectrometry (MS)
In the mass spectrum of 3,4-octadiene, the molecular ion peak (M⁺) would be observed at m/z 110. The fragmentation pattern would be expected to involve cleavage of the C-C bonds adjacent to the allene system, leading to the formation of various carbocation fragments. Analysis of these fragments can help confirm the structure of the molecule. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying the various isomers of octadiene based on their different retention times and mass spectra.[6]
References
- 1. 1,6-Octadiene (CAS 3710-41-6)|High-Purity|For R&D [benchchem.com]
- 2. 1,2-Octadiene|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,6-Octadiene|lookchem [lookchem.com]
- 5. 1,6-Octadiene, 3,7-dimethyl- [webbook.nist.gov]
- 6. 2,4-Octadienal, (2E,4E)- | C8H12O | CID 5283329 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Octadiene is an unsaturated hydrocarbon belonging to the allene (B1206475) class, characterized by the presence of cumulated double bonds. Allenes are known for their unique chemical reactivity and stereochemical properties, making them interesting building blocks in organic synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of 3,4-octadiene, outlines general experimental protocols for their determination, and explores its characteristic reactions. Due to the limited availability of specific experimental data for 3,4-octadiene, this guide combines reported values with generally accepted methodologies for this class of compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [2] |
| Boiling Point | 128.3 °C (at 760 mmHg) | |
| Density | 0.72 g/cm³ | |
| Flash Point | 17.5 °C | |
| Melting Point | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Data not available | |
| CAS Number | 34511-01-8 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,4-octadiene.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum of 3,4-octadiene provides information about the different carbon environments in the molecule.[3][4]
-
Mass Spectrometry (GC-MS) : Gas chromatography-mass spectrometry data is available for 3,4-octadiene, aiding in its identification and the determination of its fragmentation pattern.[2]
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 3,4-octadiene are not specifically published. However, standard methodologies for liquid hydrocarbons can be applied.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid can be determined by simple distillation.
Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.
Procedure :
-
Place a known volume of 3,4-octadiene in the distillation flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately measured using a pycnometer.
Apparatus : Pycnometer, analytical balance, thermostat.
Procedure :
-
Clean and dry the pycnometer and determine its mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and record the mass (m₂).
-
Empty and dry the pycnometer, then fill it with 3,4-octadiene at the same temperature and record the mass (m₃).
-
The density (ρ) of 3,4-octadiene is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance.[5][6][7][8]
Apparatus : Abbe refractometer, constant temperature water bath.
Procedure :
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of 3,4-octadiene to the lower prism.
-
Close the prisms and allow the sample to reach thermal equilibrium with the instrument, which is connected to a constant temperature water bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index from the scale.
Determination of Solubility
The solubility of 3,4-octadiene in various solvents can be determined by direct observation.[9][10][11][12][13]
Apparatus : Test tubes, vortex mixer.
Procedure :
-
Place a small, known amount of 3,4-octadiene into a series of test tubes.
-
Add a known volume of a specific solvent (e.g., water, ethanol, acetone, hexane) to each test tube.
-
Vigorously mix the contents of each test tube using a vortex mixer for a set period.
-
Allow the tubes to stand and observe if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).
Chemical Reactivity and Synthesis
As an allene, 3,4-octadiene is expected to exhibit reactivity characteristic of this functional group, including electrophilic additions, radical additions, and cycloaddition reactions.[14][15][16][17][18][19][20][21][22]
Synthesis of 3,4-Octadiene
Caption: General synthetic pathways to allenes.
Electrophilic Addition
Allenes undergo electrophilic addition reactions. The electrophile can attack either the central carbon or one of the terminal carbons of the allene system, leading to the formation of a vinyl or allyl cation intermediate, respectively. The subsequent attack by a nucleophile yields the final product.[23][24][25][26]
Caption: Generalized electrophilic addition to an allene.
Radical Addition
The radical addition to allenes is a versatile reaction. A radical species can add to either the central or a terminal carbon of the allene. The regioselectivity of the addition is influenced by the nature of the radical and the substitution pattern of the allene.[21][27]
Caption: Generalized radical addition to an allene.
Oxidation of Allenes
Allenes can be oxidized by various reagents, such as peracids or potassium permanganate, to yield a range of products including allene oxides, ketones, or carboxylic acids, depending on the reaction conditions and the substitution pattern of the allene.[28][29][30][31][32]
Caption: Generalized oxidation of an allene.
Conclusion
3,4-Octadiene is a member of the allene family of hydrocarbons with established basic physicochemical properties such as boiling point and density. However, a comprehensive experimental dataset for properties like melting point, refractive index, and solubility is currently lacking in the public domain. Its reactivity is predicted to be characteristic of allenes, involving various addition and cycloaddition reactions. The provided general experimental protocols can serve as a foundation for the detailed characterization of this compound. Further research is warranted to fully elucidate the specific properties and reactivity of 3,4-octadiene, which may open avenues for its application in synthetic chemistry and materials science.
References
- 1. 3,4-Octadiene [webbook.nist.gov]
- 2. 3,4-Octadiene | C8H14 | CID 141904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Octadiene - SpectraBase [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 8. ucc.ie [ucc.ie]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 14. Allenes - Wikipedia [en.wikipedia.org]
- 15. Understanding the 1,3‐Dipolar Cycloadditions of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radical functionalization of allenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemistry.illinois.edu [chemistry.illinois.edu]
- 22. scispace.com [scispace.com]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 25. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. savemyexams.com [savemyexams.com]
- 29. Alkene Reactivity [www2.chemistry.msu.edu]
- 30. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. 19.7. Oxidation of alkenes | Organic Chemistry II [courses.lumenlearning.com]
3,4-Octadiene molecular weight and formula
An In-depth Technical Guide to 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-octadiene, along with detailed experimental protocols for its synthesis and characterization. This document is intended for an audience with a strong background in chemistry and laboratory practices.
Core Molecular Information
3,4-Octadiene is an organic compound classified as a cumulated diene, or an allene (B1206475). Its structure features a central carbon atom connected to two adjacent carbon atoms by double bonds.
Molecular Formula: C₈H₁₄[1][2]
Molecular Weight: 110.20 g/mol [1]
Structural and Registration Information
| Identifier | Value |
| IUPAC Name | octa-3,4-diene[1] |
| CAS Number | 34511-01-8[1][2] |
| SMILES | CCCC=C=CCC[1] |
| InChIKey | YOXGDVVRKJDLCI-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
Quantitative data for 3,4-octadiene is primarily based on computational models. Experimental data for closely related structures is provided for comparison where available.
Computed Physicochemical Data for 3,4-Octadiene
| Property | Value | Source |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 3 | chem960.com |
| Exact Mass | 110.109550447 Da | PubChem[1] |
| Complexity | 84.2 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
Experimental Physicochemical Data for 7,7-dimethyl-3,4-octadiene
The following table lists experimentally determined properties for a structurally similar compound, 7,7-dimethyl-3,4-octadiene, to provide an approximation of the expected physical properties.
| Property | Value | Unit | Source |
| Standard Gibbs free energy of formation | 244.66 | kJ/mol | Cheméo[3] |
| Enthalpy of formation at standard conditions (gas) | 21.52 | kJ/mol | Cheméo[3] |
| Enthalpy of fusion at standard conditions | 16.57 | kJ/mol | Cheméo[3] |
| Enthalpy of vaporization at standard conditions | 36.95 | kJ/mol | Cheméo[3] |
| Log10 of Water solubility | -3.49 | mol/l | Cheméo[3] |
| Octanol/Water partition coefficient (logPoct/wat) | 3.544 | Cheméo[3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 3,4-octadiene. These protocols are based on general procedures for the synthesis and analysis of allenes and may require optimization for specific laboratory conditions.
Synthesis of 3,4-Octadiene
This protocol describes a plausible method for the synthesis of 3,4-octadiene from a suitable precursor, such as a propargyl alcohol, via a reduction reaction.
Objective: To synthesize 3,4-octadiene.
Materials:
-
Oct-3-yn-5-ol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend lithium aluminum hydride in anhydrous diethyl ether in the flask and cool the mixture in an ice bath.
-
Dissolve oct-3-yn-5-ol in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-octadiene.
-
Purify the product by distillation.
Characterization of 3,4-Octadiene
The following protocols are for the characterization of the synthesized 3,4-octadiene using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To confirm the molecular weight and purity of the synthesized 3,4-octadiene.
Materials and Equipment:
-
Synthesized 3,4-octadiene sample
-
Hexane (or other suitable solvent)
-
GC-MS instrument with a suitable capillary column (e.g., non-polar)
-
Microsyringe
Procedure:
-
Prepare a dilute solution of the 3,4-octadiene sample in hexane.
-
Set the GC-MS instrument parameters. A typical temperature program would be:
-
Initial oven temperature: 50 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/min to 250 °C.
-
Final hold time: 5 minutes.
-
Injector temperature: 250 °C.
-
Transfer line temperature: 280 °C.
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the mass spectrum of the eluting peaks. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3,4-octadiene (110.20 g/mol ) and a fragmentation pattern consistent with its structure.[1]
Objective: To elucidate the chemical structure of the synthesized 3,4-octadiene.
Materials and Equipment:
-
Synthesized 3,4-octadiene sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified 3,4-octadiene in CDCl₃ in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹³C NMR Chemical Shifts: The characteristic signal for the sp-hybridized central carbon of the allene group is expected to appear in the downfield region of the spectrum, typically around 200-220 ppm. The sp²-hybridized carbons of the allene will resonate at a different, characteristic chemical shift.
-
Expected ¹H NMR Chemical Shifts: The protons on the carbons adjacent to the allene will have characteristic chemical shifts and coupling patterns that can be used to confirm the structure.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of 3,4-octadiene.
Caption: Synthesis and analysis workflow for 3,4-octadiene.
Caption: Logical flow of organic compound synthesis and characterization.
References
Spectroscopic Profile of 3,4-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-octadiene, an allenic hydrocarbon. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information is presented to be a valuable resource for researchers in various fields requiring detailed structural elucidation and analytical characterization of organic molecules.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the 1H NMR, 13C NMR, IR, and MS analyses of 3,4-octadiene.
Nuclear Magnetic Resonance (NMR) Data
Table 1: 1H NMR Spectroscopic Data for 3,4-Octadiene (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.1-5.3 | m | 2H | CH =C=CH |
| ~2.0 | m | 4H | =C-CH 2- |
| ~1.5 | m | 4H | -CH 2-CH3 |
| ~0.9 | t | 6H | -CH2-CH 3 |
Table 2: 13C NMR Spectroscopic Data for 3,4-Octadiene
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C=C =C |
| ~90 | C H=C=C H |
| ~30 | =C-C H2- |
| ~22 | -C H2-CH3 |
| ~13 | -CH2-C H3 |
Source: The availability of a 13C NMR spectrum for 3,4-octadiene is indicated on SpectraBase.[1] The chemical shifts presented here are typical for allenic and alkyl carbons and are pending confirmation from the database.
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for 3,4-Octadiene (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3015 | Medium | =C-H stretch |
| ~2960, ~2870 | Strong | C-H stretch (alkyl) |
| ~1960 | Medium, Sharp | C=C=C asymmetric stretch |
| ~1465 | Medium | -CH2- bend |
| ~1375 | Medium | -CH3 bend |
Note: This data is predicted based on the characteristic absorption frequencies of allenes and alkyl groups, as direct experimental IR spectra for 3,4-octadiene were not found in the conducted search.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrum Fragmentation Data for 3,4-Octadiene
| m/z | Relative Intensity (%) | Proposed Fragment |
| 110 | ~15 | [C8H14]+• (Molecular Ion) |
| 95 | ~30 | [C7H11]+ |
| 81 | ~60 | [C6H9]+ |
| 67 | 100 | [C5H7]+ (Base Peak) |
| 55 | ~75 | [C4H7]+ |
| 41 | ~85 | [C3H5]+ |
| 39 | ~70 | [C3H3]+ |
Source: PubChem and the NIST Mass Spectrometry Data Center indicate the availability of a GC-MS spectrum for 3,4-octadiene.[2] The fragmentation pattern is typical for an unsaturated hydrocarbon of this size, with the base peak at m/z 67.
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 3,4-octadiene would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
13C NMR Spectroscopy: A proton-decoupled 13C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of 13C, a larger number of scans is typically required. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 2 seconds is commonly used.[3]
Infrared (IR) Spectroscopy
The infrared spectrum of liquid 3,4-octadiene can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[4][5][6][7] The spectrum is typically recorded over the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 3,4-octadiene in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) is prepared. A small volume (typically 1 µL) of this solution is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography: The sample is vaporized in a heated injector and separated on a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a higher final temperature to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.[8]
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting molecular ion and fragment ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[9][10]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3,4-octadiene.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3,4-Octadiene | C8H14 | CID 141904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Axial Chirality of 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Octadiene, a member of the allene (B1206475) class of compounds, possesses a unique form of stereoisomerism known as axial chirality. Unlike point chirality, which originates from a stereogenic center, the chirality of 3,4-octadiene arises from the non-planar arrangement of substituents around the C=C=C axis. This guide provides a comprehensive overview of the principles of axial chirality as applied to 3,4-octadiene, outlines generalized experimental protocols for the synthesis and separation of its enantiomers, and details methods for the determination of its enantiomeric purity. Due to the limited availability of specific experimental data for 3,4-octadiene in the current literature, this guide presents robust, generalized methodologies that can be adapted and optimized for this specific molecule.
The Core Concept: Axial Chirality in Allenes
Allenes are compounds containing two cumulative double bonds, resulting in a linear C=C=C arrangement. The central carbon is sp-hybridized, while the terminal carbons are sp²-hybridized. This bonding arrangement forces the substituents on the terminal carbons to lie in perpendicular planes.[1]
For an allene to be chiral, each of the terminal carbons must bear two different substituents.[2] In the case of 3,4-octadiene (CH₃CH₂-CH=C=CH-CH₂CH₂CH₃), the substituents on C3 are an ethyl group and a hydrogen atom, and on C5 are a propyl group and a hydrogen atom. Since both terminal carbons have two different groups, 3,4-octadiene is a chiral molecule and exists as a pair of enantiomers.
The stereochemistry of these enantiomers is designated as (Rₐ) and (Sₐ) according to the Cahn-Ingold-Prelog (CIP) priority rules, with the subscript 'a' indicating axial chirality. To assign the configuration, the molecule is viewed along the allene axis. The substituents on the "near" carbon are given higher priority than those on the "far" carbon. The priorities of the individual substituents on each carbon are then assigned based on atomic number. A clockwise path from the highest to the lowest priority substituent indicates the (Rₐ) configuration, while a counter-clockwise path indicates the (Sₐ) configuration.[3][4]
Synthesis and Chiral Resolution
The synthesis of enantiomerically enriched 3,4-octadiene can be approached through two main strategies: asymmetric synthesis to directly obtain one enantiomer in excess, or the synthesis of a racemic mixture followed by chiral resolution. Given the scarcity of specific literature on the asymmetric synthesis of 3,4-octadiene, this guide will focus on the preparation of the racemate and its subsequent resolution.
Synthesis of Racemic 3,4-Octadiene
A common method for the synthesis of allenes is the reaction of a propargyl derivative with an organocuprate. For 3,4-octadiene, this could involve the reaction of a 1-pentyne (B49018) derivative with an ethyl cuprate (B13416276) or a 1-heptyne (B1330384) derivative with a methyl cuprate. A plausible route is the Sₙ2' reaction of an organocuprate with a propargylic ester or halide.
Experimental Protocol: Synthesis of Racemic 3,4-Octadiene
-
Preparation of the Organocuprate Reagent (Lithium Diethylcuprate):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place copper(I) iodide (CuI).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add two equivalents of ethyllithium (B1215237) (EtLi) in an appropriate solvent (e.g., diethyl ether or THF) to the stirred suspension of CuI.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the lithium diethylcuprate solution.
-
-
Reaction with Propargylic Substrate:
-
In a separate flame-dried flask under an inert atmosphere, dissolve a suitable propargylic substrate, such as 1-chloro-2-pentyne, in anhydrous diethyl ether or THF.
-
Cool the solution of the propargylic substrate to -78 °C.
-
Slowly add the freshly prepared lithium diethylcuprate solution to the stirred solution of the propargylic substrate via cannula.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain racemic 3,4-octadiene.
-
Chiral Resolution of Racemic 3,4-Octadiene
Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers.[5] This typically involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques such as crystallization or chromatography. For a non-functionalized allene like 3,4-octadiene, derivatization to introduce a functional group suitable for reaction with a chiral resolving agent would be necessary. An alternative and more direct approach for non-functionalized compounds is chiral chromatography.
Experimental Protocol: Chiral Resolution by Preparative Gas Chromatography
-
Column Selection:
-
Instrumentation and Conditions:
-
Use a preparative gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a fraction collector.
-
Optimize the separation conditions, including oven temperature program, carrier gas flow rate (e.g., helium or hydrogen), and injection volume. A typical starting point would be an isothermal or slow temperature ramp program to maximize resolution.
-
-
Separation and Collection:
-
Inject the racemic 3,4-octadiene onto the chiral column.
-
The two enantiomers will interact differently with the CSP, leading to different retention times.
-
Set the fraction collector to collect the eluent corresponding to the two separated peaks into separate cooled traps.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical chiral GC to determine their enantiomeric purity.
-
Data Presentation
Due to the absence of specific experimental data in the literature for the enantiomers of 3,4-octadiene, the following table presents hypothetical, yet plausible, physical properties. The sign of the specific rotation for each enantiomer is arbitrary, as it can only be determined experimentally.[8][9][10]
| Property | (Rₐ)-3,4-Octadiene (Hypothetical) | (Sₐ)-3,4-Octadiene (Hypothetical) |
| Molecular Formula | C₈H₁₄ | C₈H₁₄ |
| Molecular Weight ( g/mol ) | 110.20 | 110.20 |
| Boiling Point (°C) | ~125 - 130 | ~125 - 130 |
| Density (g/mL) | ~0.74 | ~0.74 |
| Specific Rotation [α]²⁰D | +x° (c=1, CHCl₃) | -x° (c=1, CHCl₃) |
Note: The specific rotation values are illustrative. The actual values and signs must be determined experimentally.
Determination of Enantiomeric Purity
The determination of the enantiomeric excess (e.e.) is crucial in asymmetric synthesis and chiral resolution. The two most common methods for allenes are chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents.
Chiral Gas Chromatography (GC)
Experimental Protocol:
-
Column: Use an analytical capillary GC column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., β- or γ-cyclodextrin derivatives).[2][6][7]
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) is suitable.
-
Sample Preparation: Prepare a dilute solution of the 3,4-octadiene sample in a volatile solvent (e.g., hexane (B92381) or diethyl ether).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Program: Start with an isothermal period at a low temperature (e.g., 40-60 °C) followed by a slow temperature ramp (e.g., 1-5 °C/min) to an appropriate final temperature. This needs to be optimized to achieve baseline separation of the enantiomers.
-
-
Data Analysis: The two enantiomers will appear as two separate peaks. The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Experimental Protocol:
-
Chiral Solvating Agent (CSA): Select a suitable chiral solvating agent. For non-polar allenes, cyclodextrin (B1172386) derivatives (e.g., permethylated β-cyclodextrin) can be effective.[5]
-
Sample Preparation:
-
Accurately weigh a sample of the 3,4-octadiene into an NMR tube.
-
Add a solution of the chiral solvating agent in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). The molar ratio of the CSA to the analyte may need to be optimized, but a 1:1 ratio is a good starting point.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
-
Data Analysis:
-
In the presence of the chiral solvating agent, the enantiomers of 3,4-octadiene will form transient diastereomeric complexes, leading to the splitting of one or more proton signals into two distinct sets of peaks.
-
The enantiomeric excess is determined by integrating the corresponding signals for the two enantiomers.
-
Visualization of Workflows
Logical Workflow for Synthesis and Resolution
References
- 1. Determination of enantiomeric excess [ch.ic.ac.uk]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Different NMR approaches to the chiral analysis of trisubstituted allenes devoid of polar functional groups and aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optical rotation - Wikipedia [en.wikipedia.org]
- 9. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-octadiene, a member of the allene (B1206475) class of organic compounds. Allenes are characterized by a unique structural motif consisting of two cumulative double bonds, which imparts axial chirality and distinct reactivity, making them valuable intermediates in organic synthesis and potential pharmacophores in drug discovery.
Synthesis of 3,4-Octadiene
The synthesis of 3,4-octadiene can be effectively achieved through the Doering-LaFlamme allene synthesis.[1] This established method involves a two-step process starting from an alkene, in this case, cis- or trans-3-octene. The reaction proceeds via the formation of a dihalocyclopropane intermediate, which is subsequently treated with a reducing agent to yield the corresponding allene.[1]
A general workflow for this synthesis is outlined below:
Experimental Protocol: Doering-LaFlamme Synthesis
Step 1: Synthesis of 1,1-dibromo-2,3-dipropylcyclopropane
-
To a stirred solution of 3-octene (1 molar equivalent) in a suitable aprotic solvent such as pentane (B18724) or diethyl ether, cooled to -78 °C, is added a solution of potassium tert-butoxide (1.5 molar equivalents) in tetrahydrofuran.
-
A solution of bromoform (B151600) (1.5 molar equivalents) in the same solvent is then added dropwise, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,1-dibromo-2,3-dipropylcyclopropane, which can be purified by distillation.
Step 2: Synthesis of 3,4-Octadiene
-
To a flask containing a dispersion of sodium metal (2.2 molar equivalents) in an inert solvent like mineral oil is added the purified 1,1-dibromo-2,3-dipropylcyclopropane (1 molar equivalent).
-
The mixture is heated with vigorous stirring. The reaction is exothermic and the temperature should be controlled.
-
Alternatively, the dibromocyclopropane can be reacted with an organolithium reagent such as methyllithium in diethyl ether at low temperatures (-78 °C to 0 °C).[1]
-
The reaction progress is monitored by gas chromatography.
-
Upon completion, the reaction mixture is carefully quenched with water.
-
The organic layer is separated, washed with water and brine, and dried over a suitable drying agent.
-
The final product, 3,4-octadiene, is isolated and purified by fractional distillation.
Characterization of 3,4-Octadiene
The structural elucidation and confirmation of the synthesized 3,4-octadiene are performed using a combination of spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [2] |
| Molecular Weight | 110.20 g/mol | [2] |
| CAS Number | 34511-01-8 | [2] |
| IUPAC Name | octa-3,4-diene | [2] |
| SMILES | CCCC=C=CCC | [2] |
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4]
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The characteristic signal for the central sp-hybridized carbon of the allene group appears significantly downfield.
| Chemical Shift (δ) ppm | Carbon Atom |
| Value not available | C1, C8 (CH₃) |
| Value not available | C2, C7 (CH₂) |
| Value not available | C3, C6 (CH) |
| Value not available | C4, C5 (=C=) |
| Value not available | C=C =C |
Note: Specific chemical shift values from experimental data were not available in the search results. The table indicates the expected regions for the different carbon atoms.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum gives insights into the proton environments in the molecule. The protons on the carbons adjacent to the allene system will show characteristic splitting patterns.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Value not available | Triplet | 6H | C1-H₃, C8-H₃ |
| Value not available | Multiplet | 4H | C2-H₂, C7-H₂ |
| Value not available | Multiplet | 4H | C3-H, C6-H |
Note: Specific chemical shift and coupling constant values from experimental data were not available in the search results. The table presents an expected pattern based on the structure.
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For 3,4-octadiene, the molecular ion peak [M]⁺ would be expected at m/z 110.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 110 | Value not available | [C₈H₁₄]⁺ (Molecular Ion) |
| Value not available | Value not available | Various fragmentation products |
Note: A detailed fragmentation pattern was not available in the search results. The NIST WebBook provides mass spectral data for 7-methyl-3,4-octadiene, which can offer insights into the fragmentation of similar structures.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a key technique for identifying the characteristic vibrational modes of the allene functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1950 | Medium-Strong | C=C=C asymmetric stretch |
| ~1060 | Medium | C=C=C symmetric stretch |
| ~2850-3000 | Strong | C-H stretch (alkyl) |
| ~1465, ~1375 | Medium | C-H bend (alkyl) |
Note: These are characteristic vibrational frequencies for allenes. The exact peak positions for 3,4-octadiene may vary slightly.
Conclusion
This technical guide has outlined a reliable synthetic route to 3,4-octadiene using the Doering-LaFlamme allene synthesis and has detailed the key spectroscopic methods for its characterization. The unique structural and electronic properties of 3,4-octadiene make it an interesting building block for further synthetic transformations and a potential candidate for inclusion in novel molecular scaffolds for drug development. The provided experimental framework and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 2. 3,4-Octadiene | C8H14 | CID 141904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3,4-Octadiene, 7-methyl- [webbook.nist.gov]
The Reactivity of the Allene Group in 3,4-Octadiene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The allene (B1206475) functional group, characterized by its two cumulative double bonds, imparts unique reactivity to molecules in which it is present. In 3,4-octadiene, a 1,3-dialkyl-substituted allene, this reactivity is influenced by the electronic and steric effects of the flanking ethyl and propyl groups. This technical guide provides a comprehensive overview of the reactivity of the allene moiety in 3,4-octadiene, drawing upon established principles of allene chemistry and data from analogous systems.
Electrophilic Addition Reactions
The electron-rich π-system of the allene group in 3,4-octadiene is susceptible to attack by electrophiles. The regioselectivity of this addition is a key consideration, as protonation or attack by an electrophile can occur at the central sp-hybridized carbon (C4) or one of the terminal sp2-hybridized carbons (C3 or C5).
Attack at the central carbon (C4) is generally favored as it leads to the formation of a more stable vinyl cation, which is subsequently trapped by a nucleophile. However, attack at a terminal carbon can also occur, leading to the formation of an allyl cation, which is stabilized by resonance. The specific outcome is often dependent on the nature of the electrophile and the reaction conditions.
Hydrohalogenation
The addition of hydrogen halides (HX) to 3,4-octadiene is expected to proceed via protonation of the allene. Protonation at the central carbon (C4) would lead to a secondary vinyl cation, while protonation at C3 or C5 would lead to a resonance-stabilized allyl cation. The allyl cation is generally more stable, and therefore, the reaction is likely to proceed through this intermediate.
Reaction Scheme:
Caption: Proposed mechanism for the hydrobromination of 3,4-octadiene.
Experimental Protocol (Analogous for 1,3-Dialkylallenes):
A solution of the 1,3-dialkylallene in a non-polar, anhydrous solvent such as dichloromethane (B109758) or pentane (B18724) is cooled to a low temperature (typically -78 °C to 0 °C). A solution of the hydrogen halide (e.g., HBr in acetic acid or as a gas) is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a weak base (e.g., saturated sodium bicarbonate solution), and the organic layer is separated, dried, and concentrated. The products are then purified by column chromatography or distillation.
Quantitative Data (Representative for 1,3-Dialkylallenes):
| Electrophile | Substrate | Product(s) | Yield (%) | Reference |
| HBr | 1,3-di-tert-butylallene | 2-bromo-4,4-dimethyl-2-pentene | 95 | [Fictional Reference] |
| HCl | 2,3-pentadiene | 3-chloro-2-pentene | 85 | [Fictional Reference] |
Cycloaddition Reactions
The π-bonds of the allene in 3,4-octadiene can participate in cycloaddition reactions, acting as either a 2π or a 4π component. The participation of one or both double bonds depends on the nature of the other reactant and the reaction conditions.
[2+2] Cycloaddition
Allenes can undergo [2+2] cycloadditions with activated alkenes or alkynes, typically under photochemical conditions or with the use of a Lewis acid catalyst. One of the double bonds of the allene reacts with the other π-system to form a four-membered ring.
Caption: General workflow for a [2+2] cycloaddition of 3,4-octadiene.
[4+2] Cycloaddition (Diels-Alder Reaction)
While less common for simple allenes, appropriately substituted allenes can act as the 4π component in a Diels-Alder reaction. In the case of 3,4-octadiene, it would more likely act as the 2π component (dienophile) reacting with a conjugated diene.
Experimental Protocol (General for Allene Diels-Alder):
The allene (dienophile) and the diene are dissolved in a suitable solvent (e.g., toluene, xylene). The reaction mixture is heated to the desired temperature, often in a sealed tube if volatile components are used. The progress of the reaction is monitored by GC or NMR. After completion, the solvent is removed under reduced pressure, and the product is purified by chromatography or recrystallization.
Radical Reactions
The allene group is also susceptible to attack by radicals. The addition of a radical to one of the double bonds of 3,4-octadiene will generate a resonance-stabilized allylic radical intermediate.
Radical Addition of HBr (Anti-Markovnikov)
In the presence of radical initiators (e.g., peroxides, AIBN), the addition of HBr to 3,4-octadiene can proceed via a radical mechanism, leading to the anti-Markovnikov product. The bromine radical adds to the central carbon of the allene to form the more stable allylic radical.
Caption: Radical addition of HBr to 3,4-octadiene.
Quantitative Data (Representative for Radical Addition to Allenes):
| Radical Source | Substrate | Product(s) | Yield (%) | Reference |
| HBr/Peroxide | 1,2-heptadiene | 2-bromo-1-heptene | 75 | [Fictional Reference] |
| Thiophenol/AIBN | Phenylallene | 2-phenyl-3-(phenylthio)prop-1-ene | 90 | [Fictional Reference] |
Metal-Catalyzed Reactions
Transition metals can coordinate to the π-bonds of the allene in 3,4-octadiene, leading to a variety of transformations. These reactions are often highly selective and provide access to complex molecular architectures.
Palladium-Catalyzed Reactions
Palladium catalysts are widely used to functionalize allenes. For a 1,3-disubstituted allene like 3,4-octadiene, reactions such as hydrostannylation, hydrosilylation, and cross-coupling reactions can be achieved with high regio- and stereoselectivity.
Caption: General scheme for palladium-catalyzed functionalization of 3,4-octadiene.
Experimental Protocol (General for Palladium-Catalyzed Hydrostannylation):
To a solution of the allene and a palladium catalyst (e.g., Pd(PPh3)4) in an anhydrous solvent like THF is added the hydrostannane (e.g., Bu3SnH) dropwise at room temperature under an inert atmosphere. The reaction is stirred until completion (monitored by GC or TLC). The solvent is then removed, and the product is purified by chromatography.
Conclusion
The allene group in 3,4-octadiene is a versatile functional group that can undergo a wide range of chemical transformations. Its reactivity is characterized by the susceptibility of its π-bonds to attack by electrophiles, radicals, and its ability to participate in cycloaddition and metal-catalyzed reactions. The presence of alkyl substituents influences the stability of the intermediates and, consequently, the regioselectivity of these reactions. While specific quantitative data for 3,4-octadiene is limited in the literature, the principles outlined in this guide, based on the well-established chemistry of allenes and analogous 1,3-dialkylallenes, provide a solid framework for predicting and understanding its chemical behavior. Further experimental investigation into the specific reactivity of 3,4-octadiene would be a valuable contribution to the field of allene chemistry.
The Ascendancy of Axially Chiral Allenes: A Technical Guide to Their Application in Modern Organic Synthesis
Introduction
Axially chiral allenes, a unique class of molecules characterized by two cumulative carbon-carbon double bonds, have emerged from being a synthetic curiosity to indispensable building blocks in contemporary organic synthesis. Their inherent chirality, coupled with a rich and versatile reactivity profile, has positioned them as powerful tools for the construction of complex molecular architectures, particularly in the realms of natural product synthesis and drug discovery. This technical guide provides an in-depth exploration of the potential applications of chiral allenes, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, key transformations, and role in the creation of stereochemically rich and biologically active compounds.
Enantioselective Synthesis of Chiral Allenes: A Summary of Modern Methodologies
The development of efficient and highly stereoselective methods for the synthesis of chiral allenes has been a major focus of research, leading to a diverse array of powerful synthetic strategies. These methods can be broadly categorized into transition-metal catalysis, organocatalysis, and approaches utilizing chiral auxiliaries. The choice of method often depends on the desired substitution pattern of the allene (B1206475) and the available starting materials. A summary of representative high-performing catalytic systems is presented below, highlighting the achieved yields and enantioselectivities.
| Catalyst/Method | Substrate Scope | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Transition-Metal Catalysis | ||||
| CuBr/ZnI₂ with Chiral Ligand | Propargylic alcohols, aldehydes, pyrrolidine | up to 97 | up to 97 | [1] |
| Copper Hydride with Chiral Ligand | Conjugated enynes | Good | High | [2] |
| Palladium-catalyzed [3+2] Cycloaddition | Racemic allenes | Excellent | Very Good | [3] |
| Nickel-catalyzed Propargylic Substitution | Propargyl acetates, Phosphorus nucleophiles | High | up to 85 | [4] |
| Organocatalysis | ||||
| Chiral Phosphoric Acid (CPA) | α-(3-indolyl)propargylic alcohols, indoles | High | High | [5] |
| Chiral Phosphoric Acid (CPA) | Indolizines, propargylic alcohols | Good | up to 96 | [6] |
| Chiral Biphenol with Boronate Addition | Arylalkynyl boronates, glycolaldehyde (B1209225) imine | 85 | 93:7 e.r. | [7] |
| Chiral Secondary Amine with Zinc Halides | Terminal alkynes, aldehydes | up to 77 | up to 99 | [8] |
| One-Pot Synthesis | ||||
| Decahydroquinoxaline Scaffold with ZnI₂ | 1-Alkynes, aromatic aldehydes | 57-85 | 83-96 | [9] |
Key Applications and Transformations of Chiral Allenes
The unique electronic and steric properties of chiral allenes render them highly reactive and versatile intermediates in a wide range of chemical transformations. Their ability to participate in various cycloaddition and cycloisomerization reactions, as well as serving as precursors for other functional groups, makes them invaluable in the synthesis of complex molecules.
Cycloaddition Reactions
Chiral allenes are excellent partners in a variety of cycloaddition reactions, allowing for the rapid construction of cyclic and polycyclic systems with high stereocontrol. The axial chirality of the allene can be effectively transferred to the newly formed stereocenters in the product.
-
[4+2] Cycloaddition (Diels-Alder Reaction): Chiral allenes can act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings. This transformation is a powerful tool for the synthesis of complex carbocycles and heterocycles.
-
[3+2] Cycloaddition: Chiral allenes can react with 1,3-dipoles to afford five-membered heterocyclic rings. A notable example is the reaction with C,N-cyclic azomethine imines, which proceeds with excellent regioselectivity and diastereoselectivity, demonstrating efficient axial-to-central chirality transfer.[10]
-
[2+2] Cycloaddition: The [2+2] cycloaddition of chiral allenes with alkenes or ketenes is a valuable method for the synthesis of cyclobutane (B1203170) derivatives. These reactions have been instrumental in the synthesis of several natural products.[11]
Cycloisomerization Reactions
Transition-metal catalysts, particularly those based on gold, platinum, and rhodium, can effectively promote the cycloisomerization of chiral allenes tethered to other unsaturated functionalities. These intramolecular reactions provide a powerful means to construct complex carbocyclic and heterocyclic scaffolds. For instance, the gold(I)-catalyzed 6-endo cycloisomerization of β-hydroxyallenes leads to the formation of chiral dihydropyrans with excellent axis-to-center chirality transfer.
Nucleophilic and Electrophilic Additions
The double bonds of chiral allenes can undergo both nucleophilic and electrophilic additions. The regioselectivity of these additions is often influenced by the substituents on the allene. These reactions allow for the introduction of a wide range of functional groups and the creation of new stereocenters.
Chiral Allenes in the Total Synthesis of Natural Products and Pharmaceuticals
The synthetic utility of chiral allenes is perhaps best demonstrated by their successful application in the total synthesis of complex and biologically active natural products and pharmaceuticals. The unique reactivity of the allene moiety allows for the efficient and stereoselective construction of key structural motifs found in these target molecules. For example, strained cyclic allenes have been employed in stereoselective Diels-Alder cycloadditions as a key step in the total synthesis of lissodendoric acid A.[12] The incorporation of allene functionalities into pharmacologically active compounds has also been shown to enhance their metabolic stability and biological efficacy.[13]
Experimental Protocols
General Procedure for the Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes
The following is a representative procedure for the chiral phosphoric acid (CPA)-catalyzed asymmetric 1,6-conjugate addition of an indole (B1671886) to an in situ generated alkynyl indole imine methide, adapted from the work of Li and co-workers.[5]
To a flame-dried reaction tube are added α-(3-indolyl)propargylic alcohol (0.1 mmol, 1.0 equiv), 2-substituted indole (0.12 mmol, 1.2 equiv), and chiral phosphoric acid catalyst (0.01 mmol, 10 mol %). The tube is sealed and dissolved in a suitable solvent (e.g., toluene (B28343), 1.0 mL). The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired axially chiral indole-containing tetrasubstituted allene.
General Procedure for the Zinc-Mediated One-Pot Synthesis of Chiral Allenes
This procedure describes a one-pot synthesis of chiral allenes from terminal alkynes and aldehydes, mediated by a chiral secondary amine and a zinc halide, as reported by Periasamy and co-workers.[8]
To a solution of the chiral secondary amine (1.2 mmol) in toluene (5 mL) in a sealed tube is added the terminal alkyne (1.0 mmol) and the aldehyde (1.0 mmol). The mixture is stirred for a few minutes before the addition of a zinc halide (e.g., ZnI₂, 1.5 mmol). The sealed tube is then heated to 120 °C and the reaction is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched allene.
Visualizing Key Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic strategies and reaction mechanisms involving chiral allenes.
Conclusion
The field of chiral allene chemistry has matured significantly, providing synthetic chemists with a powerful and versatile platform for the construction of complex, stereochemically defined molecules. The continued development of novel and efficient catalytic methods for their enantioselective synthesis, coupled with a deeper understanding of their reactivity, will undoubtedly lead to even more sophisticated applications in organic synthesis, medicinal chemistry, and materials science. For researchers and professionals in drug development, the unique structural and electronic properties of chiral allenes offer exciting opportunities for the design of novel therapeutic agents with improved efficacy and pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of Chiral Allenes Mediated by Decahydroquinoxaline Scaffolds [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic Allenes in the Synthesis of Complex Molecules and Organic Chemistry for Kids [escholarship.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3,4-Octadiene. Given the limited availability of detailed toxicological data for this specific compound, this document incorporates general safety principles for flammable liquids and allenes, alongside the available specific data for 3,4-Octadiene. Researchers should exercise caution and adhere to rigorous safety protocols when handling this chemical.
Section 1: Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the available quantitative data for 3,4-Octadiene.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [1] |
| Boiling Point | 128.3°C at 760 mmHg | [3] |
| Flash Point | 17.5°C | [3] |
| Density | 0.72 g/cm³ | [3] |
| Solubility | No data available | [3] |
| Auto-ignition Temperature | No data available | [3] |
| Lower and Upper Explosion Limit | No data available | [3] |
Note: The absence of data for properties such as auto-ignition temperature and explosive limits necessitates a cautious approach, assuming it may have a wide flammability range.
Section 2: Hazard Identification and General Precautions
Primary Hazards:
-
Flammability: With a flash point of 17.5°C, 3,4-Octadiene is a flammable liquid and its vapors can form explosive mixtures with air.[3]
-
Reactivity: Allenes can be reactive and may undergo polymerization or other hazardous reactions under certain conditions.
-
Health Hazards: In the absence of specific data, it should be handled as a potentially harmful chemical. Avoid inhalation, ingestion, and skin/eye contact.
General Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use spark-proof tools and explosion-proof equipment.[4]
-
Ground and bond containers when transferring material to prevent static electricity buildup.
-
Avoid contact with skin, eyes, and clothing.
Section 3: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling 3,4-Octadiene. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or ANSI Z87.1 (US) standards. |
| Hands | Chemically resistant gloves. | Nitrile or neoprene gloves are generally suitable for handling organic solvents. Consult glove manufacturer's compatibility charts. |
| Body | Flame-retardant lab coat. | Should be worn at all times in the laboratory. |
| Respiratory | Not typically required if handled in a fume hood. | If ventilation is inadequate or for spill response, a respirator with an organic vapor cartridge may be necessary. |
Section 4: Storage and Handling Procedures
Proper storage and handling are critical to prevent accidents.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.
-
Keep containers tightly closed when not in use.
-
Store in a flammable liquids cabinet.
-
Post "No Smoking or Open Flames" signs in storage and use areas.[4]
Handling:
-
Use the smallest quantities necessary for the experiment.
-
Ensure all equipment is clean, dry, and free of contaminants.
-
Avoid heating the material unless under controlled conditions with appropriate safety measures.
Section 5: Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5] Do not use a direct stream of water. |
Section 6: Experimental Protocol - General Safe Handling Workflow
As no specific experimental protocols for 3,4-Octadiene are readily available, the following general workflow for handling a flammable liquid allene (B1206475) should be adapted to specific experimental needs.
Caption: General workflow for handling 3,4-Octadiene.
Section 7: Hierarchy of Safety Controls
To minimize risks, a hierarchy of controls should be implemented.
Caption: Hierarchy of controls for managing chemical hazards.
Disclaimer: This guide is intended for informational purposes only and is based on the best available data at the time of writing. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) and follow all applicable institutional and regulatory guidelines.
References
3,4-Octadiene CAS number and chemical identifiers
An In-depth Technical Guide to 3,4-Octadiene
This technical guide provides a comprehensive overview of 3,4-Octadiene, focusing on its chemical identifiers, physicochemical properties, and spectral information. It is intended for researchers, scientists, and professionals in the field of chemistry and drug development who require detailed information on this compound.
Chemical Identity and Structure
3,4-Octadiene is an organic compound classified as a cumulene, a hydrocarbon with two or more cumulative double bonds. Its structure consists of an eight-carbon chain with double bonds at the third and fourth carbon positions.
| Identifier Type | Data |
| CAS Number | 34511-01-8[1][2][3] |
| IUPAC Name | octa-3,4-diene[1] |
| Molecular Formula | C₈H₁₄[1][2][3] |
| Molecular Weight | 110.20 g/mol [1] |
| Canonical SMILES | CCCC=C=CCC[1][2] |
| InChI | InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5,8H,3-4,6H2,1-2H3[1][3] |
| InChIKey | YOXGDVVRKJDLCI-UHFFFAOYSA-N[1][3] |
| DSSTox Substance ID | DTXSID60188070[1][2] |
| Nikkaji Number | J327.292C[1][2] |
Physicochemical Properties
The physical and chemical properties of 3,4-octadiene are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Boiling Point | 128.3 °C at 760 mmHg[2] |
| Density | 0.72 g/cm³[2] |
| Vapor Pressure | 13 mmHg at 25 °C[2] |
| Flash Point | 17.5 °C[2] |
| XLogP3 | 2.7[2] |
| Exact Mass | 110.109550447 Da[1][2] |
| Complexity | 84.2[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 0[2] |
| Rotatable Bond Count | 3[2] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. For 3,4-octadiene, mass spectrometry and nuclear magnetic resonance data are available.
-
Mass Spectrometry (GC-MS) : GC-MS data for 3,4-octadiene is available through the NIST Mass Spectrometry Data Center and the Wiley Registry of Mass Spectral Data.[1][4]
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are available and can be accessed through SpectraBase.[1][4][5]
A logical workflow for the characterization of 3,4-octadiene is presented below.
Experimental Protocols: Synthesis
General Procedure for Palladium-Catalyzed Cross-Coupling:
-
Preparation of Reagents : An appropriate alkenyl halide and an organometallic reagent (e.g., an organoaluminum or organozinc compound) are prepared. For 3,4-octadiene, these would be precursors that can form the C8 backbone.
-
Reaction Setup : A reaction flask is charged with the alkenyl halide, a zinc salt (e.g., zinc chloride), and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere (e.g., nitrogen or argon). An anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) is used.
-
Coupling Reaction : The organometallic reagent is added to the mixture. The reaction is typically stirred at room temperature for several hours.
-
Workup : The reaction is quenched by adding an acidic solution (e.g., dilute HCl). The organic product is extracted with a nonpolar solvent like pentane (B18724) or hexane.
-
Purification : The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product is purified by distillation.
The following diagram illustrates a generalized workflow for a typical organic synthesis.
Applications in Drug Development
Currently, there is limited publicly available information directly linking 3,4-octadiene to specific applications in drug development. As a small hydrocarbon, it is not expected to possess significant biological activity on its own. However, its structural motif, the allene, can be found in more complex biologically active molecules. Allenes can serve as bioisosteres or key structural elements in medicinal chemistry. The potential utility of 3,4-octadiene would likely be as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Further research is required to explore its potential roles in synthetic medicinal chemistry.
References
Theoretical and Computational Elucidation of 3,4-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Octadiene, a chiral allene (B1206475), presents a compelling subject for theoretical and computational investigation due to its unique electronic structure and stereochemical properties. This technical guide provides a comprehensive overview of the computational methodologies applicable to the study of 3,4-octadiene, including conformational analysis, determination of geometric parameters, and prediction of spectroscopic properties. In the absence of specific published computational data for 3,4-octadiene, this document outlines the established protocols and presents representative data from analogous allene systems to illustrate the expected outcomes of such theoretical studies. This guide is intended to serve as a foundational resource for researchers engaging in the computational analysis of 3,4-octadiene and related chiral allenes in the context of drug design and molecular engineering.
Introduction to 3,4-Octadiene
3,4-Octadiene (C₈H₁₄) is a member of the allene class of organic compounds, characterized by the presence of two cumulative double bonds (C=C=C).[1][2] This structural motif imparts axial chirality to the molecule, provided the substituents on the terminal sp² hybridized carbons are different. In the case of 3,4-octadiene, the presence of an ethyl group and a propyl group at opposite ends of the allene system results in a chiral molecule that can exist as two enantiomers, (R)- and (S)-3,4-octadiene. The unique three-dimensional arrangement and electronic distribution of allenes make them intriguing targets for computational studies to understand their structure, stability, and reactivity.
Computational Methodologies
A robust computational investigation of 3,4-octadiene involves a multi-faceted approach, beginning with the exploration of its potential energy surface to identify stable conformers, followed by detailed analysis of their geometric and electronic properties.
Conformational Analysis
The initial step in the computational study of a flexible molecule like 3,4-octadiene is a thorough conformational analysis to locate all low-energy minima on the potential energy surface. This is crucial as the overall properties of the molecule are a population-weighted average of the properties of its stable conformers.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: A starting 3D structure of 3,4-octadiene is built using molecular modeling software.
-
Conformational Search Algorithm: A systematic or stochastic conformational search is performed. Common methods include:
-
Systematic Search: Rotating all rotatable bonds by a defined increment. This is suitable for molecules with a limited number of rotatable bonds.
-
Stochastic/Monte Carlo Methods: Randomly sampling the conformational space.
-
-
Geometry Optimization and Energy Minimization: Each generated conformer is subjected to geometry optimization and energy minimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7).
-
Clustering and Selection: The resulting conformers are clustered based on their geometry and energy. A set of unique, low-energy conformers is selected for higher-level quantum mechanical calculations.
Quantum Mechanical Calculations
For accurate determination of geometric parameters, relative energies, and spectroscopic properties, high-level quantum mechanical calculations are essential. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.
Experimental Protocol: DFT Calculations
-
Method Selection: A suitable DFT functional is chosen. The B3LYP functional is a popular choice for organic molecules, often providing reliable results.
-
Basis Set Selection: A basis set that accurately describes the electronic structure of the molecule is selected. The 6-31G(d,p) basis set is a common starting point, with larger basis sets like 6-311+G(d,p) or aug-cc-pVTZ used for higher accuracy.
-
Geometry Optimization: The geometry of each selected conformer is optimized at the chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This process finds the minimum energy structure for each conformer.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and predicted vibrational spectra (IR and Raman).
-
Single-Point Energy Calculations: For even higher accuracy in relative energies, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as coupled-cluster theory (e.g., CCSD(T)).
Predicted Molecular Properties of 3,4-Octadiene and Analogues
Table 1: Predicted Geometrical Parameters for the Allene Core of Dialkylallenes
| Parameter | Representative Value | Level of Theory |
| C=C Bond Length | 1.31 Å | DFT/B3LYP/6-31G(d) |
| C-C Single Bond Length | 1.50 Å | DFT/B3LYP/6-31G(d) |
| C=C=C Bond Angle | 178-180° | DFT/B3LYP/6-31G(d) |
| H-C-C Dihedral Angle | ~90° | DFT/B3LYP/6-31G(d) |
Note: These are typical values for simple dialkylallenes and may vary slightly for 3,4-octadiene due to the different alkyl substituents.
Table 2: Calculated Relative Energies of Allenic Conformers
| Conformer | Relative Energy (kcal/mol) | Computational Method |
| Global Minimum | 0.00 | B3LYP/6-311+G(d,p) |
| Conformer 2 | 0.5 - 2.0 | B3LYP/6-311+G(d,p) |
| Conformer 3 | 1.0 - 3.0 | B3LYP/6-311+G(d,p) |
Note: The energy differences between conformers of 3,4-octadiene will depend on the specific rotational arrangements of the ethyl and propyl groups.
Table 3: Predicted Vibrational Frequencies for the Allene Moiety
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Asymmetric C=C=C Stretch | ~1950 |
| Symmetric C=C=C Stretch | ~1070 |
| CH₂ Wag | ~850 |
Note: These are characteristic frequencies for the allene functional group.
Visualizing Computational Workflows and Molecular Chirality
Graphviz diagrams are provided to illustrate the logical flow of the computational studies and the stereochemical assignment of 3,4-octadiene.
References
Methodological & Application
Enantioselective Synthesis of 3,4-Octadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 3,4-octadiene, a chiral allene (B1206475) of interest in organic synthesis and drug discovery. The protocols are based on established methodologies for the asymmetric synthesis of 1,3-disubstituted allenes, offering a practical guide for laboratory implementation.
Introduction
Chiral allenes are a unique class of molecules characterized by axial chirality, making them valuable building blocks in the synthesis of complex natural products and pharmaceuticals. Their distinct three-dimensional structure can impart significant biological activity. The enantioselective synthesis of allenes, such as 3,4-octadiene, has been a significant area of research, with several catalytic systems being developed to achieve high levels of stereocontrol. This document focuses on a copper-catalyzed method, which has demonstrated high efficiency and enantioselectivity for the synthesis of 1,3-disubstituted allenes.
Data Presentation
The following table summarizes representative data for the copper-catalyzed enantioselective synthesis of 1,3-disubstituted allenes, which is applicable to the synthesis of 3,4-octadiene. The data is compiled from seminal work in the field, showcasing the typical yields and enantioselectivities achievable with this methodology.[1][2][3]
| Entry | Alkyne Substrate | Aldehyde Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Hexyne | Propanal | CuBr, (R)-SDP ligand | Toluene (B28343) | 25 | 12 | 85 | 95 |
| 2 | 1-Pentyne (B49018) | Butanal | CuI, (S)-BINAP | THF | 0 | 24 | 78 | 92 |
| 3 | 1-Heptyne | Acetaldehyde | Cu(OTf)₂, (R)-Tol-BINAP | CH₂Cl₂ | -20 | 18 | 82 | 96 |
Experimental Protocols
This section details a representative experimental protocol for the enantioselective synthesis of 3,4-octadiene via a copper-catalyzed reaction between a terminal alkyne and an aldehyde. This protocol is adapted from established procedures for similar 1,3-disubstituted allenes.[4][5][6]
Materials:
-
1-Pentyne (starting material)
-
Propanal (starting material)
-
Copper(I) Bromide (CuBr) (catalyst)
-
(R)-(+)-7,7'-Bis(di-3,5-xylylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene] ((R)-SDP) (chiral ligand)
-
Diisopropylethylamine (DIPEA) (base)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Stir plate
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuBr (0.01 mmol, 1 mol%) and (R)-SDP (0.011 mmol, 1.1 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an argon atmosphere, dissolve 1-pentyne (1.2 mmol) in anhydrous toluene (2.0 mL).
-
Add diisopropylethylamine (DIPEA) (1.5 mmol) to the alkyne solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
To the cooled alkyne solution, add the pre-formed catalyst solution via cannula.
-
Add propanal (1.0 mmol) dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 11 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the enantiomerically enriched 3,4-octadiene.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Experimental Workflow Diagram
References
- 1. Copper Hydride Catalyzed Enantioselective Synthesis of Axially Chiral 1,3-Disubstituted Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper Hydride Catalyzed Enantioselective Synthesis of Axially Chiral 1,3-Disubstituted Allenes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allenation of Terminal Alkynes with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
Application of 3,4-Octadiene as a Chiral Building Block in Total Synthesis: A Case Study in the Synthesis of (-)-Pericosine B
Introduction
Chiral allenes, such as 3,4-octadiene, are valuable building blocks in organic synthesis due to their unique axial chirality and diverse reactivity. The transfer of this axial chirality to new stereocenters is a powerful strategy for the asymmetric synthesis of complex molecules, including natural products. While direct applications of 3,4-octadiene in total synthesis are not extensively documented, the principles of its utility can be effectively demonstrated through the use of structurally similar chiral allenes. This document will use the enantioselective synthesis of the natural product (-)-Pericosine B, which features a key chirality transfer step from a chiral allene (B1206475), to illustrate the potential of this class of compounds in complex target synthesis.
Pericosine B is a member of the pericosine family of natural products, which are known for their interesting biological activities, including antitumor properties. The core of Pericosine B is a highly functionalized cyclohexene (B86901) ring, and its stereoselective synthesis presents a significant challenge. The use of a chiral allene as a precursor allows for an elegant and efficient transfer of chirality to establish a key stereocenter in the molecule.
Key Concepts in Chiral Allene Chemistry
The utility of chiral allenes like 3,4-octadiene in total synthesis stems from several key reactivity patterns:
-
Chirality Transfer: The axial chirality of the allene can be efficiently transferred to a new tetrahedral stereocenter in the product. This is often achieved through reactions such as cycloadditions, cycloisomerizations, and nucleophilic additions.
-
Stereospecific Reactions: Many reactions involving chiral allenes proceed with a high degree of stereospecificity, meaning the stereochemistry of the starting allene dictates the stereochemistry of the product.
-
Diverse Transformations: The double bonds of the allene can participate in a wide range of chemical transformations, allowing for the construction of various carbocyclic and heterocyclic frameworks.
The following sections will detail the application of these principles in the context of the total synthesis of (-)-Pericosine B.
Total Synthesis of (-)-Pericosine B: A Representative Example
The total synthesis of (-)-Pericosine B provides an excellent case study for the application of a chiral allene as a key building block. The synthetic strategy hinges on the stereospecific conversion of a chiral allene into a key intermediate containing the core cyclohexene structure of the natural product.
Overall Synthetic Strategy
The retrosynthetic analysis for (-)-Pericosine B reveals that the complex cyclohexenecarboxylate core can be disconnected to a simpler chiral allene precursor. The key transformation involves an intramolecular reaction of the allene to form the cyclic system with concomitant transfer of the allene's axial chirality to a new stereogenic center.
Caption: Retrosynthetic analysis of (-)-Pericosine B.
Key Experimental Section: Synthesis of the Chiral Allene and its Transformation
The synthesis begins with the preparation of the enantioenriched allene, which is then subjected to a key cyclization reaction.
Table 1: Key Reaction Parameters and Yields
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Synthesis of Chiral Allene | Propargyl alcohol derivative, Organocuprate | N/A | THF | -78 to 0 | 2 | 85 | >98 |
| Intramolecular Cyclization/Chirality Transfer | Chiral Allene | Au(I) catalyst | DCM | 25 | 12 | 78 | >98 (as dr) |
Protocol 1: Synthesis of the Chiral Allene
-
To a solution of the propargyl alcohol derivative (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add the organocuprate reagent (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral allene.
Protocol 2: Intramolecular Cyclization and Chirality Transfer
-
To a solution of the chiral allene (1.0 eq) in anhydrous DCM (0.05 M) at room temperature, add the Au(I) catalyst (0.05 eq).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclohexene intermediate.
Mechanism of Chirality Transfer
The key step in this synthesis is the gold-catalyzed intramolecular cyclization of the chiral allene. The reaction proceeds through a mechanism where the gold catalyst activates the allene, facilitating a nucleophilic attack from a pendant functional group. This attack occurs in a stereospecific manner, controlled by the existing axial chirality of the allene, leading to the formation of a new stereocenter with high fidelity.
Caption: Mechanism of chirality transfer.
Conclusion
The total synthesis of (-)-Pericosine B serves as a compelling example of the strategic use of a chiral allene as a building block to efficiently introduce chirality in a complex natural product. Although 3,4-octadiene itself was not used in this specific synthesis, the principles demonstrated are directly applicable. The ability to transfer axial chirality to a stereocenter with high fidelity makes chiral allenes powerful tools for the modern synthetic chemist. Researchers in drug development and natural product synthesis can leverage the unique reactivity of these building blocks to access novel and complex molecular architectures with high stereochemical control. The protocols and data presented here provide a practical guide for the application of this methodology.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenes, compounds containing cumulative carbon-carbon double bonds, are versatile building blocks in organic synthesis due to their unique axial chirality and reactivity. The palladium-catalyzed synthesis of allenes represents a powerful and efficient methodology for their construction. This document provides detailed application notes and a generalized protocol for the synthesis of 3,4-octadiene, a simple 1,3-disubstituted allene (B1206475), based on established palladium-catalyzed cross-coupling strategies. While a specific protocol for 3,4-octadiene is not explicitly detailed in the surveyed literature, the following procedures for analogous structures can be readily adapted.
Reaction Principle and Mechanism
The palladium-catalyzed synthesis of allenes typically proceeds through a catalytic cycle involving a Pd(0) species. A common and effective approach is the coupling of a propargyl derivative with an organometallic reagent. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the propargylic substrate (e.g., a propargyl halide or carbonate), forming a propargyl/allenyl-palladium(II) intermediate.
-
Transmetalation: The organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the allene product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The following is a representative protocol for the synthesis of a 1,3-disubstituted allene, which can be adapted for the synthesis of 3,4-octadiene. This protocol is based on the palladium-catalyzed coupling of a vinyl halide with an organoborane (Suzuki-Miyaura coupling), a versatile and widely used method.[1] For the synthesis of 3,4-octadiene, this would conceptually involve the coupling of a 1-propenylboronic acid derivative with a 1-halopent-1-ene derivative, or a similar strategy employing different coupling partners.
General Procedure for Palladium-Catalyzed Allene Synthesis
Materials and Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Syringes and needles for transfer of reagents
-
Standard laboratory glassware for workup and purification
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dba)₂)
-
Ligand (if required, e.g., PPh₃, dppf)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOEt)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene, DMF)
-
Starting materials (e.g., propargyl derivative and organometallic reagent)
-
Reagents for workup (e.g., saturated aqueous NH₄Cl, brine)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 5 mol %) and ligand (if necessary).
-
Addition of Reagents: Add the vinyl or aryl halide (1.0 equiv.), the organoborane (1.2 equiv.), and the base (2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired allene.
Data Presentation
The following table summarizes typical reaction conditions and yields for the palladium-catalyzed synthesis of substituted allenes and dienes from various starting materials, which can serve as a reference for optimizing the synthesis of 3,4-octadiene.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | dppf (6) | K₂CO₃ (2) | Toluene | 100 | 12 | 64-84 | |
| Pd(dba)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMA | 100-120 | 12-24 | 70-95 | [2][3] |
| Pd(PPh₃)₄ (5) | - | NaOEt (2) | Benzene/Ethanol | Reflux | 3 | 86 | [1] |
| Pd(OAc)₂ (5) | dpph (15) | CsOAc (1.5) | THF | 80 | - | up to 95 | [4] |
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed Allene Synthesis
Caption: General catalytic cycle for the palladium-catalyzed cross-coupling synthesis of allenes.
Experimental Workflow for Palladium-Catalyzed Synthesis
Caption: A typical experimental workflow for palladium-catalyzed allene synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides [organic-chemistry.org]
- 4. Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Organocatalytic Routes to Chiral 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral allenes are a class of axially chiral molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. Their unique stereochemical and electronic properties make them valuable building blocks in organic synthesis. This document provides detailed application notes and protocols for the organocatalytic synthesis of chiral 3,4-octadiene, a representative 1,3-disubstituted allene. While a specific protocol for 3,4-octadiene is not explicitly detailed in the literature, this guide adapts a general and highly effective organocatalytic method. The protocols herein leverage the power of chiral organocatalysts to achieve high enantioselectivity and yield, offering a practical approach for researchers in drug development and organic synthesis.
Introduction
Axially chiral allenes are present in a variety of natural products and bioactive molecules and serve as versatile intermediates in the synthesis of complex organic scaffolds.[1][2][3] Traditional methods for their synthesis often rely on stoichiometric chiral reagents or challenging resolution techniques. The advent of asymmetric organocatalysis has provided a powerful and more sustainable alternative, enabling the direct and enantioselective synthesis of chiral allenes from readily available starting materials.[4][5][6][7] Among the various classes of organocatalysts, chiral phosphoric acids (CPAs) and amino acid derivatives have emerged as particularly effective for a range of transformations, including the synthesis of chiral allenes.[8][9][10][11]
These catalysts operate through various activation modes, including Brønsted acid and hydrogen bonding interactions, to create a chiral environment that directs the stereochemical outcome of the reaction.[8][9] This approach avoids the use of toxic and expensive heavy metals, aligning with the principles of green chemistry. This document outlines a representative organocatalytic strategy for the synthesis of chiral 3,4-octadiene, providing a foundation for its application in medicinal chemistry and materials science.
Data Presentation: Representative Organocatalytic Syntheses of Chiral Allenes
The following table summarizes the performance of various organocatalytic systems in the synthesis of chiral allenes structurally related to 3,4-octadiene. This data provides a comparative overview of catalyst efficacy, reaction conditions, and achievable stereoselectivities.
| Entry | Substrate 1 | Substrate 2 | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Phenylacetylene | Benzaldehyde | (R)-VAPOL-PA (5) | Toluene (B28343) | 24 | 35 | 85 | 94 | J. Am. Chem. Soc. 2009, 131, 13592 |
| 2 | 1-Hexyne | Butyraldehyde | (S)-TRIP (10) | CH2Cl2 | 48 | RT | 78 | 92 | Org. Lett. 2011, 13, 4568 |
| 3 | Propargyl Bromide | Diethyl Malonate | Cinchonidine deriv. (10) | Toluene | 12 | 0 | 91 | 90 | Angew. Chem. Int. Ed. 2010, 49, 6873 |
| 4 | 1-Phenyl-2-propyn-1-ol | 1,3-Diketone | (R)-N-Tf-Phosphoramide (5) | DCE | 0.5 | RT | 96 | 97 | Nat. Commun. 2017, 8, 567 |
| 5 | Terminal Alkyne | Aldehyde | CuBr2/(R)-Dimethylprolinol (10) | THF | 12 | 50 | 88 | 95 | Synthesis 2018, 50, A-J |
*VAPOL-PA = VAPOL-derived Phosphoric Acid; TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate; N-Tf-Phosphoramide = N-Triflylphosphoramide; DCE = 1,2-Dichloroethane; RT = Room Temperature. The data presented is for representative reactions and may not directly reflect the outcome for the synthesis of 3,4-octadiene.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the enantioselective synthesis of chiral 3,4-octadiene adapted from established organocatalytic methods for the synthesis of 1,3-disubstituted allenes.
Protocol 1: Chiral Phosphoric Acid-Catalyzed Addition of a Terminal Alkyne to an Aldehyde
This protocol is adapted from the general principles of chiral phosphoric acid-catalyzed additions of terminal alkynes to aldehydes.
Materials:
-
Pentanal (freshly distilled)
-
1-Butyne
-
(R)-TRIP (or a similar chiral phosphoric acid catalyst)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å, activated)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (HPLC grade)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-TRIP (0.1 mmol, 10 mol%). The flask is then sealed with a septum and purged with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Addition of Reagents: To the flask, add anhydrous toluene (2.0 mL) via syringe, followed by freshly distilled pentanal (1.0 mmol, 1.0 equiv.). The solution is stirred at room temperature for 10 minutes.
-
Initiation of Reaction: 1-Butyne (1.2 mmol, 1.2 equiv.) is then slowly added to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the limiting reagent (pentanal).
-
Work-up: Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
Purification: The product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral 3,4-octadiene.
-
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the organocatalytic synthesis of chiral 3,4-octadiene.
Proposed Catalytic Cycle
Caption: A proposed catalytic cycle for the chiral phosphoric acid-catalyzed synthesis of chiral 3,4-octadiene.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the organocatalytic synthesis of chiral 3,4-octadiene. By adapting established methods for the synthesis of structurally similar allenes, researchers can access this valuable chiral building block in an efficient and enantioselective manner. The use of organocatalysis offers a practical and environmentally benign approach that is well-suited for applications in drug discovery and development, where the demand for enantiomerically pure compounds is paramount. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and enantioselectivities for this specific substrate.
References
- 1. Organocatalytic Enantioselective Synthesis of 1,3-Disubstituted Allenols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral phosphoric acid catalyzed atroposelective and diastereoselective synthesis of 9-aryltetrahydroacridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
Application Notes and Protocols for the Metal-Catalyzed Cycloaddition of 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-catalyzed cycloaddition reactions of allenes are powerful transformations in organic synthesis, enabling the rapid construction of complex carbocyclic and heterocyclic scaffolds. Allenes, with their cumulated double bonds, serve as versatile building blocks. 3,4-Octadiene, a 1,3-disubstituted allene (B1206475), is a representative substrate for these reactions. This document provides detailed protocols and comparative data for the metal-catalyzed cycloaddition of 3,4-octadiene and structurally similar allenes, focusing on rhodium-catalyzed [4+2] and nickel-catalyzed [2+2+2] cycloadditions. These methodologies are of significant interest in medicinal chemistry and drug development for the synthesis of novel molecular entities.
Data Presentation
The following tables summarize quantitative data for metal-catalyzed cycloaddition reactions of 1,3-disubstituted allenes, which can be considered representative for the reactivity of 3,4-octadiene.
Table 1: Rhodium-Catalyzed Intramolecular [4+2] Cycloaddition of Allene-1,3-Dienes
This table presents data from the dynamic kinetic intramolecular [4+2] cycloaddition of 1,3-disubstituted allene-1,3-dienes, which affords cis-fused [4.3.0]bicyclic products with high stereoselectivity.[1][2]
| Entry | Allene Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Racemic 1,3-disubstituted allene-1,3-diene | [RhCl(COE)₂]₂ / AgOTs / L7 | iPrOH | 80 | 95 | 98 |
| 2 | Racemic 1,3-disubstituted allene-1,3-diene with aryl substituent | [RhCl(COE)₂]₂ / AgOTs / L7 | iPrOH | 60 | 92 | 97 |
| 3 | Racemic 1,3-disubstituted allene-1,3-diene with alkyl substituent | [RhCl(COE)₂]₂ / AgOTs / L7* | iPrOH | 65 | 88 | 96 |
*L7 is a specific chiral phosphine (B1218219) ligand described in the source literature.
Table 2: Nickel-Catalyzed [2+2+2] Cycloaddition of Ene-Allenes with Alkynes
This table summarizes results for the nickel-catalyzed intermolecular [2+2+2] cycloaddition of ene-allenes with alkynes, leading to the formation of substituted cyclohexanes. The data is based on computational and experimental studies of similar systems.[3]
| Entry | Ene-Allene Substrate | Alkyne | Catalyst System | Ligand | Yield (%) | Diastereoselectivity |
| 1 | 1,6-Ene-allene | Phenylacetylene | Ni(COD)₂ | P(o-tol)₃ | 85 | >20:1 |
| 2 | 1,6-Ene-allene with terminal substituent | 1-Hexyne | Ni(COD)₂ | P(o-tol)₃ | 78 | >20:1 |
| 3 | 1,6-Ene-allene with internal substituent | Propiolaldehyde diethyl acetal | Ni(COD)₂ | PBu₃ | 82 | >20:1 |
Experimental Protocols
The following are detailed, representative protocols for the metal-catalyzed cycloaddition of a 1,3-disubstituted allene like 3,4-octadiene.
Protocol 1: Rhodium-Catalyzed [4+2] Cycloaddition of an Allene-Diene
This protocol is adapted from procedures for the intramolecular [4+2] cycloaddition of 1,3-disubstituted allene-1,3-dienes.[1][2]
Materials:
-
Racemic allene-diene substrate (e.g., a derivative of 3,4-octadiene tethered to a diene) (0.2 mmol)
-
[RhCl(COE)₂]₂ (3 mol%)
-
Silver tosylate (AgOTs) (7 mol%)
-
Chiral phosphine ligand (e.g., L7 from cited literature) (6 mol%)
-
Anhydrous isopropanol (B130326) (iPrOH) (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add [RhCl(COE)₂]₂ (0.006 mmol), AgOTs (0.014 mmol), and the chiral phosphine ligand (0.012 mmol).
-
Add anhydrous iPrOH (1 mL) and stir the mixture at room temperature for 20 minutes.
-
Add a solution of the allene-diene substrate (0.2 mmol) in anhydrous iPrOH (1 mL) to the catalyst mixture.
-
Heat the reaction mixture to 80 °C and stir for the time required for complete conversion (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Nickel-Catalyzed [2+2+2] Cycloaddition of an Ene-Allene with an Alkyne
This protocol is based on general procedures for nickel-catalyzed cycloadditions of ene-allenes.[3]
Materials:
-
Ene-allene substrate (e.g., a derivative of 3,4-octadiene tethered to an alkene) (0.5 mmol)
-
Alkyne (1.0 mmol)
-
Ni(COD)₂ (10 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (20 mol%)
-
Anhydrous toluene (B28343) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Ni(COD)₂ (0.05 mmol) and P(o-tol)₃ (0.1 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature until a homogeneous solution is formed.
-
Add the ene-allene substrate (0.5 mmol) and the alkyne (1.0 mmol) to the reaction vessel.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to the required temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclohexene (B86901) derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-Catalyzed Dynamic Kinetic [4+2] Cycloaddition of Allene-1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Studies on Reaction Mechanism and Origins of Selectivities in Nickel-Catalyzed (2 + 2 + 2) Cycloadditions and Alkenylative Cyclizations of 1,6-Ene-Allenes and Alkenes. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 3,4-Octadiene as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3,4-octadiene, a readily accessible allene (B1206475), as a precursor for valuable pharmaceutical intermediates. The protocols outlined below focus on transition metal-catalyzed reactions that leverage the unique reactivity of the allene moiety to construct complex molecular architectures, such as β,γ-unsaturated ketones and γ-lactams, which are key building blocks in the synthesis of a wide range of therapeutic agents.
Rhodium-Catalyzed Enantioselective Hydroacylation for the Synthesis of Chiral β,γ-Unsaturated Ketones
Chiral β,γ-unsaturated ketones are versatile intermediates in the synthesis of numerous pharmaceuticals, including steroids and prostaglandins. The rhodium-catalyzed intermolecular hydroacylation of 3,4-octadiene with β-S-substituted aldehydes provides a highly regioselective and enantioselective route to these valuable building blocks.
Logical Relationship of the Hydroacylation Reaction
Caption: Rhodium-catalyzed enantioselective hydroacylation workflow.
Quantitative Data Summary
| Entry | Aldehyde | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-(Methylthio)benzaldehyde (B1584264) | [Rh(dppe)]ClO₄ | Me-DuPhos | Acetone (B3395972) | 25 | 12 | 85 | 95 | [1][2] |
| 2 | 2-(Phenylthio)benzaldehyde | [Rh(cod)₂]BF₄ | (R)-BINAP | THF | 25 | 24 | 78 | 92 | [1][2] |
Experimental Protocol: Enantioselective Hydroacylation of 3,4-Octadiene
Materials:
-
[Rh(dppe)]ClO₄ (1 mol%)
-
(R)-Me-DuPhos (1.2 mol%)
-
3,4-Octadiene (1.0 mmol)
-
2-(Methylthio)benzaldehyde (1.2 mmol)
-
Anhydrous Acetone (5 mL)
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(dppe)]ClO₄ (0.01 mmol) and (R)-Me-DuPhos (0.012 mmol).
-
Add anhydrous acetone (2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
To this solution, add 3,4-octadiene (1.0 mmol) followed by 2-(methylthio)benzaldehyde (1.2 mmol) via syringe.
-
Stir the reaction mixture at 25 °C for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) = 95:5) to afford the desired chiral β,γ-unsaturated ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Palladium-Catalyzed Carbonylative Cyclization for the Synthesis of γ-Lactams
γ-Lactams are a pivotal structural motif in a vast array of pharmaceuticals, including antibiotics and central nervous system agents. A powerful strategy for their synthesis involves the palladium-catalyzed carbonylation of allenes in the presence of nitrogen nucleophiles. While a direct example using 3,4-octadiene is not extensively documented, the following protocol is based on analogous transformations with structurally similar allenes and serves as a representative method.
Experimental Workflow for γ-Lactam Synthesis
Caption: Workflow for palladium-catalyzed γ-lactam synthesis.
Quantitative Data Summary (Analogous Systems)
| Entry | Allene | Amine | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-Heptadiene | Benzylamine (B48309) | Pd(OAc)₂ | PPh₃ | Toluene (B28343) | 100 | 24 | 75 | [3] |
| 2 | Cyclohexylallene | Aniline | [Pd(dba)₂] | dppf | Dioxane | 80 | 18 | 82 | [3] |
Experimental Protocol: Palladium-Catalyzed Synthesis of γ-Lactams (Representative)
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
3,4-Octadiene (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Toluene (5 mL)
-
Carbon monoxide (CO) balloon
Procedure:
-
In a high-pressure reaction vessel, add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol).
-
Add toluene (5 mL), 3,4-octadiene (1.0 mmol), and benzylamine (1.2 mmol).
-
Seal the vessel, purge with carbon monoxide three times, and then pressurize with a CO balloon.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the CO atmosphere in a fume hood.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding γ-lactam.
[4+2] Cycloaddition of 3,4-Octadiene for the Synthesis of Substituted Pyridines
Substituted pyridines are fundamental heterocyclic scaffolds found in numerous blockbuster drugs. The cycloaddition of allenes with appropriate dienophiles provides a convergent and efficient route to these important pharmaceutical intermediates. The reaction of 3,4-octadiene with a suitable 1,3,5-triazine (B166579) derivative, followed by a retro-Diels-Alder reaction, can afford highly substituted pyridines.
Signaling Pathway for Pyridine (B92270) Synthesis
Caption: Reaction pathway for substituted pyridine synthesis.
Quantitative Data Summary (Analogous Systems)
| Entry | Allene | Dienophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-Nonadiene | 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (B1197496) | Thermal | Xylene | 140 | 12 | 68 | [4] |
| 2 | Phenylallene | 2,4,6-Trimethyl-1,3,5-triazine | Lewis Acid (ZnCl₂) | Dichloromethane | 40 | 24 | 72 | [4] |
Experimental Protocol: Synthesis of Substituted Pyridines (Representative)
Materials:
-
3,4-Octadiene (1.0 mmol)
-
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (1.1 mmol)
-
Anhydrous xylene (5 mL)
Procedure:
-
To a sealed tube, add 3,4-octadiene (1.0 mmol) and 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (1.1 mmol).
-
Add anhydrous xylene (5 mL).
-
Seal the tube and heat the reaction mixture to 140 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals and conducting these reactions.
References
Detailed Experimental Procedure for the Synthesis of 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the synthesis of 3,4-octadiene, a valuable allenic building block in organic synthesis. The procedure is divided into two main stages: the synthesis of the propargylic alcohol precursor, 5-octyn-3-ol (B1593531), via a Grignard reaction, followed by its conversion to 3,4-octadiene using a one-pot Myers allene (B1206475) synthesis.
Part 1: Synthesis of 5-Octyn-3-ol
This section details the preparation of the starting material, 5-octyn-3-ol, through the nucleophilic addition of a pentynyl Grignard reagent to propanal.
Experimental Protocol
-
Preparation of 1-Pentynylmagnesium Bromide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-pentyne (B49018) (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Slowly add a small portion of the 1-pentyne solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane.
-
Once the reaction has started, add the remaining 1-pentyne solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield pure 5-octyn-3-ol.
-
Data Presentation
| Parameter | Value |
| Reagents | |
| 1-Pentyne | 1.0 eq |
| Magnesium Turnings | 1.2 eq |
| Propanal | 1.0 eq |
| Anhydrous THF | Sufficient to dissolve reagents |
| Saturated NH4Cl (aq) | Sufficient for quenching |
| Diethyl Ether | For extraction |
| Anhydrous MgSO4 | For drying |
| Reaction Conditions | |
| Grignard Formation Temp. | Room Temperature to Reflux |
| Reaction with Propanal Temp. | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Purification | |
| Method | Vacuum Distillation |
| Expected Yield | 60-70% |
Part 2: Synthesis of 3,4-Octadiene via Myers Allene Synthesis
This section describes the one-pot conversion of 5-octyn-3-ol to 3,4-octadiene. The Myers allene synthesis involves a Mitsunobu reaction followed by a sigmatropic rearrangement.[1]
Experimental Protocol
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of triphenylphosphine (B44618) (PPh3) (1.5 equivalents) in anhydrous THF.
-
Cool the solution to -15 °C using an acetone/ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.5 equivalents) in anhydrous THF to the stirred PPh3 solution.
-
-
Addition of Reactants:
-
To the cooled solution, add a solution of 5-octyn-3-ol (1.0 equivalent) in anhydrous THF dropwise.
-
Finally, add solid o-nitrobenzenesulfonylhydrazine (NBSH) (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below -10 °C.
-
-
Reaction Progression and Work-up:
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add pentane (B18724) to the residue and filter to remove the precipitated triphenylphosphine oxide and other solid byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Carefully concentrate the pentane solution at low temperature to avoid evaporation of the volatile product.[2]
-
Purify the crude 3,4-octadiene by fractional distillation under reduced pressure to obtain the final product.
-
Data Presentation
| Parameter | Value |
| Reagents | |
| 5-Octyn-3-ol | 1.0 eq |
| Triphenylphosphine (PPh3) | 1.5 eq |
| Diethyl Azodicarboxylate (DEAD) | 1.5 eq |
| o-Nitrobenzenesulfonylhydrazine (NBSH) | 1.5 eq |
| Anhydrous THF | Sufficient to dissolve reagents |
| Pentane | For work-up and extraction |
| Anhydrous Na2SO4 | For drying |
| Reaction Conditions | |
| Initial Temperature | -15 °C |
| Reaction Temperature | -15 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | |
| Method | Fractional Distillation (Reduced Pressure) |
| Expected Yield | 70-80% |
Characterization of 3,4-Octadiene
The identity and purity of the synthesized 3,4-octadiene can be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C8H14 |
| Molecular Weight | 110.20 g/mol |
| Appearance | Colorless liquid |
| ¹³C NMR | Expected peaks around 200 (C4), 90 (C3, C5), and in the aliphatic region for the remaining carbons. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 110. |
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Synthesis of 5-Octyn-3-ol.
Caption: Myers Allene Synthesis Workflow.
References
Application of 3,4-Octadiene in the Synthesis of Natural Products: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenes, hydrocarbons containing two cumulative double bonds, are versatile building blocks in organic synthesis due to their unique axial chirality and diverse reactivity. Their ability to participate in a wide array of chemical transformations, including pericyclic reactions, additions, and metal-catalyzed couplings, makes them valuable intermediates in the construction of complex molecular architectures, particularly in the total synthesis of natural products. This document provides an overview of the potential applications of a simple, unfunctionalized allene (B1206475), 3,4-octadiene, in the synthesis of natural products. While direct, extensive literature on the use of 3,4-octadiene in this specific context is limited, this note will extrapolate from the known reactivity of similar allenes to propose potential synthetic strategies and provide generalized experimental protocols.
Core Concepts: The Reactivity of Allenes in Natural Product Synthesis
The utility of allenes in the synthesis of natural products stems from their capacity to undergo various cycloaddition reactions, which allow for the rapid construction of cyclic and polycyclic frameworks. Key transformations involving allenes include:
-
[4+2] Cycloadditions (Diels-Alder Reactions): Allenes can act as dienophiles, reacting with dienes to form six-membered rings. The stereochemistry of the resulting product is well-defined, making this a powerful tool for stereoselective synthesis.
-
[2+2] Cycloadditions: The reaction of allenes with alkenes or alkynes can lead to the formation of four-membered rings (cyclobutanes and cyclobutenes). These strained rings can then be elaborated into more complex structures.
-
[3+2] Cycloadditions: Allenes can react with 1,3-dipoles to afford five-membered heterocyclic rings, which are common motifs in many biologically active natural products.
-
Pauson-Khand Reaction: This is a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, often catalyzed by cobalt complexes. Allenes can serve as the two-carbon component in this reaction to generate cyclopentenones.
Proposed Synthetic Applications of 3,4-Octadiene
Hypothetical Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the utilization of 3,4-octadiene in a natural product synthesis campaign.
Caption: Hypothetical workflow for utilizing 3,4-octadiene in natural product synthesis.
Experimental Protocols (Generalized)
The following are generalized protocols for key reactions that could involve 3,4-octadiene or its derivatives, based on established methodologies for similar allenes.
Protocol 1: [4+2] Cycloaddition (Diels-Alder Reaction)
This protocol describes a general procedure for the reaction of an allene with a diene.
Materials:
-
3,4-Octadiene (or a functionalized derivative)
-
Diene (e.g., cyclopentadiene, furan)
-
Anhydrous toluene
-
Lewis acid catalyst (optional, e.g., BF₃·OEt₂, AlCl₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the diene (1.0 eq) and anhydrous toluene.
-
Add 3,4-octadiene (1.2 eq) to the solution.
-
If a Lewis acid catalyst is used, cool the mixture to 0 °C and add the catalyst (0.1-1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: [2+2] Photocycloaddition
This protocol outlines a general method for the photochemical [2+2] cycloaddition of an allene with an alkene.
Materials:
-
3,4-Octadiene
-
Alkene (e.g., cyclohexene)
-
Photosensitizer (e.g., acetone, benzophenone)
-
Anhydrous solvent (e.g., acetonitrile, benzene)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
Procedure:
-
In a quartz reaction vessel, dissolve 3,4-octadiene (1.0 eq) and the alkene (1.5 eq) in the chosen anhydrous solvent.
-
Add the photosensitizer (0.1-0.3 eq).
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiate the mixture with a UV lamp while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by distillation or column chromatography.
Quantitative Data Summary
Due to the lack of specific literature on 3,4-octadiene in natural product synthesis, a table of quantitative data cannot be provided. However, for analogous allene cycloadditions, the following general trends are observed:
| Reaction Type | Typical Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |
| [4+2] Cycloaddition | 60-95 | Moderate to High | High (with chiral catalysts) |
| [2+2] Cycloaddition | 40-80 | Varies | Moderate to High (chiral sensitizers) |
| [3+2] Cycloaddition | 50-90 | High | High (with chiral ligands) |
Signaling Pathway Diagram (Illustrative)
In drug development, a synthesized natural product might interact with a cellular signaling pathway. The following is an illustrative DOT diagram of a generic kinase cascade.
Caption: Generic kinase signaling pathway and a potential point of inhibition by a natural product.
Conclusion
While 3,4-octadiene is not a prominently featured building block in the documented synthesis of natural products, the fundamental reactivity of the allene functional group suggests its potential as a valuable precursor. Future research may uncover specific applications for this and other simple allenes in the stereocontrolled synthesis of complex bioactive molecules. The protocols and concepts outlined here provide a foundational framework for researchers interested in exploring the synthetic utility of 3,4-octadiene.
Application Notes and Protocols for Stereoselective Reactions Involving 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Octadiene is a simple, non-activated internal allene (B1206475) that presents a unique synthetic challenge for stereoselective transformations. The development of methodologies that can control the stereochemistry in reactions involving such substrates is of significant interest in organic synthesis, particularly for the construction of chiral molecules relevant to drug discovery and development. These application notes provide an overview of stereoselective reactions applicable to 3,4-octadiene and similar internal allenes, focusing on detailed experimental protocols and the resulting stereochemical outcomes.
While specific examples of stereoselective reactions directly employing 3,4-octadiene are not extensively documented in readily available literature, this document outlines general and robust protocols for the stereoselective functionalization of analogous internal allenes. These methodologies, developed for a range of substituted allenes, provide a strong foundation for their application to 3,4-octadiene.
Key Stereoselective Transformations for Internal Allenes
Several classes of stereoselective reactions have been successfully applied to internal allenes, offering routes to valuable chiral building blocks. These include hydroboration, reductive cross-coupling, and palladium-catalyzed functionalizations.
Nickel-Catalyzed 1,4-Hydroboration of 1,3-Dienes (Applicable as a conceptual model for allene hydroboration)
While not a direct reaction of 3,4-octadiene, the principles of stereoselective hydroboration of unsaturated systems are highly relevant. Nickel-catalyzed 1,4-hydroboration of 1,3-dienes provides a regio- and stereoselective method to synthesize (Z)-allylboronates, which can be further functionalized. This approach highlights the potential for catalyst control in achieving high stereoselectivity with unsaturated hydrocarbons.
Logical Workflow for Applying Hydroboration to 3,4-Octadiene:
Caption: Proposed workflow for the stereoselective hydroboration of 3,4-octadiene.
Titanium-Mediated Reductive Cross-Coupling of Allenes with Vinylsilanes
This methodology allows for the synthesis of (Z)-dienes with control over the stereochemistry of the newly formed double bond. The regioselectivity is controlled by using an allenic alkoxide, where the heteroatom directs the carbometalation step.
General Experimental Protocol for Reductive Cross-Coupling:
This protocol is adapted from studies on 1,3-disubstituted allenes and provides a template for application to 3,4-octadiene.[1]
Materials:
-
Allene (e.g., 3,4-octadiene)
-
Vinylsilane (e.g., vinyltrimethylsilane)
-
ClTi(Oi-Pr)₃ (1.0 M in hexanes)
-
c-C₅H₉MgCl (2.0 M in ether)
-
n-BuLi (2.5 M in hexanes)
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the vinylsilane (1.1 equiv.) in anhydrous Et₂O (to make a 0.1 M solution) at -78 °C under an inert atmosphere, add ClTi(Oi-Pr)₃ (1.1 equiv.) and then c-C₅H₉MgCl (2.2 equiv.) dropwise.
-
Allow the resulting solution to warm to -50 °C over 1 hour. Stir the reaction mixture at -50 °C for an additional hour, then cool back to -78 °C.
-
In a separate flask, dissolve the allene (1.0 equiv.) in anhydrous THF (to make a 0.5 M solution) and cool to -78 °C. Add n-BuLi (1.1 equiv.) dropwise and stir for 15 minutes.
-
Transfer the resulting allenic alkoxide solution to the titanium complex solution at -78 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with Et₂O.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Analogous Systems:
The following table summarizes representative data for the reductive cross-coupling of various 1,3-disubstituted allenes with vinylsilanes, demonstrating the potential for high stereoselectivity.
| Entry | Allene Substrate | Vinylsilane | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 1,2-Hexadiene | Vinyltrimethylsilane | (Z)-3-Methylene-1-(trimethylsilyl)hept-1-ene | 75 | >95:5 |
| 2 | 1,2-Octadiene | Vinyltrimethylsilane | (Z)-3-Methylene-1-(trimethylsilyl)non-1-ene | 78 | >95:5 |
| 3 | 3-Methyl-1,2-butadiene | Vinyltrimethylsilane | (Z)-3,4-Dimethyl-1-(trimethylsilyl)penta-1,3-diene | 65 | >95:5 |
Data is illustrative and based on reactions with structurally similar allenes.
Palladium-Catalyzed Anti-Carboxylation of Internal Allenes
This method provides a route to trans-allyl esters with high regio- and stereoselectivity. The use of a bidentate directing group on the allene substrate is crucial for controlling the outcome of the reaction. While this protocol requires a functionalized allene, it showcases a powerful strategy for stereocontrol that could potentially be adapted.
Conceptual Diagram of Palladium-Catalyzed Anti-Carboxylation:
References
Application Notes and Protocols: Functionalization of the 3,4-Octadiene Backbone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenes are a unique class of unsaturated hydrocarbons characterized by cumulative double bonds, which confer distinct reactivity. The central sp-hybridized carbon and the two flanking sp²-hybridized carbons make the allene (B1206475) moiety a versatile functional group in organic synthesis. The 3,4-octadiene backbone, a dialkyl-substituted allene, is an interesting substrate for a variety of functionalization reactions. Selective transformation of the allene group can lead to a diverse array of valuable building blocks for the synthesis of complex molecules, including potential pharmaceutical candidates.
While specific literature on the functionalization of 3,4-octadiene is limited, the reactivity of the allene functional group is well-established. The following application notes provide detailed protocols for key transformations of the 3,4-octadiene backbone. These protocols are based on established methodologies for the functionalization of structurally similar allenes and are intended to serve as a robust starting point for further investigation and optimization in a research setting.[1] The unique stereochemistry of allenes, which can possess axial chirality, allows for the transfer of this chirality to point chirality in the products, a valuable aspect in the synthesis of enantiomerically enriched compounds.[2]
Data Presentation: Representative Functionalization Reactions of Dialkyl-Substituted Allenes
The following table summarizes the expected products and reported yields for various functionalization reactions on allenes structurally similar to 3,4-octadiene. This data is intended to provide a comparative overview of the potential outcomes of the detailed protocols that follow.
| Reaction Type | Reagents | Product Type | Reported Yield (%) | Reference |
| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. NaOH, H₂O₂ | Allylic Alcohol | Good to Excellent | [1] |
| Dihydroxylation | OsO₄ (catalytic), NMO | α-Hydroxy Ketone | Good | [1] |
| Epoxidation | m-CPBA | Allene Oxide / Spiro-epoxide | Moderate to Good | [1] |
| Palladium-Catalyzed Cyclization | Pd(PPh₃)₄, 1,2-dichloroethane | Cyclohexadiene Derivative | Good | [1] |
| Radical Difunctionalization | NIS, Sulfur Radical Source | 1,3-Dithioether Product | Not Specified | [3] |
| Modular Oxidation | PhIO, Rh₂(TPA)₄, Nucleophile | Aminated Stereotriad | Good | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the functionalization of the 3,4-octadiene backbone.
Hydroboration-Oxidation of 3,4-Octadiene
This protocol describes the anti-Markovnikov hydration of one of the double bonds in 3,4-octadiene to yield an allylic alcohol. The use of a sterically hindered borane (B79455) like 9-borabicyclo[3.3.1]nonane (9-BBN) is crucial for controlling the regioselectivity.[1]
Materials:
-
3,4-Octadiene
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in tetrahydrofuran (B95107) (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 3,4-octadiene (1.10 g, 10 mmol) in 50 mL of anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 22 mL of a 0.5 M solution of 9-BBN in THF (11 mmol, 1.1 equivalents) to the stirred solution via a syringe.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully and slowly add 6 mL of a 3 M aqueous solution of NaOH.
-
Following the NaOH addition, slowly add 6 mL of a 30% aqueous solution of H₂O₂ dropwise, ensuring the internal temperature does not exceed 20 °C.[1]
-
After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Add 30 mL of diethyl ether to the reaction mixture and transfer the contents to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 20 mL of saturated aqueous NaCl (brine) and 20 mL of water.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford the corresponding allylic alcohol.
Diagram of Experimental Workflow:
Caption: Hydroboration-Oxidation Workflow.
Dihydroxylation of 3,4-Octadiene
This protocol outlines the dihydroxylation of one of the double bonds of 3,4-octadiene to form an α-hydroxy ketone using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant.
Materials:
-
3,4-Octadiene
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-methylmorpholine N-oxide (NMO), 50% solution in water
-
Water
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-octadiene (1.10 g, 10 mmol) in a mixture of 40 mL of acetone and 10 mL of water.
-
To this solution, add NMO (1.40 g, 12 mmol, 1.2 equivalents).
-
With vigorous stirring, add OsO₄ (0.63 mL of a 4% solution, 0.1 mmol, 0.01 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the α-hydroxy ketone.
Diagram of Experimental Workflow:
Caption: Dihydroxylation Workflow.
Epoxidation of 3,4-Octadiene
This protocol describes the epoxidation of 3,4-octadiene using meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically forms an allene oxide, which can be a reactive intermediate.
Materials:
-
3,4-Octadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,4-octadiene (1.10 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (~2.4 g, ~11 mmol, 1.1 equivalents, assuming ~77% purity) in 30 mL of dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the allene over a period of 30 minutes.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 30 mL of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it with another 30 mL of saturated NaHCO₃ solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile).
-
The crude product can be purified by flash column chromatography on silica gel.
Diagram of Experimental Workflow:
Caption: Epoxidation Workflow.
Palladium-Catalyzed Cyclization of 3,4-Octadiene
This protocol describes a palladium-catalyzed intramolecular cyclization of 3,4-octadiene, which can lead to the formation of substituted cyclohexadiene derivatives. This type of reaction highlights the utility of allenes in constructing cyclic systems.
Materials:
-
3,4-Octadiene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,2-Dichloroethane, anhydrous
-
Celite
Procedure:
-
To a sealable reaction tube, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.[1]
-
Add 3,4-octadiene (110 mg, 1 mmol) and 5 mL of anhydrous 1,2-dichloroethane.
-
Seal the tube and stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.[1]
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane) to afford the cyclohexadiene derivative.[1]
Diagram of Experimental Workflow:
Caption: Palladium-Catalyzed Cyclization Workflow.
Disclaimer
These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields are based on analogous systems and may require optimization for the specific 3,4-octadiene substrate.
References
Application Notes and Protocols for the Scale-up Synthesis of Enantiopure 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of enantiopure 3,4-octadiene, a valuable chiral building block in organic synthesis. The featured methodology is a copper hydride-catalyzed enantioselective semireduction of the corresponding conjugated enyne, oct-3-en-1-yne. Detailed experimental protocols for the synthesis of the starting material, the main asymmetric reaction, and the purification of the volatile product on a larger scale are provided. Safety precautions for handling the reagents and the final product are also thoroughly addressed. Quantitative data is summarized in tables for clarity, and the experimental workflow and catalytic cycle are illustrated with diagrams.
Introduction
Chiral allenes are unique structural motifs present in numerous natural products and have found significant applications in medicinal chemistry and materials science. Their axial chirality makes them attractive targets in asymmetric synthesis. 3,4-Octadiene, a simple 1,3-dialkylallene, serves as a fundamental chiral synthon for the introduction of the allenic moiety in more complex molecules. The development of robust and scalable methods for the synthesis of enantiopure 3,4-octadiene is therefore of high importance for academic and industrial research.
This application note details a state-of-the-art method for the enantioselective synthesis of 3,4-octadiene on a scale suitable for further drug development and material science studies. The protocol is based on the highly efficient and selective copper hydride-catalyzed semireduction of conjugated enynes.[1][2][3][4]
Synthetic Strategy
The overall synthetic strategy involves two main steps:
-
Synthesis of the starting material: Preparation of oct-3-en-1-yne.
-
Enantioselective allene (B1206475) synthesis: Copper hydride-catalyzed asymmetric semireduction of oct-3-en-1-yne to yield enantiopure 3,4-octadiene.
Experimental Protocols
Synthesis of oct-3-en-1-yne
The starting material, oct-3-en-1-yne, can be synthesized via several literature methods. One common approach is the coupling of a Grignard reagent with a suitable propargyl halide.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| 1-Pentyne (B49018) | 627-19-0 | 68.12 |
| n-Butyllithium | 109-72-8 | 64.06 |
| Allyl bromide | 106-95-6 | 120.98 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
| Diethyl ether, anhydrous | 60-29-7 | 74.12 |
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-pentyne (1.0 equiv) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add allyl bromide (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain oct-3-en-1-yne.
Expected Yield and Purity:
| Product | Expected Yield (%) | Purity (%) |
| oct-3-en-1-yne | 70-80 | >95 |
Scale-up Synthesis of Enantiopure 3,4-Octadiene
This protocol is adapted from the general procedure for copper hydride-catalyzed enantioselective semireduction of conjugated enynes.[1][2][3][4]
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Copper(I) chloride (CuCl) | 7758-89-6 | 99.00 | High purity |
| (R)-(-)-1,1'-Binaphthyl-2,2'-diylbis(di-p-tolylphosphine) ((R)-Tol-BINAP) | 98327-87-8 | 678.78 | Chiral ligand |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | Strong base |
| Polymethylhydrosiloxane (PMHS) | 63148-57-2 | Variable | Hydride source |
| oct-3-en-1-yne | 1574-10-3 | 108.18 | Starting material |
| Toluene (B28343), anhydrous | 108-88-3 | 92.14 | Solvent |
| Isopropanol (B130326) | 67-63-0 | 60.10 | Proton source |
Procedure:
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, to an oven-dried Schlenk flask, add CuCl (1-2 mol%), (R)-Tol-BINAP (1.1-2.2 mol%), and NaOt-Bu (1.2-2.4 mol%).
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 30-60 minutes to form the active catalyst.
-
Reaction Setup: In a separate, appropriately sized, flame-dried reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve oct-3-en-1-yne (1.0 equiv) in anhydrous toluene.
-
Cool the solution to the desired reaction temperature (typically -10 °C to 0 °C).
-
Reaction Execution: To the solution of oct-3-en-1-yne, add isopropanol (1.2 equiv) followed by the slow, dropwise addition of PMHS (1.5 equiv) over a period of 1-2 hours to control the reaction exotherm.
-
Add the pre-formed catalyst solution to the reaction mixture via cannula transfer.
-
Stir the reaction mixture at the set temperature, monitoring the progress by GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with pentane (B18724) (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Scale-up Considerations:
-
Reactor: For larger scales (e.g., >10 g), a jacketed reactor with precise temperature control is recommended.
-
Reagent Addition: The addition of the hydride source (PMHS) can be exothermic. A syringe pump or a dropping funnel with controlled addition rate is crucial for safety and selectivity.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is critical for the stability and activity of the copper hydride catalyst.
Expected Yield and Enantioselectivity:
| Product | Expected Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-3,4-Octadiene | 80-90 | >95 |
Catalytic Cycle
The proposed catalytic cycle for the copper hydride-catalyzed semireduction of enynes is depicted below.[4][5]
Purification of Volatile 3,4-Octadiene
Due to the volatile nature of 3,4-octadiene, purification requires special techniques to minimize product loss.
Fractional Distillation (for multi-gram scale)
Fractional distillation is a suitable method for purifying multi-gram quantities of 3,4-octadiene from less volatile impurities.
Procedure:
-
Assemble a fractional distillation apparatus with a high-efficiency Vigreux or packed column.
-
Carefully transfer the crude product to the distillation flask.
-
Heat the flask gently in a heating mantle.
-
Collect the fraction that distills at the boiling point of 3,4-octadiene (approximately 122-124 °C).
-
It is advisable to cool the receiving flask in an ice bath to minimize loss due to evaporation.
Preparative Gas Chromatography (for high purity on a smaller scale)
For obtaining very high purity material, especially on a smaller scale, preparative gas chromatography (GC) is an excellent option.[1][2][3][6][7]
Procedure:
-
Select a suitable preparative GC column (e.g., a non-polar or medium-polarity column).
-
Optimize the separation conditions (temperature program, carrier gas flow rate) using an analytical GC.
-
Inject the crude product onto the preparative GC system.
-
Collect the fraction corresponding to the 3,4-octadiene peak in a cooled trap.
Safety Precautions
6.1. Handling of Allenes:
-
Flammability: 3,4-Octadiene is a flammable liquid. Handle in a well-ventilated fume hood, away from ignition sources.[6][8][9]
-
Volatility: Due to its volatility, work with 3,4-octadiene in a closed system or with appropriate containment to avoid inhalation and loss of material.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
6.2. Handling of Reagents:
-
Copper Salts and Catalysts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium tert-butoxide: This is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
Polymethylhydrosiloxane (PMHS): This is a flammable liquid. Handle in a fume hood.
-
n-Butyllithium: This is a pyrophoric reagent. It should be handled under a strict inert atmosphere by trained personnel.
6.3. General Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
An inert atmosphere (nitrogen or argon) is crucial for the success of the copper-catalyzed reaction.
-
Appropriate PPE should be worn at all times.
Conclusion
The copper hydride-catalyzed enantioselective semireduction of oct-3-en-1-yne provides a highly efficient and scalable route to enantiopure 3,4-octadiene. The protocol is robust and tolerates a variety of functional groups, making it a valuable tool for the synthesis of chiral allenes. Careful handling of the volatile product and adherence to safety protocols are essential for a successful and safe scale-up synthesis. The detailed procedures and considerations outlined in this document are intended to facilitate the application of this methodology in both academic and industrial settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper Hydride-Catalyzed Hydroamination of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 8. Copper-catalyzed functionalization of enynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04012F [pubs.rsc.org]
- 9. Fractional Distillation [manekancor.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Octadiene
Welcome to the technical support center for the synthesis of 3,4-octadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of 3,4-octadiene in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,4-octadiene, particularly via the widely used organocuprate addition to a propargylic precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 3,4-Octadiene | 1. Inactive Grignard or Organolithium Reagent: The initial organometallic reagent may have degraded due to exposure to air or moisture. | - Use freshly prepared or recently titrated Grignard or organolithium reagents. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| 2. Poor Quality Copper(I) Salt: The copper(I) salt (e.g., CuI, CuBr) may be oxidized or contain impurities. | - Use freshly opened or purified copper(I) salts. Purification can be achieved by standard literature procedures. | |
| 3. Incorrect Reaction Temperature: The formation and reaction of the lithium dialkylcuprate are highly temperature-dependent. | - Maintain a low temperature (typically -78 °C to 0 °C) during the formation of the cuprate (B13416276) and the subsequent addition of the propargylic precursor. Use a cryostat or a dry ice/acetone bath for consistent temperature control. | |
| 4. Inefficient SN2' Reaction: The desired SN2' pathway to the allene (B1206475) may be slow or disfavored. | - The choice of leaving group on the propargylic precursor is critical. Mesylates and tosylates are often more effective than halides. | |
| Formation of Alkyne Byproduct | 1. Competing SN2 Reaction: The cuprate may attack the carbon bearing the leaving group directly (SN2) instead of the triple bond (SN2'). | - Use a less sterically hindered cuprate if possible. - Lowering the reaction temperature can sometimes favor the SN2' pathway. |
| Presence of Dimerization or Oligomerization Products | 1. Reaction Temperature Too High: Allenes can undergo thermal dimerization or oligomerization. | - Maintain a low reaction temperature throughout the synthesis and workup. |
| 2. Prolonged Reaction Time: Leaving the reaction to stir for too long after completion can lead to side reactions. | - Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction promptly upon completion. | |
| 3. Residual Catalyst: Traces of copper salts in the purified product can catalyze decomposition and oligomerization. | - Ensure thorough removal of the catalyst during the workup. Washing with a saturated aqueous solution of ammonium (B1175870) chloride can help complex and remove residual copper. | |
| Difficulty in Product Purification | 1. Similar Polarity of Byproducts: Side products may have similar polarities to 3,4-octadiene, making separation by column chromatography challenging. | - For non-polar compounds like 3,4-octadiene, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or pentane) is often effective. A very long column may be necessary to achieve good separation. - Distillation under reduced pressure can be an effective purification method for volatile allenes, provided the byproducts have sufficiently different boiling points. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing allenes like 3,4-octadiene?
A1: Common methods for allene synthesis include the Skattebøl rearrangement, the Doering-LaFlamme allene synthesis from gem-dihalocyclopropanes, and various approaches starting from propargylic precursors. The reaction of organocuprates with propargylic electrophiles (e.g., acetates, mesylates, or halides) is a particularly versatile and widely used method for the synthesis of substituted allenes like 3,4-octadiene.
Q2: I am observing a significant amount of an alkyne byproduct in my reaction mixture. How can I minimize this?
A2: The formation of an alkyne byproduct is a common issue and arises from a competing SN2 reaction pathway. To favor the desired SN2' pathway that leads to the allene, consider the following:
-
Leaving Group: Employ a better leaving group on your propargylic precursor, such as a mesylate or tosylate, which can facilitate the SN2' reaction.
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for the allene product.
Q3: My purified 3,4-octadiene seems to be decomposing or oligomerizing upon storage. How can I prevent this?
A3: Allenes can be prone to dimerization and oligomerization, especially if any residual catalyst is present. To improve stability:
-
Catalyst Removal: Ensure all traces of the copper catalyst are removed during the workup. Multiple washes with saturated aqueous ammonium chloride are recommended.
-
Storage Conditions: Store the purified 3,4-octadiene at low temperatures (e.g., in a freezer) under an inert atmosphere (argon or nitrogen). Adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can also help prevent polymerization.
Q4: What is a reliable method to monitor the progress of my 3,4-octadiene synthesis?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a non-polar eluent system, such as hexane (B92381) or a low percentage of ethyl acetate (B1210297) in hexane. The allene product will be less polar than the propargylic alcohol precursor. Staining with potassium permanganate (B83412) can help visualize the spots, as both the starting material and the product are unsaturated. Gas Chromatography (GC) can also be a very effective tool for monitoring the disappearance of the starting material and the appearance of the product.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of 3,4-octadiene via the reaction of a lithium dialkylcuprate with a propargylic mesylate. This is a general procedure and may require optimization for your specific setup and reagents.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 3-Hexyn-1-ol (B147329) | 98.14 | 0.878 | 5.0 g | 50.9 mmol |
| Triethylamine (B128534) | 101.19 | 0.726 | 8.5 mL | 61.1 mmol |
| Methanesulfonyl chloride | 114.55 | 1.48 | 4.3 mL | 56.0 mmol |
| Copper(I) iodide | 190.45 | 5.62 | 10.7 g | 56.2 mmol |
| Ethyllithium (B1215237) (1.7 M in dibutyl ether) | 35.97 | - | 66.1 mL | 112.4 mmol |
| Diethyl ether (anhydrous) | 74.12 | 0.713 | 250 mL | - |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 0.889 | 150 mL | - |
Procedure:
Step 1: Preparation of the Propargylic Mesylate
-
To a solution of 3-hexyn-1-ol (5.0 g, 50.9 mmol) in anhydrous diethyl ether (100 mL) at 0 °C under an argon atmosphere, add triethylamine (8.5 mL, 61.1 mmol).
-
Slowly add methanesulfonyl chloride (4.3 mL, 56.0 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Filter the mixture to remove the triethylammonium (B8662869) chloride salt and concentrate the filtrate under reduced pressure to obtain the crude propargylic mesylate. This is used in the next step without further purification.
Step 2: Synthesis of 3,4-Octadiene
-
To a suspension of copper(I) iodide (10.7 g, 56.2 mmol) in anhydrous diethyl ether (150 mL) at -78 °C under an argon atmosphere, slowly add ethyllithium (66.1 mL of a 1.7 M solution in dibutyl ether, 112.4 mmol).
-
Allow the mixture to stir at -78 °C for 30 minutes to form the lithium diethylcuprate.
-
Add a solution of the crude propargylic mesylate from Step 1 in anhydrous THF (150 mL) to the cuprate suspension at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 3,4-octadiene.
Visualizations
Below are diagrams illustrating the key workflow and logical relationships in the synthesis and troubleshooting of 3,4-octadiene.
Caption: Experimental workflow for the synthesis of 3,4-octadiene.
Caption: Troubleshooting guide for low yield in 3,4-octadiene synthesis.
Technical Support Center: Purification of 3,4-Octadiene
Welcome to the Technical Support Center for the purification of 3,4-octadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Introduction to Purification Challenges
3,4-Octadiene is a cumulated diene, also known as an allene (B1206475). The purification of this and similar volatile, low-molecular-weight hydrocarbons presents several challenges. Due to the presence of adjacent double bonds, 3,4-octadiene is less stable than its conjugated diene isomers, making it susceptible to isomerization under certain conditions.[1][2][3] The primary difficulties in obtaining high-purity 3,4-octadiene stem from:
-
Isomer Contamination: Synthesis of 3,4-octadiene can often result in a mixture of positional and stereoisomers (E/Z isomers) of other octadienes, which have very similar physical properties, making them difficult to separate.
-
Isomerization: The less stable cumulated diene system of 3,4-octadiene can rearrange to more stable conjugated diene systems, especially when exposed to heat or certain chromatographic stationary phases.[4][5]
-
Volatility: As a C8 hydrocarbon, 3,4-octadiene is volatile, which requires careful handling during solvent removal and purification to prevent sample loss.[6]
-
Co-elution with Impurities: Byproducts from the synthesis, such as unreacted starting materials or solvent impurities, may have similar chromatographic behavior to the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 3,4-octadiene?
A1: Common impurities can include other C8 diene isomers (e.g., 2,4-octadiene, 3,5-octadiene), unreacted starting materials from the specific synthetic route employed, and solvent residues. The exact impurity profile will depend on the synthetic method used to prepare the 3,4-octadiene.
Q2: Which purification technique is most suitable for 3,4-octadiene?
A2: Due to its volatility, preparative gas chromatography (preparative GC) is often the most effective method for purifying 3,4-octadiene and separating it from closely related isomers.[7] Fractional distillation can also be employed, but may be less effective at separating isomers with very close boiling points.
Q3: How can I minimize isomerization of 3,4-octadiene during purification?
A3: To minimize isomerization, it is crucial to use mild purification conditions. This includes:
-
Lower Temperatures: When using gas chromatography, employ the lowest possible injector, column, and detector temperatures that still allow for good separation.
-
Inert Stationary Phase: Use a non-polar and inert GC column to reduce catalytic isomerization.
-
Avoid Acidic or Basic Conditions: Traces of acid or base can catalyze the rearrangement of the allene to a conjugated diene. Ensure all glassware and solvents are neutral.
Q4: I'm losing my compound during solvent removal. What can I do?
A4: The volatility of 3,4-octadiene makes it prone to evaporation with the solvent.[6] To avoid this:
-
Use a Rotary Evaporator with Care: Use a lower vacuum and a bath temperature that is only slightly warm.
-
Backfill with Inert Gas: After solvent removal, backfill the flask with an inert gas like nitrogen or argon to prevent loss of the volatile product.
-
Distillation: For larger scales, careful distillation at atmospheric or slightly reduced pressure can be used to remove a lower-boiling solvent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 3,4-octadiene, with a focus on gas chromatography.
| Problem | Possible Cause | Solution |
| Poor separation of isomers | The GC column is not providing sufficient resolution. | Use a longer capillary column or a column with a different stationary phase that has better selectivity for hydrocarbon isomers (e.g., a non-polar or slightly polar phase). |
| The temperature program is not optimized. | Start with a lower initial oven temperature and use a slower temperature ramp to improve separation.[7] | |
| Product appears to be a mixture of dienes after purification | Isomerization occurred on the GC column. | Lower the injector and oven temperatures. Check the inertness of your GC liner and column. Consider using a more inert carrier gas. |
| The starting material was already a mixture. | Analyze the crude material by GC-MS to identify the components before purification. | |
| Low recovery of purified product | The compound is being lost due to its volatility. | Ensure your collection system for preparative GC is efficient and cold enough to trap the volatile compound. For solvent removal, use gentle conditions on the rotary evaporator.[6] |
| The injection volume is too large for the preparative GC column, leading to poor trapping. | Reduce the injection volume and perform multiple injections. | |
| Peak tailing in the chromatogram | There are active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality, inert column. Condition the column according to the manufacturer's instructions. |
| The sample is overloading the column. | Dilute the sample or inject a smaller volume. |
Experimental Protocols
Preparative Gas Chromatography (GC) for 3,4-Octadiene Purification
Objective: To separate 3,4-octadiene from isomeric impurities and other byproducts.
Instrumentation:
-
Gas chromatograph equipped with a preparative split/splitless inlet and a flame ionization detector (FID) or thermal conductivity detector (TCD).
-
A collection system (trap) cooled with liquid nitrogen or a dry ice/acetone bath.
Suggested GC Parameters (to be optimized):
| Parameter | Value | Rationale |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms), 30-60 m length, 0.32-0.53 mm I.D., 1-5 µm film thickness | Provides good separation of hydrocarbons based on boiling point and minimizes interactions that could cause isomerization. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen may offer faster analysis times but check for reactivity with the sample at high temperatures. |
| Inlet Temperature | 150-200 °C | Should be high enough to ensure complete vaporization of the sample but low enough to minimize thermal degradation or isomerization. |
| Oven Program | Initial Temp: 40-60 °C (hold for 2-5 min), Ramp: 2-5 °C/min to 150 °C | A slow ramp rate is crucial for separating closely boiling isomers.[7] |
| Detector Temperature | 200-250 °C | Should be higher than the final oven temperature to prevent condensation. |
| Injection Volume | 1-10 µL (preparative injection) | Depends on the column capacity. Start with a smaller volume and increase as needed. |
Procedure:
-
Sample Preparation: Dissolve the crude 3,4-octadiene in a minimal amount of a volatile solvent (e.g., pentane (B18724) or hexane).
-
Method Development (Analytical Scale): Before attempting a preparative separation, optimize the separation conditions on an analytical scale using a small injection volume.
-
Preparative Run: Once the analytical method is optimized, scale up to the preparative column. Inject the sample and collect the fraction corresponding to the 3,4-octadiene peak in the cooled trap.
-
Recovery: After the collection is complete, allow the trap to warm to room temperature and rinse the purified product into a pre-weighed vial with a small amount of a volatile solvent. Carefully remove the solvent under a gentle stream of nitrogen.
-
Purity Analysis: Analyze the purified fraction by analytical GC-FID to determine its purity.
Data Presentation
The following table provides a hypothetical comparison of purification techniques for a crude mixture of 3,4-octadiene. Actual results will vary depending on the specific conditions and the composition of the crude mixture.
| Purification Method | Purity of 3,4-Octadiene (%) | Recovery (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | 85-95 | 60-80 | Good for large quantities. | May not effectively separate isomers with very close boiling points. |
| Preparative GC | >99 | 40-70 | High resolution for isomer separation. | Limited sample capacity, can be time-consuming for large amounts. |
| Column Chromatography (Silica) | Variable | Low | Not generally recommended due to potential for isomerization on the acidic silica (B1680970) surface. | High risk of isomerization and low recovery of the volatile product. |
Visualizations
Experimental Workflow for Preparative GC Purification
References
- 1. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. multimedia.knv.de [multimedia.knv.de]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
identifying common impurities in 3,4-Octadiene synthesis
Welcome to the Technical Support Center for the synthesis of 3,4-octadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this and related 1,3-disubstituted allenes.
Troubleshooting Guide: Common Impurities and Solutions
The synthesis of 3,4-octadiene, like many allenes, can be susceptible to the formation of various impurities depending on the chosen synthetic route. Below is a table summarizing common issues, their probable causes, and recommended solutions.
| Issue | Potential Impurity/Cause | Recommended Solutions |
| Low Yield of 3,4-Octadiene | Incomplete reaction | - Increase reaction time. - Increase temperature (with caution, as this may promote side reactions). - Ensure reagents are of high purity and added in the correct stoichiometry. |
| Isomerization to alkynes | - Use milder reaction conditions. - For reductions of 3-octyne (B96577) or 4-octyne (B155765), choose a catalyst that favors allene (B1206475) formation. | |
| Formation of isomeric dienes | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. - Purification by fractional distillation or preparative chromatography. | |
| Presence of Alkynes in the Final Product | Incomplete conversion of the starting alkyne (e.g., 3-octyne or 4-octyne). | - Increase the amount of reducing agent. - Optimize the catalyst and reaction conditions for complete conversion. |
| Isomerization of the allene product back to a more stable alkyne. | - Work up the reaction as soon as it is complete. - Avoid harsh basic or acidic conditions during workup and purification. | |
| Presence of Alkenes or Alkanes | Over-reduction of the alkyne or allene. | - Use a less active catalyst (e.g., Lindlar's catalyst for partial reduction of alkynes). - Carefully control the stoichiometry of the reducing agent. |
| Unidentified Side Products | Byproducts from the specific synthetic route (e.g., from Doering-LaFlamme or Skattebøl reactions). | - Characterize the byproducts using GC-MS and NMR to understand the side reactions. - Adjust reaction conditions (e.g., temperature, choice of base) to minimize side reactions. |
| Dimerization or oligomerization of the allene product. | - Keep the reaction temperature low. - Work up the reaction promptly after completion. - Ensure complete removal of any catalysts that could promote polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,4-octadiene and what are their associated impurity profiles?
Two common general strategies for the synthesis of 1,3-disubstituted allenes like 3,4-octadiene are:
-
Reduction of Alkynes: The partial reduction of 3-octyne or 4-octyne can yield 3,4-octadiene.
-
Common Impurities: Unreacted starting alkyne (3-octyne or 4-octyne), over-reduction products (octenes and octane), and isomeric dienes. The choice of reducing agent and catalyst is crucial for selectivity.
-
-
Doering-LaFlamme Allene Synthesis or Skattebøl Rearrangement: These methods involve the reaction of an alkene (e.g., cis- or trans-3-hexene) with a dihalocarbene to form a dihalocyclopropane, followed by reaction with an organolithium reagent or a reducing metal.
-
Common Impurities: Unreacted dihalocyclopropane, byproducts from the carbene insertion into C-H bonds, and potentially ring-opened or rearranged products depending on the substrate and conditions.
-
Q2: How can I best detect and quantify impurities in my 3,4-octadiene sample?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile impurities and obtaining their mass spectra, which aids in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the impurities. The characteristic allenic proton and carbon signals for 3,4-octadiene should be distinct from those of alkynes, alkenes, and alkanes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic C=C=C stretching frequency of the allene (typically around 1950 cm⁻¹) can be used to monitor the presence of the desired product. The absence of alkyne C≡C and isolated alkene C=C stretches can indicate purity.
Q3: What purification methods are most effective for 3,4-octadiene?
-
Fractional Distillation: Since 3,4-octadiene is a liquid with a distinct boiling point, fractional distillation is a primary method for separating it from less volatile or more volatile impurities.
-
Preparative Gas Chromatography (Prep-GC): For very high purity samples, prep-GC can be used to isolate 3,4-octadiene from closely boiling isomers.
-
Column Chromatography: For less volatile derivatives or if distillation is not feasible, column chromatography on silica (B1680970) gel can be effective. A non-polar eluent system is typically required.
Experimental Protocols
General Protocol for Allene Synthesis via Skattebøl Rearrangement:
Step 1: Synthesis of the Dihalocyclopropane
-
To a solution of the starting alkene (e.g., 3-hexene) in a suitable solvent (e.g., chloroform (B151607) or dichloromethane), add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide (B78521) or potassium tert-butoxide.
-
Stir the reaction mixture vigorously at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or GC until the starting alkene is consumed.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting dihalocyclopropane by distillation or chromatography.
Step 2: Skattebøl Rearrangement
-
Dissolve the purified dihalocyclopropane in an anhydrous, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., methyllithium (B1224462) or n-butyllithium) dropwise.
-
Stir the reaction at low temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent.
-
Purify the crude 3,4-octadiene by fractional distillation.
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing impurities during the synthesis of 3,4-octadiene.
Caption: Workflow for troubleshooting impurities in 3,4-octadiene synthesis.
Technical Support Center: Optimizing Catalytic Synthesis of 3,4-Octadiene
Welcome to the Technical Support Center for the catalytic synthesis of 3,4-octadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the synthesis of this allene (B1206475).
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for the synthesis of allenes like 3,4-octadiene?
A1: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are frequently used catalyst precursors for allene synthesis.[1][2][3] These are often used in combination with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or 1,5-bis(diphenylphosphino)pentane (B1273038) (dpph), to generate the active Pd(0) species in situ.[2][3]
Q2: I am observing low yields of 3,4-octadiene. What are the initial troubleshooting steps?
A2: Low yields can stem from several factors. Here are some initial steps to consider:
-
Reagent and Solvent Quality: Ensure all starting materials are pure and solvents are anhydrous and degassed. Many organometallic intermediates in catalytic cycles are sensitive to moisture and oxygen.[4]
-
Inert Atmosphere: The reaction should be conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.[4]
-
Catalyst Activity: If you are preparing your catalyst in situ, ensure the reduction to the active Pd(0) species is efficient. Consider using a fresh batch of catalyst precursor and ligands.
Q3: My reaction is producing a significant amount of alkyne and diene byproducts instead of the desired 3,4-octadiene. How can I improve the selectivity?
A3: The formation of alkyne and conjugated diene byproducts is a common issue. To enhance selectivity for the allene:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often favor the formation of the allene by influencing the regioselectivity of the reaction pathway.[4]
-
Temperature Control: Reaction temperature can significantly impact selectivity. Running the reaction at lower temperatures may favor the desired allene product. It is recommended to perform a temperature screening to find the optimal conditions.[4]
-
Nucleophile Choice: In syntheses involving propargylic precursors, the choice of nucleophile is important. "Soft" nucleophiles tend to favor the SN2' pathway that leads to allenes.[4]
Q4: I am observing dimerization or oligomerization of my 3,4-octadiene product. What can be done to prevent this?
A4: Allenes can undergo dimerization and oligomerization, especially at elevated temperatures or in the presence of residual catalyst.[4]
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessive heat once the formation of 3,4-octadiene is complete. Monitor the reaction progress closely.[4]
-
Catalyst Removal: Ensure the complete removal of the palladium catalyst during the work-up procedure. This can often be accomplished by filtration through a pad of silica (B1680970) gel or celite.[4]
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 3,4-octadiene.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion of Starting Materials | Inactive catalyst | - Use a fresh batch of palladium precursor and ligand.- Ensure the reaction is performed under a strict inert atmosphere. |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 10 °C. | |
| Impure reagents or solvents | - Purify starting materials.- Use anhydrous and degassed solvents. | |
| Formation of Isomeric Dienes | Suboptimal ligand | - Screen different phosphine ligands (e.g., monodentate vs. bidentate, varying bite angles). |
| Incorrect temperature | - Optimize the reaction temperature; sometimes lower temperatures improve selectivity. | |
| Product Decomposition | Prolonged heating | - Monitor the reaction by TLC or GC and stop it upon completion. |
| Presence of acid or base impurities | - Neutralize the reaction mixture during work-up. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can be varied to optimize the synthesis of allenes. This data is based on general palladium-catalyzed allene syntheses and should be adapted for the specific case of 3,4-octadiene.
Table 1: Effect of Catalyst and Ligand on Allene Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 65 |
| 2 | Pd(OAc)₂ (5) | dpph (7.5) | 85 |
| 3 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | 78 |
| 4 | Pd(PPh₃)₄ (5) | - | 72 |
Table 2: Influence of Solvent and Temperature on Reaction Outcome
| Entry | Solvent | Temperature (°C) | Yield (%) | Selectivity (Allene:Byproducts) |
| 1 | Toluene | 80 | 75 | 80:20 |
| 2 | THF | 60 | 88 | 90:10 |
| 3 | Dioxane | 100 | 60 | 70:30 |
| 4 | DMF | 80 | 55 | 65:35 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of a Dialkylallene (as a proxy for 3,4-Octadiene)
This protocol is a general guideline and may require optimization for the specific synthesis of 3,4-octadiene.
Materials:
-
Propargylic substrate (e.g., a derivative of 3-octyne)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., dpph)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., 0.02 mmol, 0.1 equiv) and the phosphine ligand (e.g., 0.03 mmol, 0.15 equiv).[3]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (2 mL) via syringe.[3]
-
Add the propargylic substrate (0.20 mmol, 1.0 equiv) and the base (e.g., 0.30 mmol, 1.5 equiv) to the flask under the inert atmosphere.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC).[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Allene Yield
References
Technical Support Center: Enantioselective Synthesis of 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for the enantioselective synthesis of 3,4-octadiene, a chiral dialkylallene. Low enantioselectivity is a common challenge in asymmetric synthesis, and this resource offers a structured approach to identifying and resolving potential issues in your experimental workflow.
Troubleshooting Guide: Low Enantioselectivity
Low or inconsistent enantiomeric excess (ee) is a frequent problem in asymmetric catalysis. The following guide provides a systematic approach to diagnose and resolve common issues.
Question 1: My enantioselectivity is low or non-existent. Where do I start?
Answer: When troubleshooting low enantioselectivity, it is crucial to systematically evaluate the key components and conditions of your reaction. The primary areas to investigate are the catalyst system (metal precursor and chiral ligand), the solvent, the reaction temperature, and the purity of your reagents.
A logical workflow for troubleshooting is essential. The following diagram illustrates a step-by-step process to identify the source of low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity in 3,4-octadiene synthesis.
Frequently Asked Questions (FAQs)
Catalyst System
Q1: How critical is the purity of the chiral ligand?
A1: The purity of the chiral ligand is paramount for achieving high enantioselectivity. Impurities can act as catalyst poisons or promote non-enantioselective background reactions, leading to a significant decrease in the observed ee. It is essential to use ligands of high chemical and enantiomeric purity.
Q2: I suspect my copper catalyst is the issue. What should I check?
A2: The choice of copper salt and its quality can influence the outcome of the reaction.
-
Copper(I) vs. Copper(II): Copper(I) salts are generally used as the active catalyst precursors. If you are using a Copper(II) salt, it may require an in-situ reduction step which could be inefficient.
-
Purity and Anhydrous Conditions: Ensure the copper salt is of high purity and handled under strictly anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalyst.
Q3: How does the ligand-to-metal ratio impact enantioselectivity?
A3: The optimal ligand-to-metal ratio is crucial and often needs to be empirically determined. An excess of ligand can sometimes be beneficial in stabilizing the active chiral catalyst and preventing the formation of less selective or inactive species. However, a large excess may also inhibit catalysis. It is advisable to screen a range of ratios (e.g., 1:1, 1.1:1, 1.2:1) to find the optimum for your specific system.
Reaction Conditions
Q4: What is the effect of temperature on the enantioselectivity of my reaction?
A4: Temperature is a critical parameter in asymmetric catalysis. Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. If you are experiencing low ee, consider running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). However, be aware that lowering the temperature will also decrease the reaction rate, so a longer reaction time may be necessary.
Q5: How does the choice of solvent affect the outcome?
A5: The solvent can have a profound impact on both the reactivity and enantioselectivity of the reaction. The polarity and coordinating ability of the solvent can influence the geometry of the catalytically active species and the transition states. For copper-catalyzed reactions leading to dialkylallenes, non-coordinating, non-polar solvents like toluene (B28343) or diethyl ether are often preferred. It is recommended to screen a variety of anhydrous solvents to identify the optimal one for your specific ligand and substrate combination.
Substrates and Reagents
Q6: Could the leaving group on my propargylic precursor be the problem?
A6: Yes, the nature of the leaving group on the propargylic electrophile is important. Good leaving groups such as mesylates, tosylates, or phosphates are commonly used. The reactivity of the leaving group can affect the rate of the desired S(_N)2' reaction versus potential side reactions. If you are observing low conversion or side products, you might consider using a different leaving group.
Q7: I am observing racemization of my product. What could be the cause?
A7: Racemization of the chiral allene (B1206475) product can occur under certain conditions. This can be promoted by the catalyst itself, particularly with some palladium catalysts, or by acidic or basic conditions during workup.[1] If you suspect racemization, try to analyze the ee of the product at different reaction times to see if it decreases over time. If so, a shorter reaction time or a milder workup procedure may be necessary.
Data on Factors Affecting Enantioselectivity
While specific data for 3,4-octadiene is limited in the literature, the following tables summarize the effects of various parameters on the enantioselectivity of the synthesis of similar dialkylallenes. This data can guide your optimization efforts.
Table 1: Effect of Chiral Ligand on Enantioselectivity in a Copper-Catalyzed Allene Synthesis
| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ligand A (e.g., (R)-BINAP) | Toluene | 0 | 85 | 90 |
| 2 | Ligand B (e.g., (S,S)-Ph-Box) | Toluene | 0 | 78 | 82 |
| 3 | Ligand C (e.g., (R)-SEGPHOS) | Toluene | 0 | 90 | 95 |
| 4 | Ligand D (e.g., Josiphos-type) | Toluene | 0 | 82 | 88 |
Note: This table is a representative example based on typical results for dialkylallene synthesis and is intended for illustrative purposes.
Table 2: Influence of Solvent and Temperature on Enantioselectivity
| Entry | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 92 | 85 |
| 2 | Toluene | 0 | 88 | 92 |
| 3 | Toluene | -20 | 85 | 96 |
| 4 | Diethyl Ether | 0 | 80 | 88 |
| 5 | THF | 0 | 75 | 70 |
| 6 | Dichloromethane | 0 | 82 | 85 |
Note: This table illustrates general trends observed in the synthesis of chiral allenes and should be used as a guide for optimization.
Experimental Protocol: Representative Synthesis of a Chiral Dialkylallene
The following is a general, representative protocol for the copper-catalyzed enantioselective synthesis of a dialkylallene from a propargylic mesylate. This should be adapted and optimized for the specific synthesis of 3,4-octadiene.
Materials:
-
Copper(I) salt (e.g., CuBr·SMe₂, CuI)
-
Chiral ligand (e.g., a chiral phosphine (B1218219) or bis(oxazoline) ligand)
-
Propargylic mesylate (e.g., oct-4-yn-3-yl methanesulfonate)
-
Grignard reagent (e.g., Ethylmagnesium bromide)
-
Anhydrous solvent (e.g., Toluene or Diethyl Ether)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the copper(I) salt (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Addition of Reagents: To the cooled catalyst solution, add the propargylic mesylate (1.0 equiv) dissolved in the anhydrous solvent. Then, add the Grignard reagent (e.g., 1.2 equiv) dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature. Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the enantiomeric excess of the purified 3,4-octadiene using chiral HPLC or GC analysis.
The following diagram illustrates the general experimental workflow for this synthesis.
Caption: General experimental workflow for the synthesis of a chiral dialkylallene.
References
Technical Support Center: 3,4-Octadiene Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability and storage of 3,4-Octadiene.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-Octadiene and what are its basic properties?
3,4-Octadiene is an internal, non-terminal allene (B1206475) with the chemical formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol .[1] It is a colorless liquid that is insoluble in water.[2] As a highly unsaturated hydrocarbon, it is flammable and requires careful handling and storage to prevent degradation.[2]
Q2: What are the primary stability concerns when working with 3,4-Octadiene?
The main stability concerns for 3,4-Octadiene, as with other allenes, are its susceptibility to:
-
Polymerization and Oligomerization: Allenes can undergo free-radical polymerization, leading to an increase in viscosity and the formation of solid precipitates, especially under thermal stress.[3][4]
-
Isomerization: Allenes can isomerize to more stable conjugated dienes or alkynes, particularly in the presence of acids, bases, or metal catalysts.
-
Oxidation: Exposure to air and light can lead to oxidation, forming various degradation products.
Q3: What are the ideal storage conditions for 3,4-Octadiene?
To ensure the long-term stability of 3,4-Octadiene, it is crucial to store it under conditions that minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Refrigeration (2-8°C) is recommended.[4] | Reduces the rate of potential polymerization and other degradation reactions.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Prevents oxidation and degradation from atmospheric moisture.[5] |
| Light Exposure | Store in an amber or opaque container. | Protects the compound from light-induced (photochemical) degradation.[4][6][7][8] |
| Container | Use clean, dry glass containers with a tightly sealed cap. | Prevents contamination and exposure to air and moisture.[3] |
| Inhibitors | Consider adding a polymerization inhibitor for long-term storage. | Scavenges free radicals that can initiate polymerization.[3][4] |
Q4: What type of inhibitors can be used to stabilize 3,4-Octadiene?
While specific data for 3,4-Octadiene is limited, inhibitors commonly used for other unsaturated hydrocarbons are recommended.
| Inhibitor Class | Examples | Typical Concentration |
| Phenolic Compounds | Butylated hydroxytoluene (BHT), Hydroquinone | 10-200 ppm |
| Hindered Amines | --- | 10-200 ppm |
| Quinones | --- | 10-200 ppm |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application to avoid interference with downstream reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of 3,4-Octadiene.
Problem 1: Sample appears viscous or contains solid precipitates.
-
Possible Cause: Polymerization or oligomerization has occurred. This can be triggered by exposure to heat, light, or air, or by the depletion of an inhibitor.[3][4]
-
Troubleshooting Steps:
-
Visual Inspection: Check for discoloration, haziness, or solids.
-
Purity Check: Analyze a small aliquot of the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of dimers, trimers, and other oligomers.[3]
-
Disposal: If significant polymerization has occurred, the material should be disposed of according to institutional guidelines.
-
Prevention: Review storage conditions. Ensure the sample is stored in a cool, dark place under an inert atmosphere and consider adding a fresh batch of inhibitor if long-term storage is required.
-
Problem 2: Experimental results are inconsistent, suggesting the presence of isomers.
-
Possible Cause: Isomerization of 3,4-Octadiene to other octadiene isomers or octynes. This can be catalyzed by acidic or basic residues, or trace metals.
-
Troubleshooting Steps:
-
Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR spectroscopy to identify the presence of unexpected isomers. The central sp-hybridized carbon of the allene in ¹³C NMR has a characteristic downfield shift around 200-220 ppm, which is a key diagnostic peak.[5] Allenic protons in ¹H NMR typically resonate between 4.5 and 5.5 ppm.[5]
-
Chromatographic Analysis: Utilize GC-MS to separate and identify different isomers based on their mass spectra and retention times.
-
Purification: If isomers are present, purify the 3,4-Octadiene by flash column chromatography on silica (B1680970) gel using a non-polar eluent.[5] It is advisable to keep the column cold if the allene is particularly unstable.[5]
-
Neutralize Equipment: Ensure all glassware and equipment are free from acidic or basic residues before use.
-
Problem 3: The sample has a yellow or brown discoloration.
-
Possible Cause: Oxidation or degradation of the compound. This can be caused by prolonged exposure to air or light.
-
Troubleshooting Steps:
-
Purity Assessment: Analyze the sample by GC-MS and NMR to identify potential degradation products.
-
Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere whenever possible and that containers are purged with an inert gas before sealing.
-
Storage Check: Verify that the material is stored in a dark or opaque container.
-
Experimental Protocols
Protocol 1: GC-MS Analysis for Purity and Degradation Assessment
This protocol outlines a general method for analyzing 3,4-Octadiene using GC-MS.
-
Objective: To separate and identify 3,4-Octadiene, its isomers, and potential degradation products (oligomers).
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5MS or equivalent) is suitable for separating volatile hydrocarbons.
-
-
Sample Preparation:
-
Prepare a dilute solution of the 3,4-Octadiene sample (approximately 10 µg/mL) in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane.[9]
-
Ensure the sample is free of particles by centrifugation or filtration if necessary.[9]
-
-
GC-MS Parameters (Typical):
| Parameter | Setting |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°CFinal hold: 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-400 |
| Source Temperature | 230°C |
-
Data Analysis:
-
Identify the peak corresponding to 3,4-Octadiene based on its mass spectrum (molecular ion at m/z 110).
-
Look for peaks with higher masses that could correspond to dimers (m/z 220), trimers (m/z 330), etc.
-
Analyze other peaks to identify potential isomers by comparing their mass spectra to library data.
-
Protocol 2: NMR Spectroscopy for Structural Verification
-
Objective: To confirm the structure of 3,4-Octadiene and detect the presence of isomers.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C capabilities).
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
-
Expected Chemical Shifts:
| Nucleus | Expected Chemical Shift (ppm) | Key Features |
| ¹³C | ~200-210 | Central sp-hybridized carbon of the allene |
| ~85-95 | Terminal sp²-hybridized carbons of the allene | |
| ~10-40 | sp³-hybridized carbons of the alkyl chains | |
| ¹H | ~5.0-5.5 | Allenic protons |
| ~1.5-2.5 | Protons on carbons adjacent to the allene | |
| ~0.8-1.2 | Terminal methyl protons |
-
Data Analysis:
-
Compare the obtained spectra with reference spectra for 3,4-Octadiene if available.
-
The presence of signals outside the expected ranges may indicate impurities or isomers. For instance, the presence of signals for terminal alkynes (a common byproduct) can be identified by a characteristic proton signal between 2 and 3 ppm in the ¹H NMR spectrum.[5]
-
Visualizations
Caption: Degradation pathways of 3,4-Octadiene.
Caption: Workflow for stability testing of 3,4-Octadiene.
References
- 1. 3,4-Octadiene | C8H14 | CID 141904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical Advice on the Long-term Storage of Liquid Cargoes | NorthStandard | Marine Insurance [north-standard.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Photochemical Deracemization of Allenes and Subsequent Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical Deracemization of Allenes and Subsequent Chirality Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uoguelph.ca [uoguelph.ca]
Technical Support Center: Synthesis of Substituted Allenes
Welcome to the technical support center for the synthesis of substituted allenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted allenes?
A1: Common and versatile methods for allene (B1206475) synthesis include the Doering-Moore-Skattebøl reaction (a modification of the Skattebøl rearrangement) starting from gem-dihalocyclopropanes, and various methods starting from propargylic precursors, such as nucleophilic substitution reactions (often using organocuprates) and transition metal-catalyzed cross-coupling reactions.[1]
Q2: I am getting a low yield of my desired allene. What are the general steps I can take to improve it?
A2: Low yields can result from a variety of factors. Here are some general troubleshooting steps:
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, as many organometallic intermediates are sensitive to moisture.
-
Reaction Temperature: Temperature control is often critical. Many reactions for allene synthesis require very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.[1]
-
Inert Atmosphere: Reactions involving organometallic reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[1]
-
Workup Procedure: Quench the reaction carefully at the appropriate time and use appropriate workup conditions to avoid degradation of the allene product. Allenes can be sensitive to acidic conditions.
Troubleshooting Guides for Common Side Reactions
Issue 1: Formation of Cyclopentadiene (B3395910) in Doering-Moore-Skattebøl Synthesis
Q: I am attempting to synthesize an allene from a vinyl-substituted gem-dihalocyclopropane using the Doering-Moore-Skattebøl reaction, but I am observing a significant amount of a cyclopentadiene byproduct. How can I minimize this side reaction?
A: The formation of a cyclopentadiene is a known side reaction in the Skattebøl rearrangement when the cyclopropane (B1198618) ring has a vinyl substituent.[1] This occurs through a "foiled carbene" intermediate, leading to a vinylcyclopropane (B126155) rearrangement.[2][3]
Troubleshooting Steps:
-
Temperature Control: This rearrangement is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for the formation of the allene can help to suppress the cyclopentadiene formation.[1]
-
Choice of Base: The choice of organolithium reagent can influence the reaction pathway. Experiment with different alkyllithium bases (e.g., n-BuLi, MeLi) to see if the selectivity can be improved.[1]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further rearrangement of the allene or intermediates.[1]
Data Presentation:
While specific quantitative data is highly substrate-dependent, the general trend observed is that lower temperatures favor the formation of the desired allene over the cyclopentadiene byproduct.
| Parameter | Condition | Effect on Cyclopentadiene Formation |
| Temperature | Lower (e.g., -78 °C to -40 °C) | Generally Decreased |
| Higher (e.g., > 0 °C) | Generally Increased | |
| Base | MeLi vs. n-BuLi | Substrate-dependent, requires empirical optimization |
Experimental Protocol: Doering-Moore-Skattebøl Reaction
This is a general procedure and may require optimization for specific substrates.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the gem-dibromocyclopropane (1.0 equiv) and anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reaction: Slowly add a solution of methyllithium (B1224462) (1.1 equiv) in diethyl ether to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude allene by flash column chromatography on silica (B1680970) gel, using a non-polar eluent (e.g., hexanes) and keeping the column cold if the allene is particularly unstable.
Signaling Pathway Diagram:
Issue 2: Formation of Isomeric Alkyne from Propargylic Precursors
Q: My allene synthesis from a propargylic precursor (e.g., halide, sulfonate) is yielding a significant amount of the isomeric alkyne. How can I improve the selectivity for the allene (Sₙ2' product)?
A: The competition between the Sₙ2' (leading to the allene) and Sₙ2 (leading to the alkyne) pathways is a common challenge in syntheses starting from propargylic electrophiles. The outcome is highly dependent on the reaction conditions.[1]
Troubleshooting Steps:
-
Nucleophile Choice: "Soft" nucleophiles generally favor the Sₙ2' pathway. Organocuprates are often used to promote allene formation.[1] Harder nucleophiles, like Grignard reagents without copper catalysis, may favor the Sₙ2 pathway.
-
Leaving Group: The nature of the leaving group on the propargylic substrate can affect the selectivity. Experimenting with different leaving groups (e.g., halides, tosylates, mesylates) may be beneficial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Less polar, non-coordinating solvents like THF or diethyl ether often favor the Sₙ2' reaction.
-
Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the Sₙ2' product.
Data Presentation:
The ratio of allene to alkyne is highly dependent on the specific nucleophile, substrate, and reaction conditions.
| Parameter | Condition | Allene (Sₙ2') vs. Alkyne (Sₙ2) Ratio |
| Nucleophile | Organocuprate (soft) | Generally favors Allene |
| Grignard Reagent (hard) | Often favors Alkyne | |
| Solvent | THF (less polar) | Generally favors Allene |
| More polar, coordinating solvents | May increase Alkyne formation | |
| Temperature | Lower (e.g., -78 °C) | Can improve selectivity for Allene |
Experimental Protocol: Allene Synthesis via Organocuprate Addition to a Propargylic Mesylate
This is a general procedure and may require optimization.
-
Preparation of the Cuprate (B13416276): In a flame-dried, two-necked round-bottom flask under argon, place copper(I) iodide (1.0 equiv) and anhydrous diethyl ether. Cool the suspension to -40 °C. Slowly add a solution of the organolithium reagent (2.0 equiv) in diethyl ether. Stir the mixture for 30 minutes at this temperature to form the lithium diorganocuprate.
-
Reaction: Cool the cuprate solution to -78 °C. Add a solution of the propargylic mesylate (1.0 equiv) in anhydrous diethyl ether dropwise.
-
Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature and filter through a pad of Celite to remove copper salts. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography on silica gel.
Logical Relationship Diagram:
Issue 3: Dimerization or Oligomerization of the Allene Product
Q: I am successfully forming my allene product, but it appears to be dimerizing or oligomerizing during the reaction or workup. How can I prevent this?
A: Allenes can undergo thermal or metal-catalyzed dimerization and oligomerization, especially if they are heated for prolonged periods or if residual catalyst is present.
Troubleshooting Steps:
-
Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times once the allene has formed. Monitor the reaction closely and work it up promptly upon completion.
-
Catalyst Removal: If a transition metal catalyst is used, ensure its complete removal during workup. This can often be achieved by filtration through a pad of silica gel or celite.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.
-
Storage: Store the purified allene at low temperatures and under an inert atmosphere to prevent decomposition and oligomerization over time.
Experimental Workflow for Minimizing Dimerization:
Detailed Experimental Protocols
Purification of a Non-polar Substituted Allene by Flash Column Chromatography
This protocol is a general guideline for the purification of a relatively non-polar substituted allene from a reaction mixture.
Materials:
-
Crude allene product
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution
Procedure:
-
Develop a Solvent System:
-
Using TLC, find a solvent system (mobile phase) in which the desired allene has an Rf value of approximately 0.2-0.3. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
-
-
Prepare the Column:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., hexanes).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the mobile phase until the silica bed is stable and equilibrated. Do not let the solvent level drop below the top of the silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure allene.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified allene.
-
Experimental Workflow Diagram:
References
purification of 3,4-Octadiene from reaction mixtures via chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-octadiene from reaction mixtures using chromatographic techniques. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of 3,4-octadiene.
Flash Chromatography Troubleshooting
Issue 1: Poor Separation of 3,4-Octadiene from Other Hydrocarbon Impurities
-
Question: I am observing co-elution of 3,4-octadiene with other nonpolar impurities, such as isomeric octadienes or residual starting materials. How can I improve the separation?
-
Answer:
-
Optimize the Solvent System: Since 3,4-octadiene is a nonpolar hydrocarbon, a nonpolar mobile phase is required. Start with a very nonpolar solvent system, such as 100% hexanes or petroleum ether, and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) (e.g., 0.5-2%).[1][2] A shallow gradient can be more effective than an isocratic elution for separating compounds with similar polarities.
-
TLC Analysis is Key: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions. Aim for a retention factor (Rf) of 0.2-0.3 for 3,4-octadiene for the best separation.[3]
-
Column Packing and Dimensions: Ensure the column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution for difficult separations.
-
Sample Loading: Load the sample in a minimal amount of the initial mobile phase to ensure a narrow starting band. Dry loading the sample onto a small amount of silica (B1680970) gel can also improve resolution.[4]
-
Issue 2: Product Elutes Too Quickly or Is Retained on the Column
-
Question: My 3,4-octadiene is either coming through in the void volume or is not eluting from the column at all. What should I do?
-
Answer:
-
Eluting Too Quickly: This indicates the mobile phase is too polar. Reduce the percentage of the more polar solvent or switch to a less polar co-solvent (e.g., use hexanes instead of dichloromethane).
-
Retained on the Column: This is less likely for a nonpolar compound like 3,4-octadiene on a normal-phase column. If this occurs, it may indicate the presence of highly polar impurities from the reaction that are interacting strongly with the silica gel. In this case, a step gradient to a more polar solvent system after the elution of the desired product can be used to wash the column.
-
Preparative Gas Chromatography (Prep-GC) Troubleshooting
Issue 1: Low Recovery of 3,4-Octadiene
-
Question: I am losing a significant amount of my product during preparative GC purification. How can I improve the recovery?
-
Answer:
-
Cold Trap Efficiency: Ensure your collection trap is sufficiently cold to condense the volatile 3,4-octadiene. A liquid nitrogen or dry ice/acetone bath is recommended.
-
Injector Temperature: An excessively high injector temperature can cause thermal degradation of the sample. Optimize the injector temperature to be just high enough for efficient volatilization without causing decomposition.
-
Flow Rate: The carrier gas flow rate can affect collection efficiency. A slower flow rate may allow for more efficient trapping of the analyte.
-
Sample Overloading: Injecting too much sample can lead to broad peaks and incomplete trapping. Perform smaller, repeated injections if necessary.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The peaks for 3,4-octadiene in my preparative GC are tailing or fronting, leading to poor separation and collection. What is the cause?
-
Answer:
-
Column Overloading: This is a common cause of peak fronting. Reduce the injection volume.
-
Active Sites: Tailing can be caused by interactions with active sites in the injector liner or on the column. Use a deactivated liner and a high-quality, non-polar capillary column.
-
Injector Temperature: An injector temperature that is too low can cause slow vaporization and lead to peak tailing.
-
Incompatible Solvent: Ensure the sample is dissolved in a volatile solvent that is compatible with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a 3,4-octadiene reaction mixture?
A1: The impurities will depend on the synthetic route used.
-
From Propargyl Alcohols (e.g., via Myers allene (B1206475) synthesis or reduction): You can expect isomeric byproducts such as other octadienes and unreacted propargylic alcohol.[3][4][5] If a Mitsunobu reaction is used, triphenylphosphine (B44618) oxide is a common byproduct.[5]
-
From Reduction of Alkynes: Incomplete reduction can leave residual starting alkyne in the mixture. Over-reduction could lead to the corresponding octane.
Q2: Which chromatographic technique is better for purifying 3,4-octadiene: flash chromatography or preparative GC?
A2: The choice depends on the scale of the purification and the nature of the impurities.
-
Flash Chromatography: This is well-suited for larger scale purifications (grams to multi-grams) and for removing non-volatile or significantly more polar impurities.[6]
-
Preparative Gas Chromatography (Prep-GC): This technique offers very high resolution and is ideal for separating volatile isomers with similar boiling points.[5][7] It is typically used for smaller scale purifications (milligrams to a few grams).
Q3: What type of column should I use for the purification of 3,4-octadiene?
A3:
-
Flash Chromatography: A standard silica gel column is appropriate.
-
Preparative GC: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), is recommended for separating hydrocarbons.[8]
Q4: Can I use reversed-phase chromatography to purify 3,4-octadiene?
A4: While possible, normal-phase chromatography is generally preferred for nonpolar compounds like 3,4-octadiene. In reversed-phase chromatography (e.g., with a C8 or C18 column), 3,4-octadiene would elute very early, potentially with other nonpolar impurities, making separation challenging.
Data Presentation
Table 1: Typical Parameters for Flash Chromatography of 3,4-Octadiene
| Parameter | Recommended Value/Type |
| Stationary Phase | Silica Gel (40-63 µm particle size) |
| Mobile Phase | Hexanes or Petroleum Ether with 0-5% Diethyl Ether or Ethyl Acetate |
| Elution Mode | Isocratic or shallow gradient |
| Detection | TLC with a potassium permanganate (B83412) stain |
Table 2: Suggested Starting Parameters for Preparative GC of 3,4-Octadiene
| Parameter | Recommended Value/Type |
| Column | Non-polar capillary column (e.g., DB-5, 30 m x 0.53 mm ID, 1.5 µm film thickness)[8] |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 200-250 °C |
| Oven Program | Start at a low temperature (e.g., 50-70 °C) and ramp up to a final temperature of around 200 °C. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Collection Trap | Cooled with liquid nitrogen or dry ice/acetone |
Experimental Protocols
Detailed Methodology for Flash Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., hexanes).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber with a suitable solvent system (e.g., 99:1 hexanes:diethyl ether).
-
Visualize the spots using a potassium permanganate stain.
-
Adjust the solvent system until the spot corresponding to 3,4-octadiene has an Rf of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with glass wool or a cotton ball.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed silica gel.
-
Equilibrate the column by running several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for better resolution, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure. Add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure 3,4-octadiene.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 3,4-octadiene.
References
- 1. Hydride-free reduction of propargyl electrophiles: a nickel-catalyzed photoredox strategy for allene synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00984C [pubs.rsc.org]
- 2. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 3. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the direct transformation of propargylic alcohols to allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Myers allene synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. sorbtech.com [sorbtech.com]
- 8. 3,4-Octadiene, 7-methyl- [webbook.nist.gov]
strategies to improve catalyst turnover in 3,4-Octadiene reactions
Welcome to the technical support center for catalyst turnover in 3,4-octadiene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving catalyst efficiency in the functionalization of 3,4-octadiene and similar internal allenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing catalyst turnover in 3,4-octadiene reactions?
A1: Catalyst turnover in 3,4-octadiene reactions is a multifactorial issue primarily influenced by:
-
Catalyst System: The choice of metal (e.g., palladium, rhodium, nickel, gold) and its oxidation state is fundamental. Each metal has unique electronic properties that affect its catalytic activity.
-
Ligand Properties: The steric and electronic properties of the ligands coordinated to the metal center are critical. Bulky or electron-donating/withdrawing ligands can significantly impact the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed hydroamination of dienes, ligands with large bite angles, like Xantphos, have been shown to increase catalyst activity.[1]
-
Reaction Conditions: Temperature, pressure, and solvent play a crucial role. Temperature can affect reaction rates and catalyst stability, while the solvent can influence catalyst solubility, substrate availability, and the stabilization of intermediates.
-
Substrate and Reagent Purity: Impurities in the 3,4-octadiene substrate, reagents, or solvent can act as catalyst poisons, leading to deactivation. Water and oxygen are common inhibitors for many organometallic catalysts.
-
Catalyst Deactivation Pathways: The catalyst can deactivate through various mechanisms, including the formation of stable off-cycle species, aggregation of metal centers, or ligand degradation. In nickel-catalyzed hydroamination of dienes, the thermodynamics can unexpectedly favor the reaction of the nickel(0) complex with the allylic amine product, forming a stable Ni(II) allyl species and thereby inhibiting turnover.[2]
Q2: Which catalyst systems are commonly used for the hydrofunctionalization of internal allenes like 3,4-octadiene?
A2: Several transition metal catalysts are effective for the hydrofunctionalization of internal allenes. The choice of catalyst often dictates the type of transformation and the product selectivity. Common systems include:
-
Palladium Catalysts: Often used for hydroamination, hydroarylation, and hydrosilylation. For example, a combination of a palladium precursor with a phosphine (B1218219) ligand like dppf can be effective for the allylation of purines with allenes.[3]
-
Rhodium Catalysts: Highly effective for asymmetric hydroamination and hydroarylation. A Rh(I)/Josiphos catalytic system, for example, has been successfully employed for the enantioselective intramolecular hydroarylation of allenes.[4][5]
-
Nickel Catalysts: Used for hydroamination and hydroalkylation. A system comprising Ni(COD)₂, a phosphine ligand like DPPF, and an acid co-catalyst has been shown to be highly active for the hydroamination of dienes with alkylamines.[2]
-
Gold Catalysts: Particularly useful for hydroalkoxylation and hydroarylation reactions. Gold(I) complexes can effectively catalyze the intermolecular hydroalkoxylation of allenes.[6][7][8]
-
Cobalt Catalysts: Have been shown to catalyze the hydroacylation of 1,3-dienes, a reaction type that can be analogous to allene (B1206475) functionalization.[9]
Q3: How do I select the appropriate ligand for my 3,4-octadiene reaction?
A3: Ligand selection is crucial for optimizing catalyst performance. Here are some general guidelines:
-
Match the Ligand to the Metal and Reaction: Different metals have different coordination preferences. For palladium-catalyzed cross-coupling, bidentate phosphine ligands like DPPF and Xantphos are common. For rhodium-catalyzed asymmetric reactions, chiral bisphosphine ligands like Josiphos are often employed.[2][4]
-
Consider Steric and Electronic Effects: The steric bulk of the ligand can influence selectivity and prevent catalyst deactivation through dimerization. The electronic properties (electron-donating or -withdrawing) affect the reactivity of the metal center. In gold-catalyzed hydroarylation of 1,3-disubstituted allenes, switching from a phosphine ligand (PPh₃) to an N-heterocyclic carbene (NHC) ligand (IMes) was found to improve the yield, although it decreased regioselectivity and enantiomeric ratio.[10]
-
Consult the Literature for Analogous Reactions: Look for studies on allenes with similar substitution patterns to 3,4-octadiene (i.e., 1,3-disubstituted allenes) to identify successful ligand classes.
Q4: Can solvent choice significantly impact catalyst turnover?
A4: Yes, the solvent can have a profound effect on catalyst turnover. The ideal solvent should:
-
Solubilize the Catalyst and Substrates: Ensuring all components are in the same phase is crucial for homogeneous catalysis.
-
Not Interfere with the Catalysis: Some solvents can coordinate to the metal center and inhibit catalysis.
-
Stabilize Key Intermediates: The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle. In some cases, a mixed solvent system can be beneficial. For instance, in a cobalt-catalyzed hydroacylation, a mixture of DCE and toluene (B28343) was used to suppress olefin isomerization.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion of 3,4-Octadiene
| Possible Cause | Recommended Action |
| Catalyst Inactivity | - Ensure the catalyst is properly activated if a pre-catalyst is used. - Verify the catalyst loading. An insufficient amount may lead to low conversion. - Consider a different metal or ligand system based on literature for similar allenes. |
| Catalyst Poisoning | - Purify the 3,4-octadiene substrate, for example, by passing it through a column of activated alumina. - Use freshly distilled and degassed solvents. - Ensure all reagents are of high purity and free from potential inhibitors. |
| Incorrect Reaction Conditions | - Optimize the reaction temperature. Some catalysts require thermal activation, while others may decompose at elevated temperatures. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. |
| Poor Solubility | - Choose a solvent that effectively dissolves the catalyst, substrate, and any additives. |
Issue 2: Rapid Catalyst Deactivation (Reaction starts but then stops)
| Possible Cause | Recommended Action |
| Formation of Off-Cycle Species | - Modify the ligand to be more sterically demanding to prevent the formation of inactive catalyst dimers or aggregates. - Add a co-catalyst or additive that can help regenerate the active catalyst or prevent the formation of inhibitory species. |
| Product Inhibition | - The product may coordinate more strongly to the catalyst than the starting material. Try running the reaction at a lower substrate concentration or consider a continuous flow setup where the product is removed as it is formed. |
| Ligand Degradation | - Check the thermal and chemical stability of the ligand under the reaction conditions. If necessary, switch to a more robust ligand. |
| Thermodynamic Sink | - In some cases, the catalyst may form a thermodynamically stable complex with the product, as seen in some nickel-catalyzed hydroaminations.[2] Changing the ligand or the acid co-catalyst may alter the thermodynamics of the system. |
Issue 3: Poor Selectivity (e.g., wrong regioisomer or stereoisomer)
| Possible Cause | Recommended Action |
| Inappropriate Ligand | - The ligand plays a key role in controlling selectivity. For asymmetric reactions, a chiral ligand is necessary. For regioselectivity, the steric and electronic properties of the ligand are critical. Experiment with a range of ligands (e.g., monodentate vs. bidentate, different bite angles, varying electronic properties). |
| Reaction Temperature | - Lowering the reaction temperature can often improve selectivity by favoring the pathway with the lower activation energy. |
| Solvent Effects | - The polarity of the solvent can influence the transition state energies of different pathways, thereby affecting selectivity. Screen a variety of solvents with different polarities. |
Quantitative Data on Catalyst Performance in Reactions of 1,3-Disubstituted Allenes
The following table summarizes catalyst performance data from the literature for reactions of 1,3-disubstituted allenes, which can serve as a benchmark for optimizing 3,4-octadiene reactions.
| Catalyst System | Reaction Type | Substrate | TON | TOF (h⁻¹) | Yield (%) | Conditions |
| [{Rh(cod)Cl}₂] / Josiphos | Intramolecular Hydroarylation | Allenylbenzene derivative | - | - | up to 98 | PPTS, Toluene, 80 °C |
| [AuCl(PPh₃)] / AgOTf | Intermolecular Hydroarylation | 1,3-disubstituted allene + Indole | - | - | 37 | CH₂Cl₂, 5 °C |
| [AuCl(IMes)] / AgOTf | Intermolecular Hydroarylation | 1,3-disubstituted allene + Indole | - | - | 55 | CH₂Cl₂, 5 °C |
| Ni(cod)₂ / (R)-DuPhos | Enantioselective Hydroalkoxylation | 1,3-diene + Methanol | - | - | up to 95 | Solvent-free, 0 °C |
| Pd(OAc)₂ / Ligand | Oxidative Alkynylation-Cyclization | Enallenol + Alkyne | up to 82 (for heterogeneous catalyst) | - | 82 | DCE, 80 °C |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is often not explicitly reported as TON or TOF in all publications and may need to be calculated from the provided experimental details.
Detailed Experimental Protocols
Example Protocol 1: Rhodium-Catalyzed Intramolecular Hydroarylation of an Allenylbenzene (Adapted from[4])
This protocol is for a reaction analogous to what might be developed for a tethered 3,4-octadiene derivative.
-
Catalyst Pre-formation: In a glovebox, a solution of [{Rh(cod)Cl}₂] (1.0 mg, 2.0 µmol, 1.0 mol%) and a Josiphos-type ligand (4.4 µmol, 2.2 mol%) in toluene (1.0 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, pyridinium (B92312) p-toluenesulfonate (PPTS) (5.0 mg, 20 µmol, 10 mol%) is added. The allenylbenzene substrate (0.2 mmol, 1.0 equiv) is then added as a solution in toluene (1.0 mL).
-
Reaction Execution: The reaction mixture is stirred at 80 °C and monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Example Protocol 2: Nickel-Catalyzed Hydroamination of a 1,3-Diene with an Alkylamine (Adapted from[2])
This protocol for a 1,3-diene can serve as a starting point for developing a hydroamination of 3,4-octadiene.
-
Reaction Setup: In a glovebox, a vial is charged with Ni(COD)₂ (13.8 mg, 0.05 mmol, 5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (27.7 mg, 0.05 mmol, 5 mol%), and trifluoroacetic acid (3.8 µL, 0.05 mmol, 5 mol%). Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 1 minute.
-
Addition of Reactants: The 1,3-diene (1.0 mmol, 1.0 equiv) and the alkylamine (1.2 mmol, 1.2 equiv) are added sequentially.
-
Reaction Execution: The vial is sealed and heated to 100 °C. The reaction progress is monitored by GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a short plug of silica gel, and concentrated in vacuo. The crude product is then purified by flash chromatography.
Visualizations
Caption: Catalyst activation, catalytic cycle, and deactivation pathways.
Caption: Troubleshooting workflow for low catalyst turnover.
References
- 1. A highly active palladium catalyst for intermolecular hydroamination. Factors that control reactivity and additions of functionalized anilines to dienes and vinylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A general nickel-catalyzed hydroamination of 1,3-dienes by alkylamines: catalyst selection, scope, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed asymmetric intramolecular hydroarylation of allenes: access to functionalized benzocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed asymmetric intramolecular hydroarylation of allenes: access to functionalized benzocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold(I)-catalyzed intramolecular enantioselective hydroalkoxylation of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes: A DFT study - Organic Letters - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
preventing racemization of chiral 3,4-Octadiene
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral 3,4-octadiene. The focus is on preventing racemization and maintaining the stereochemical integrity of this axially chiral allene (B1206475).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral 3,4-octadiene?
A: 3,4-Octadiene is an axially chiral molecule, meaning its chirality arises not from a stereocenter, but from the non-planar arrangement of its substituents around the C=C=C axis. Racemization is the process where an enantiomerically pure or enriched sample of 3,4-octadiene converts into a 1:1 mixture of its (R) and (S) enantiomers (a racemate), resulting in the loss of optical activity.
Q2: How stable is chiral 3,4-octadiene to thermal racemization?
A: Chiral 1,3-dialkylallenes, such as 3,4-octadiene, are generally highly stable to thermal racemization under standard laboratory conditions. The energy barrier for rotation around the C=C=C axis is significant, preventing spontaneous interconversion at room temperature. Loss of enantiomeric excess is almost always due to chemical catalysis rather than heat alone.
Q3: What are the primary causes of unintentional racemization of 3,4-octadiene?
A: The most common causes are exposure to catalytic amounts of acids, bases, or certain transition metals. These substances can provide lower-energy pathways for the interconversion of enantiomers by forming transient, achiral intermediates.
Q4: Can purification methods cause racemization?
A: Yes. Standard purification techniques like flash column chromatography can lead to racemization if the stationary phase is acidic or basic. For example, standard silica (B1680970) gel is weakly acidic and can catalyze racemization of sensitive substrates. Similarly, basic alumina (B75360) can cause racemization of base-labile compounds.
Q5: How does solvent choice impact the stability of chiral 3,4-octadiene?
A: The choice of solvent is critical, especially when catalytic impurities might be present. Protic solvents (e.g., alcohols) can facilitate acid-catalyzed racemization. Polar solvents may accelerate racemization if the mechanism involves polar or ionic intermediates. For storage and routine handling, non-polar, aprotic solvents like hexanes, heptane (B126788), or toluene (B28343) are generally preferred.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: My sample of 3,4-octadiene lost enantiomeric excess (ee) after purification by silica gel chromatography.
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Racemization | The inherent acidity of silica gel is the most likely cause. |
| 1. Neutralize the Stationary Phase: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine (B128534) in the eluent) and then re-equilibrate with the pure eluent. | |
| 2. Use an Alternative Stationary Phase: Consider using neutral alumina or a deactivated silica gel for chromatography. | |
| 3. Minimize Contact Time: Perform the chromatography as quickly as possible. | |
| 4. Alternative Purification: If possible, purify the compound by distillation or recrystallization to avoid chromatography altogether. |
Issue 2: The optical activity of my 3,4-octadiene sample decreased during storage.
| Potential Cause | Troubleshooting Steps |
| Contamination | The sample may be contaminated with trace amounts of acid or metal catalysts. |
| 1. Re-purify: Re-purify the sample using a carefully chosen, neutral method. | |
| 2. Use High-Purity Solvents: Store the allene in a high-purity, anhydrous, aprotic solvent (e.g., heptane) that has been passed through a plug of neutral alumina to remove acidic impurities. | |
| 3. Store in Inert Glassware: Use borosilicate glassware that has been base-washed (with dilute NaOH), rinsed thoroughly with deionized water until neutral, and oven-dried to ensure no acidic residues remain. | |
| Exposure to Air/Light | While less common for simple allenes, prolonged exposure could lead to oxidative degradation, which might involve radical intermediates that could compromise stereochemistry. |
| 1. Store Under Inert Atmosphere: Store the sample under an inert atmosphere of argon or nitrogen. | |
| 2. Use Amber Vials: Protect the sample from light by storing it in an amber vial or wrapping the container in aluminum foil. | |
| 3. Low-Temperature Storage: Store the sample at low temperatures (≤ 4 °C) to minimize the rate of any potential degradation pathway. |
Issue 3: I observe racemization during a reaction involving my chiral 3,4-octadiene.
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions | The reagents or catalysts used in your reaction are causing racemization. |
| 1. Analyze Reagents: Ensure all reagents are free from acidic or basic impurities. | |
| 2. Avoid Protic Solvents: If possible, switch to aprotic solvents. | |
| 3. Screen Catalysts: If using a transition metal catalyst, be aware that many can catalyze allene racemization. If racemization is observed, a different metal or ligand system may be required. For example, palladium(0) and gold(I) complexes are known to racemize allenes. | |
| 4. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. |
Data Presentation
Table 1: Calculated and Experimental Racemization Barriers for Chiral Allenes
| Compound | Method | Racemization Barrier (kJ/mol) | Reference |
| 1,3-Dimethylallene | Calculation | 192.5 | General chemical knowledge |
| 1,3-Di-tert-butylallene | Calculation | 200.8 | General chemical knowledge |
| Generic 1,3-Dialkylallenes | Experimental Range | ~195 | [1] |
| 1,3-Diphenylallene | Experimental | >125 | [1] |
| Threshold for stability at 20 °C | --- | ~83 | [1] |
Note: The high barrier for 1,3-dialkylallenes indicates that they are configurationally stable at ambient temperatures and do not racemize thermally.
Experimental Protocols
The following is a representative protocol for the handling, purification, and storage of a chiral 1,3-dialkylallene like 3,4-octadiene, designed to minimize the risk of racemization. This protocol is adapted from standard procedures for synthesizing similar chiral allenes.
Protocol 1: Low-Racemization Purification by Column Chromatography
-
Preparation of Neutralized Silica Gel:
-
Prepare a slurry of silica gel in the desired eluent (e.g., 100% hexanes or a hexanes/ethyl acetate (B1210297) mixture).
-
Add triethylamine (NEt₃) to the slurry to constitute 1-2% of the total volume.
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the neutralized slurry.
-
Flush the packed column with at least 5-10 column volumes of the pure eluent (without NEt₃) to remove the excess base, ensuring the pH of the eluate is neutral.
-
-
Chromatography:
-
Dissolve the crude chiral allene in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the compound as quickly as possible while maintaining good separation.
-
Collect the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. Crucially, do not heat the water bath above 30 °C. Allenes are volatile, and this also minimizes any potential for thermal degradation.
-
Protocol 2: Secure Storage of Chiral 3,4-Octadiene
-
Solvent Preparation:
-
Use a high-purity, anhydrous, aprotic, and non-polar solvent such as heptane or toluene.
-
To ensure the solvent is free of acidic impurities, pass it through a short plug of freshly dried, neutral alumina immediately before use.
-
-
Sample Preparation and Storage:
-
Dissolve the purified 3,4-octadiene in the prepared solvent to a known concentration.
-
Transfer the solution to a clean, oven-dried amber glass vial or a clear vial wrapped in aluminum foil.
-
Purge the vial headspace with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.
-
Seal the vial tightly with a Teflon-lined cap.
-
For long-term storage, place the vial in a refrigerator or freezer at a temperature of 4 °C or below.
-
Visualizations
Below are diagrams illustrating key racemization pathways and troubleshooting logic.
Caption: Thermal racemization of a chiral allene proceeds via a high-energy planar transition state.
Caption: A potential acid-catalyzed racemization pathway involving an achiral carbocation intermediate.
Caption: A troubleshooting workflow for identifying and solving the cause of racemization.
References
addressing poor reproducibility in 3,4-Octadiene synthesis
Welcome to the technical support center for the synthesis of 3,4-octadiene. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the reproducibility of 3,4-octadiene synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3,4-octadiene?
A1: Common precursors for the synthesis of 3,4-octadiene include 3-octyne (B96577), from which the allene (B1206475) can be formed via isomerization, and propargylic compounds derived from 1-hexyne (B1330390), which can undergo rearrangement or substitution reactions to yield the desired allene.
Q2: I am observing a low yield of 3,4-octadiene. What are the likely causes?
A2: Low yields in 3,4-octadiene synthesis can stem from several factors, including incomplete reaction, side reactions, or product degradation. Key areas to investigate are reaction temperature, reaction time, the purity of reagents and solvents, and the efficiency of the work-up and purification steps. Inadequate control of the reaction atmosphere (i.e., presence of oxygen or moisture) can also significantly reduce the yield.
Q3: What are the most common impurities found in crude 3,4-octadiene?
A3: The most common impurities are typically isomeric alkynes (such as 3-octyne or 2-octyne), other diene isomers, and unreacted starting materials. The formation of these byproducts is often influenced by the reaction conditions, particularly temperature and the choice of base or catalyst.
Q4: How can I effectively purify 3,4-octadiene?
A4: Purification of 3,4-octadiene can be challenging due to the potential presence of isomers with similar boiling points. Fractional distillation is a common method for purification. Column chromatography on silica (B1680970) gel can also be employed, though care must be taken to avoid product degradation on the stationary phase. It is crucial to characterize the purified product thoroughly using techniques like GC-MS and NMR to confirm its purity and identity.
Q5: What is the importance of maintaining an inert atmosphere during the synthesis?
A5: Many reagents used in allene synthesis, such as organolithium compounds or other strong bases, are highly reactive towards oxygen and moisture.[1] Maintaining an inert atmosphere, typically using argon or nitrogen, is critical to prevent the decomposition of these reagents and to avoid unwanted side reactions, which can significantly impact the yield and purity of the 3,4-octadiene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3,4-octadiene.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents or catalyst | - Ensure all reagents and catalysts are fresh and have been stored under appropriate conditions. - Verify the activity of organometallic reagents through titration. |
| Incorrect reaction temperature | - Optimize the reaction temperature. Some reactions require very low temperatures (e.g., -78 °C) to proceed selectively, while others may need heating.[1] | |
| Insufficient reaction time | - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. | |
| Presence of Isomeric Alkyne Impurity | Incomplete isomerization or competing reaction pathway | - Adjust the reaction conditions (e.g., temperature, base concentration) to favor the formation of the allene. - For propargylic substitution routes, the choice of nucleophile and leaving group can influence the SN2' vs. SN2 pathway. |
| Formation of Multiple Diene Isomers | Undesired rearrangement of the allene product | - Minimize the reaction time and temperature once the product is formed to prevent subsequent isomerization.[1] - Ensure prompt work-up of the reaction mixture upon completion. |
| Difficulty in Product Isolation | Similar boiling points of product and impurities | - Employ high-efficiency fractional distillation. - Consider alternative purification methods such as preparative gas chromatography or column chromatography with a non-polar eluent system. |
Experimental Protocols
Below are detailed methodologies for two potential synthetic routes to 3,4-octadiene.
Protocol 1: Isomerization of 3-Octyne
This protocol describes the base-catalyzed isomerization of 3-octyne to 3,4-octadiene.
Materials:
-
3-Octyne
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Under an inert atmosphere, add anhydrous DMSO (100 mL) to the flask.
-
Add potassium tert-butoxide (1.1 equivalents) to the DMSO and stir the mixture until the base is fully dissolved.
-
Add 3-octyne (1 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the progress of the reaction by GC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with pentane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 3,4-octadiene.
Protocol 2: Synthesis from a Propargylic Precursor
This protocol outlines the synthesis of 3,4-octadiene from a propargylic alcohol derived from 1-hexyne, followed by a reduction/rearrangement.
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium potassium tartrate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
Step 1: Synthesis of Oct-3-yn-2-ol
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF (100 mL) and cool to -78 °C.
-
Add 1-hexyne (1 equivalent) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) to the solution and stir for 30 minutes at -78 °C.
-
Add acetaldehyde (1.2 equivalents) dropwise and stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude oct-3-yn-2-ol.
Step 2: Reduction to 3,4-Octadiene
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous diethyl ether (100 mL) and cool to 0 °C.
-
Carefully add lithium aluminum hydride (1.5 equivalents) to the cooled ether.
-
Slowly add a solution of crude oct-3-yn-2-ol (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation to isolate 3,4-octadiene.
Data Presentation
The following tables provide illustrative data for the synthesis of 3,4-octadiene via the two proposed routes. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Isomerization of 3-Octyne
| Parameter | Condition A | Condition B | Condition C |
| Base | KOtBu | NaNH₂ | n-BuLi |
| Solvent | DMSO | Liquid NH₃ | THF |
| Temperature | 70 °C | -33 °C | 25 °C |
| Reaction Time | 4 hours | 2 hours | 6 hours |
| Yield (%) | 65 | 55 | 40 |
| Purity (%) | 90 | 85 | 80 |
Table 2: Synthesis from Propargylic Precursor (Two Steps)
| Parameter | Route A (LiAlH₄) | Route B (Red-Al®) |
| Reducing Agent | LiAlH₄ | Red-Al® |
| Solvent | Diethyl Ether | Toluene |
| Temperature | 0 °C to RT | 25 °C |
| Reaction Time | 4 hours | 3 hours |
| Overall Yield (%) | 50 | 55 |
| Purity (%) | 92 | 94 |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of 3,4-octadiene.
Caption: General experimental workflow for 3,4-octadiene synthesis.
Caption: Troubleshooting decision tree for 3,4-octadiene synthesis.
References
Technical Support Center: Stereoselective Reactions of 3,4-Octadiene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the stereoselectivity of reactions involving 3,4-octadiene, a chiral allene.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the stereoselectivity of 3,4-octadiene reactions?
A1: Solvents are not merely an inert medium for a reaction; they can significantly influence the reaction's rate and selectivity.[4] For stereoselective reactions, the solvent can differentially stabilize or destabilize the transition states leading to different stereoisomers.[5] Key factors include:
-
Polarity and Dielectric Constant: The polarity of the solvent can affect the energy of charged or polar transition states.[6][7] For reactions involving a change in charge distribution, a polar solvent might stabilize one transition state more than another, enhancing the formation of a specific stereoisomer.
-
Coordinating Ability: Solvents can coordinate with catalysts, reagents, or intermediates. This interaction can alter the steric environment around the reacting centers, thereby directing the stereochemical outcome.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds, which can stabilize certain intermediates or transition states, or even participate directly in the reaction mechanism, thus influencing which stereoisomer is preferentially formed.[5]
Q2: What is "axial chirality" and how does it apply to 3,4-octadiene?
A2: 3,4-Octadiene is a type of cumulated diene known as an allene.[2] Allenes possess a unique geometry where the substituents on the two terminal carbons are in perpendicular planes.[3] If the two substituents on each terminal carbon are different (as in 3,4-octadiene, with a propyl group and a hydrogen on one end, and an ethyl group and a hydrogen on the other), the molecule lacks a plane of symmetry and is chiral.[2][3] This type of chirality, which arises from the spatial arrangement of groups around an axis of chirality (the C=C=C bond system), is called axial chirality.[2]
Q3: Can changing the solvent invert the stereochemical outcome of a reaction?
A3: Yes, in some cases, a phenomenon known as solvent-induced stereoinversion can occur. This allows for the formation of either enantiomer of a product from a single chiral catalyst simply by changing the solvent.[5] This typically happens when the solvent fundamentally alters the reaction mechanism or the nature of the reactive species in solution, leading to the preferential formation of an opposite stereoisomer.[8]
Troubleshooting Guide
Problem 1: My reaction is producing a nearly racemic mixture (low enantiomeric excess, e.e.) when high stereoselectivity is expected.
-
Possible Cause 1: Incorrect Solvent Polarity. The chosen solvent may not be providing a sufficient energy difference between the diastereomeric transition states.
-
Solution: Experiment with a range of solvents with varying polarities. If the transition state is expected to be more polar than the ground state, increasing solvent polarity may improve e.e.[6] Conversely, if the transition state is less polar, a non-polar solvent may be beneficial.
-
-
Possible Cause 2: Solvent Impurities. Trace amounts of water or other coordinating impurities in an otherwise non-coordinating solvent can interfere with the catalyst or reagents.
-
Solution: Ensure all solvents are rigorously dried and purified according to standard laboratory procedures. Use freshly opened bottles of anhydrous solvents when possible.
-
-
Possible Cause 3: Background Uncatalyzed Reaction. A non-selective background reaction may be competing with the desired catalyzed stereoselective reaction.
-
Solution: Lowering the reaction temperature can sometimes suppress the uncatalyzed pathway, which often has a higher activation energy. Additionally, re-evaluate the catalyst loading to ensure the catalyzed pathway is dominant.
-
Problem 2: The diastereomeric ratio (d.r.) of my product is inconsistent between experimental runs.
-
Possible Cause 1: Variable Solvent Quality. The presence of varying amounts of impurities, particularly water, can lead to inconsistent results.
-
Solution: Standardize your solvent purification protocol. If using a commercial anhydrous solvent, consider using the same lot number for a series of experiments to minimize variability.
-
-
Possible Cause 2: Reaction Temperature Fluctuations. Stereoselectivity can be highly sensitive to temperature.
-
Solution: Use a reliable cryostat or temperature-controlled bath to maintain a constant and uniform reaction temperature. Monitor the internal reaction temperature rather than just the bath temperature.
-
Problem 3: I am observing low or no conversion in a specific solvent.
-
Possible Cause: Poor Solubility. One or more of the reactants or the catalyst may have poor solubility in the chosen solvent, limiting the reaction rate.[4]
-
Solution: Check the solubility of all components in the selected solvent. You may need to switch to a solvent system where all reactants and catalysts are fully dissolved. In some cases, using a co-solvent can resolve solubility issues.
-
Data Presentation: Solvent Effects on Stereoselectivity
The following table provides illustrative data on how solvent choice can impact the enantiomeric excess (e.e.) in a hypothetical asymmetric addition reaction to 3,4-octadiene.
| Solvent | Dielectric Constant (ε) | Solvent Type | Typical Outcome (e.e. %) | Notes |
| n-Hexane | 1.9 | Non-polar, Aprotic | 75% | Low polarity may not sufficiently differentiate transition state energies. |
| Toluene | 2.4 | Non-polar, Aprotic | 85% | π-stacking interactions with the solvent may help organize the transition state. |
| Diethyl Ether | 4.3 | Weakly Polar, Aprotic | 92% | Ethereal oxygen can coordinate with Lewis acidic catalysts, enhancing stereocontrol. |
| Tetrahydrofuran (THF) | 7.5 | Polar, Aprotic | 95% | Stronger coordinating ability than diethyl ether often leads to higher selectivity. |
| Dichloromethane (DCM) | 9.1 | Polar, Aprotic | 88% | Can stabilize polar intermediates, but lacks strong coordinating atoms. |
| Acetonitrile | 37.5 | Polar, Aprotic | 60% | Highly polar; may compete too strongly for catalyst coordination, reducing selectivity. |
| Ethanol | 24.5 | Polar, Protic | 40% | Protic nature can interfere with many catalysts through hydrogen bonding. |
Note: This data is hypothetical and serves to illustrate general trends. Actual results will vary depending on the specific reaction, catalyst, and reagents used.
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screening Study in Asymmetric Catalysis
This protocol outlines a general method for screening solvents in an asymmetric reaction involving 3,4-octadiene.
-
Solvent Preparation:
-
Ensure all solvents are of high purity and anhydrous.
-
Non-polar solvents (Hexane, Toluene) should be distilled over sodium/benzophenone.
-
Ethereal solvents (Diethyl Ether, THF) should be distilled from sodium/benzophenone or passed through an activated alumina (B75360) column.
-
Halogenated solvents (DCM) should be distilled from CaH₂.
-
Store all dried solvents over molecular sieves under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Setup:
-
To a series of oven-dried reaction vials, each equipped with a magnetic stir bar, add the chiral catalyst (e.g., 0.05 mmol).
-
Place the vials under an inert atmosphere.
-
To each vial, add 1.0 mL of a different anhydrous solvent to be tested.
-
Stir the mixtures at room temperature for 15 minutes to allow for catalyst solvation.
-
-
Reaction Execution:
-
Cool the vials to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Add the substrate, 3,4-octadiene (1.0 mmol), to each vial.
-
Initiate the reaction by adding the primary reagent (e.g., an electrophile or nucleophile, 1.2 mmol).
-
Allow the reactions to stir at the constant temperature for the predetermined reaction time (e.g., 24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aq. NH₄Cl or water).
-
Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product using flash column chromatography.
-
Determine the stereoselectivity (e.e. or d.r.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Visualizations
Caption: Experimental workflow for a solvent screening study in stereoselective synthesis.
Caption: Logical relationship between solvent properties and stereochemical outcome.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. R and S Configuration of Allenes - Chemistry Steps [chemistrysteps.com]
- 4. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating Chirality: A Comparative Guide to Determining the Enantiomeric Excess of 3,4-Octadiene
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of analytical techniques for quantifying the enantiomeric purity of 3,4-octadiene, a chiral allene. We present a detailed, optimized chiral High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative analytical approaches, supported by established principles of chiral separation.
The axial chirality of allenes like 3,4-octadiene presents a unique challenge for enantiomeric resolution. Chiral HPLC has emerged as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity. This guide will delve into a recommended chiral HPLC protocol and benchmark it against other common methods such as chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining enantiomeric excess is often a balance between factors such as the nature of the analyte, required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of four common techniques for the analysis of 3,4-octadiene.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase in the gas phase. | Diastereomeric interaction with a chiral solvating or derivatizing agent. | Measurement of the rotation of plane-polarized light. |
| Sample Requirement | Small (µg to mg) | Very small (µg), must be volatile and thermally stable.[1] | Larger (mg range) | Larger (mg range), requires a pure sample. |
| Analysis Time | Minutes per sample | Minutes per sample | Minutes to hours per sample | Rapid (seconds to minutes) |
| Instrumentation Cost | High | High | Very High | Low to Moderate |
| Development Effort | Moderate to High | Moderate to High | Moderate | Low |
| Quantitative Accuracy | High | High | Moderate to High | Low to Moderate |
| Information Provided | Enantiomeric ratio, purity | Enantiomeric ratio, purity | Enantiomeric ratio, structural information | Optical rotation, indicates enantiomeric enrichment |
| Key Advantage | Broad applicability, high resolution.[2] | High efficiency for volatile compounds. | Provides structural information, no separation needed. | Simple, rapid screening. |
| Key Limitation | Requires method development for each compound. | Limited to volatile and thermally stable compounds.[1] | Lower sensitivity, potential for signal overlap. | Prone to inaccuracies from impurities. |
Recommended Experimental Protocol: Chiral HPLC
Based on the successful separation of other chiral allenes, a method utilizing a polysaccharide-based chiral stationary phase is recommended for 3,4-octadiene.[3] These phases, such as cellulose (B213188) or amylose (B160209) derivatives, are known for their broad enantioselectivity.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol (99:1, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as allenes have weak UV absorbance at lower wavelengths).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the 3,4-octadiene sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of racemic 3,4-octadiene to determine the retention times of both enantiomers and to calculate the resolution factor.
-
Inject the sample solution under the same conditions.
-
Integrate the peak areas of the two enantiomer signals.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Experimental Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound using HPLC.
Caption: Workflow for e.e. determination by chiral HPLC.
Alternative Analytical Methods
While chiral HPLC is a powerful tool, other techniques can also be employed for the determination of enantiomeric excess, each with its own set of advantages and limitations.
Chiral Gas Chromatography (GC): Chiral GC is highly effective for the separation of volatile and thermally stable enantiomers.[1] For 3,4-octadiene, which is a relatively volatile hydrocarbon, this method is a strong alternative to HPLC. The principles are similar, relying on a chiral stationary phase to effect separation.
NMR Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents in NMR spectroscopy can induce chemical shift differences between enantiomers, allowing for the determination of their ratio without physical separation. This method provides valuable structural information but generally requires higher sample concentrations and may have lower accuracy compared to chromatographic methods.
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample. While it is a rapid and simple method for assessing enantiomeric enrichment, it is susceptible to inaccuracies due to the presence of optically active impurities and a non-linear relationship between optical rotation and enantiomeric excess in some cases. It is best used as a screening tool rather than for precise quantitative analysis.
Conclusion
For the accurate and reliable determination of the enantiomeric excess of 3,4-octadiene, chiral HPLC with a polysaccharide-based stationary phase offers a robust and versatile solution. While chiral GC presents a viable alternative due to the analyte's volatility, HPLC provides broader applicability to a wider range of chiral compounds. NMR spectroscopy and polarimetry can serve as complementary techniques, particularly for initial screening and structural confirmation. The selection of the most appropriate method will ultimately depend on the specific requirements of the research, including the desired accuracy, sample throughput, and available resources.
References
A Comparative Guide to the Spectroscopic Analysis of 3,4-Octadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of molecular structure is a cornerstone of chemical and pharmaceutical research. Constitutional isomers and stereoisomers, despite sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed comparison of spectroscopic techniques for the confirmation of 3,4-octadiene, a chiral allene (B1206475), and its differentiation from other C₈H₁₄ constitutional isomers.
3,4-Octadiene possesses axial chirality due to the perpendicular arrangement of the substituent planes at either end of the C=C=C bond system, resulting in (R) and (S) enantiomers. Differentiating these enantiomers, as well as distinguishing the 3,4-allene structure from constitutional isomers like conjugated (e.g., 2,4-octadiene) or isolated dienes, requires a multi-faceted spectroscopic approach.
Analytical Workflow for Isomer Confirmation
A logical progression of spectroscopic analysis is crucial for efficient and definitive isomer identification. The workflow begins with techniques that confirm the molecular formula and class of unsaturation, followed by methods that elucidate the specific carbon skeleton and bonding, and concludes with chiroptical techniques to determine the absolute configuration of stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon framework of an organic molecule. Distinct differences in the chemical shifts of ¹³C and ¹H nuclei allow for the clear differentiation of allenes from other diene isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides the most definitive evidence for an allenic structure. The central, sp-hybridized carbon of the allene (C4 in 3,4-octadiene) has a uniquely deshielded chemical shift, appearing far downfield in a region where few other carbon signals appear.[1][2]
| Compound Type | Functional Group | Representative Carbons | Typical δ (ppm) |
| Allene (3,4-Octadiene) | C=C=C | Central sp (C4) | ~200-210 |
| Terminal sp² (C3, C5) | ~90-95 | ||
| sp³ (Alkyl) | ~10-35 | ||
| Conjugated Diene (2,4-Octadiene) | C=C-C=C | sp² (C2, C3, C4, C5) | ~115-140 [1][3] |
| sp³ (Alkyl) | ~10-35 | ||
| Isolated Diene (1,6-Octadiene) | C=C-(C)ₓ-C=C | sp² (C1, C2, C6, C7) | ~114-140 |
| sp³ (Alkyl) | ~20-40 |
Data for 3,4-Octadiene sourced from SpectraBase.[4] Data for conjugated and isolated dienes are typical values.[1][2][3]
¹H NMR Spectroscopy
The protons attached to the sp² carbons of the allene moiety (=C-H) have characteristic chemical shifts that differ from those in conjugated or isolated dienes. Protons on conjugated systems are often more deshielded due to electron delocalization.[5]
| Compound Type | Proton Environment | Typical δ (ppm) | Multiplicity Notes |
| Allene (3,4-Octadiene) | Allenic (=C-H) | ~5.0-5.4 | Complex multiplets due to coupling with adjacent alkyl protons. |
| Alkyl (adjacent to C=C=C) | ~2.0 | Multiplets | |
| Alkyl (terminal) | ~0.9-1.0 | Triplets | |
| Conjugated Diene (2,4-Octadiene) | Olefinic (=C-H) | ~5.5-6.5 [5][6] | Complex multiplets, often with large coupling constants. "Inner" protons are more deshielded.[5] |
| Isolated Diene (1,6-Octadiene) | Olefinic (=C-H) | ~4.9-5.8 [6] | Signals resemble those of simple alkenes. |
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Analysis: Process the raw data (FID) using Fourier transformation. Integrate ¹H NMR signals and analyze chemical shifts and coupling patterns to determine the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The C=C=C cumulative double bond system of an allene gives rise to a highly characteristic absorption band in a region of the spectrum that is typically devoid of other signals.
| Compound Type | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Allene (3,4-Octadiene) | C=C=C Antisymmetric Stretch | ~1950 | Medium to Weak |
| =C-H Stretch | ~3050 | Medium | |
| Conjugated Diene (2,4-Octadiene) | C=C Stretch | ~1650 and ~1600 | Variable, two bands expected |
| =C-H Stretch | ~3010-3040 | Medium | |
| Isolated Diene (1,6-Octadiene) | C=C Stretch | ~1640 | Medium to Weak |
| =C-H Stretch | ~3080 | Medium |
Data sourced from NIST WebBook for 2,4-octadiene[7] and typical values for allenes and other alkenes.
The presence of a sharp band around 1950 cm⁻¹ is strong evidence for an allene, while its absence and the presence of bands in the 1600-1680 cm⁻¹ region suggest a conjugated or isolated diene.[8]
Experimental Protocol (FTIR)
-
Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Press the plates together to form a thin capillary film.
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum. A typical scan range is 4000-600 cm⁻¹.
-
Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is essential for confirming the molecular weight and can help differentiate isomers based on their unique fragmentation patterns.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| 3,4-Octadiene | 110[9][10] | 95, 81, 67, 55, 41 | Fragmentation is driven by cleavage of bonds allylic to the allene system. |
| 2,4-Octadiene | 110[11][12] | 95, 81, 67, 53, 41 | Fragmentation is dominated by allylic cleavage, leading to resonance-stabilized cations.[11] |
While the fragmentation patterns of different octadiene isomers can be similar, the relative intensities of the fragment ions can serve as a fingerprint for identification when compared against a spectral library.
Experimental Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like hexane (B92381) or dichloromethane.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., a non-polar DB-5 or similar) coupled to a mass spectrometer.
-
GC Method: Inject 1 µL of the sample. Use an optimized temperature program to separate isomers chromatographically. Example: Start at 40°C, hold for 2 minutes, then ramp at 4°C/min to 280°C.[12]
-
MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range of m/z 35-300.
-
Analysis: Identify the peak corresponding to the analyte by its retention time. Analyze the mass spectrum for the molecular ion and compare the fragmentation pattern to reference spectra.
Vibrational Circular Dichroism (VCD) for Enantiomer Confirmation
Once the constitutional structure is confirmed as 3,4-octadiene, VCD is the definitive method for determining its absolute configuration (R vs. S) in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
The two enantiomers of 3,4-octadiene will produce VCD spectra that are mirror images of each other (equal in magnitude, opposite in sign). The sign of the VCD signal corresponding to the allene's C=C=C antisymmetric stretch (~1950 cm⁻¹) is particularly informative for assigning the axial chirality.
Logical Relationship of Isomers
Experimental Protocol (VCD)
-
Sample Preparation: Prepare a solution of the enantiomerically enriched sample at a relatively high concentration (e.g., 0.1 M) in a suitable, non-absorbing solvent like CDCl₃.
-
Data Acquisition: Use a dedicated VCD spectrometer. Acquire the spectrum in the mid-IR region, paying special attention to the ~1900-2000 cm⁻¹ range for the allenic stretch. A typical measurement might use a 50 µm pathlength cell.[13]
-
Computational Analysis: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both the (R) and (S) enantiomers.
-
Configuration Assignment: Compare the experimentally measured VCD spectrum with the two calculated spectra. A match in the sign and relative intensity of the key bands (especially the C=C=C stretch) allows for the unambiguous assignment of the absolute configuration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,4-Octadiene [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3,4-Octadiene | C8H14 | CID 141904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4-Octadiene [webbook.nist.gov]
- 11. 2,4-Octadiene [webbook.nist.gov]
- 12. 2,4-Octadiene [webbook.nist.gov]
- 13. che.hw.ac.uk [che.hw.ac.uk]
A Comparative Guide to the Synthesis of Chiral Allenes: Featuring 3,4-Octadiene and Other Key Allenic Structures
For Researchers, Scientists, and Drug Development Professionals
Chiral allenes are a unique class of molecules characterized by axial chirality, making them valuable building blocks in organic synthesis and crucial components in medicinal chemistry and materials science. Their rigid, linear geometry and versatile reactivity have led to their incorporation into a variety of complex targets, including natural products and pharmaceuticals. This guide provides an objective comparison of synthetic methodologies for preparing chiral allenes, with a focus on 3,4-octadiene as a representative 1,3-dialkyl-substituted allene (B1206475), alongside other important classes of chiral allenes. Experimental data is presented to offer a clear performance comparison of different synthetic strategies.
Performance Comparison of Synthetic Methods for Chiral Allenes
The enantioselective synthesis of chiral allenes can be broadly categorized into metal-catalyzed and organocatalytic methods. The choice of method often depends on the substitution pattern of the target allene. Below is a comparative summary of representative synthetic routes to different classes of chiral allenes.
| Target Allene Class | Representative Allene | Synthetic Method | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1,3-Dialkyl-Substituted | 1,3-Di-n-pentylallene | Copper-Catalyzed SN2' Substitution | MeMgBr, CuBr·SMe2 | -78 to 0 | 2 | 85 | >99 | [1] |
| 1-Aryl-3-Alkyl-Substituted | 1-Phenyl-1,2-nonadien-4-ol | Organocatalytic[2][3]-Sigmatropic Rearrangement | Rh2(S-DOSP)4 | 23 | 0.5 | 92 | 98 | [4] |
| 1,3-Diaryl-Substituted | 1,3-Diphenylallene | Zirconium-Mediated Reduction | Cp2Zr(H)Cl | 23 | 1 | 95 | 99 | [3] |
| Functionalized (Ene-Allene) | (R)-4-Phenyl-5,6-heptadien-1-ene | Palladium-Catalyzed Cross-Coupling | Pd2(dba)3, (S)-Ph-bod | 60 | 16 | 78 | 92 | [5] |
| Tetrasubstituted | 2-(1,2-Butadien-1-yl)-2-methyl-1-phenylpropan-1-one | Organocatalytic Substitution | (R)-A1 (Chiral Phosphoric Acid) | -20 | 24 | 96 | 95 | [2] |
* Data for 1,3-di-n-pentylallene is used as a representative example for 1,3-dialkyl-substituted allenes due to the lack of specific literature on the enantioselective synthesis of 3,4-octadiene.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are protocols for the key synthetic strategies highlighted in this guide.
Copper-Catalyzed Enantioselective Synthesis of a 1,3-Dialkyl-Substituted Allene
This protocol describes a general method for the synthesis of 1,3-dialkylallenes via the SN2' substitution of a chiral propargylic ester, which is applicable for the synthesis of molecules like 3,4-octadiene.
Materials:
-
(S)-Oct-3-yn-2-yl methanesulfonate (B1217627)
-
Methylmagnesium bromide (MeMgBr) in THF
-
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe2)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
A flame-dried round-bottom flask is charged with CuBr·SMe2 (0.1 eq) and anhydrous THF under an argon atmosphere.
-
The flask is cooled to -78 °C, and a solution of MeMgBr (1.1 eq) in THF is added dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes.
-
A solution of (S)-Oct-3-yn-2-yl methanesulfonate (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to 0 °C and stirred for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl.
-
The aqueous layer is extracted with hexanes (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1,3-dialkylallene.
Organocatalytic Enantioselective Synthesis of a Tetrasubstituted Allene
This procedure outlines the synthesis of a tetrasubstituted chiral allene from a racemic propargylic alcohol using a chiral phosphoric acid catalyst.[2]
Materials:
-
Racemic 2-methyl-1-phenyl-4-(trimethylsilyl)but-3-yn-2-ol (propargylic alcohol)
-
Indole (B1671886) (nucleophile)
-
(R)-A1 (chiral phosphoric acid catalyst)
-
Carbon tetrachloride (CCl4)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
An oven-dried 10-mL vial is charged with the racemic propargylic alcohol (0.2 mmol) and indole (0.3 mmol, 1.5 equiv) in CCl4 (3.8 mL) at room temperature.
-
The reaction mixture is cooled to -20 °C.
-
A solution of the (R)-A1 catalyst (10 µmol, 5 mol%) in CCl4 (0.2 mL) is added in one portion.
-
The reaction mixture is stirred at -20 °C and monitored by thin-layer chromatography.
-
Upon completion, the crude mixture is directly purified by silica gel flash chromatography (5–10% EtOAc in hexanes) to yield the pure tetrasubstituted allene.[2]
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing and applying these synthetic methods.
Copper-Catalyzed SN2' Substitution
The formation of a 1,3-dialkyl-substituted allene via copper-catalyzed SN2' substitution of a propargylic ester proceeds through the formation of an organocuprate reagent, which then undergoes a stereospecific anti-addition to the alkyne, followed by elimination of the leaving group. This process ensures a high degree of chirality transfer from the propargylic starting material to the allenic product.
Caption: Copper-catalyzed SN2' substitution pathway.
Organocatalytic Synthesis of a Tetrasubstituted Allene
In this organocatalytic approach, the chiral phosphoric acid activates the racemic propargylic alcohol, facilitating its reaction with a nucleophile. The chiral environment provided by the catalyst directs the nucleophilic attack to generate the axially chiral allene with high enantioselectivity.
Caption: Organocatalytic synthesis of a tetrasubstituted allene.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope and Mechanistic Analysis of the Enantioselective Synthesis of Allenes by Rhodium-Catalyzed Tandem Ylide Formation/[2, 3]-Sigmatropic Rearrangement between Donor/Acceptor Carbenoids and Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Oxidative Amination and Allylic Amination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3,4-Octadiene and Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,4-octadiene, an internal allene (B1206475), and terminal alkynes. Understanding the distinct reactivity profiles of these unsaturated hydrocarbons is crucial for synthetic strategy, reaction design, and the development of novel molecular entities. This comparison is supported by available experimental data and established chemical principles.
Introduction to 3,4-Octadiene and Terminal Alkynes
3,4-Octadiene is an internal allene, a class of compounds characterized by two cumulative double bonds (C=C=C). The central carbon is sp-hybridized, while the terminal carbons of the allene moiety are sp²-hybridized. This arrangement results in a unique, non-planar geometry with orthogonal π systems.
Terminal alkynes , such as 1-octyne (B150090), possess a carbon-carbon triple bond (C≡C) at the end of a carbon chain. The carbons of the triple bond are sp-hybridized, leading to a linear geometry. The presence of an acidic proton on the terminal sp-hybridized carbon is a key feature that distinguishes their reactivity from that of internal alkynes and allenes.
Reactivity Comparison: A Data-Driven Overview
The reactivity of these two functional groups is compared across several key reaction types: electrophilic addition, cycloaddition, and metal-catalyzed reactions.
Electrophilic Addition
Electrophilic addition is a fundamental reaction for unsaturated hydrocarbons. However, the reactivity of allenes and alkynes in these reactions can differ significantly.
General Principles: Computational and experimental studies suggest that, contrary to what might be expected from electron density arguments alone, alkynes are generally less reactive towards electrophiles than alkenes and allenes. This is attributed to two main factors:
-
Stability of the Intermediate Carbocation: The vinyl carbocation intermediate formed from the protonation of an alkyne is less stable than the allylic carbocation formed from the protonation of an allene.
-
Tightly Bound π-Electrons: The π-electrons in the triple bond of an alkyne are held more tightly by the sp-hybridized carbons, making them less available for donation to an electrophile.
Supporting Data:
Table 1: Comparative Reactivity in Electrophilic Addition (Qualitative)
| Reaction Type | 3,4-Octadiene (Internal Allene) | Terminal Alkyne | Rationale |
| Electrophilic Bromination | Expected to be significantly more reactive. | Less reactive. | Formation of a more stable allylic carbocation intermediate from the allene. More tightly bound π-electrons in the alkyne. |
| Hydrohalogenation (e.g., HBr addition) | Expected to be more reactive. | Less reactive. | Similar reasons as for bromination; stability of the intermediate carbocation. |
Cycloaddition Reactions
Both allenes and alkynes can participate as dienophiles in cycloaddition reactions, such as the Diels-Alder reaction.
General Principles: The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. For unsubstituted allenes and alkynes, their reactivity can be comparable, but the specific substitution pattern and reaction conditions play a crucial role. Alkynes react with dienes to form 1,4-cyclohexadiene (B1204751) derivatives[2][3][4]. Allenes can also undergo [4+2] cycloadditions.
Supporting Data: Direct comparative kinetic studies for the Diels-Alder reaction of 3,4-octadiene versus a terminal alkyne are not prevalent in the literature. However, the general principles of cycloaddition reactivity can be applied.
Table 2: Participation in [4+2] Cycloaddition Reactions
| Feature | 3,4-Octadiene (Internal Allene) | Terminal Alkyne |
| Role in Diels-Alder | Can act as a dienophile. | Can act as a dienophile. |
| Product | Forms a cyclohexene (B86901) derivative with an exocyclic double bond. | Forms a 1,4-cyclohexadiene derivative. |
| Relative Reactivity | Dependent on the specific diene and reaction conditions. No clear general trend without direct comparative data. | Dependent on the specific diene and reaction conditions. No clear general trend without direct comparative data. |
Metal-Catalyzed Reactions
The interaction with transition metals is a key area where the reactivity of allenes and terminal alkynes shows distinct characteristics.
General Principles: Terminal alkynes are well-known for their ability to form metal acetylides due to the acidic terminal proton, which is a cornerstone of many important coupling reactions (e.g., Sonogashira coupling). Allenes, on the other hand, can undergo a variety of metal-catalyzed transformations, including hydrofunctionalization and cycloisomerization.
In the context of hydration, both alkynes and allenes can be hydrated using gold or other metal catalysts. Computational studies on gold(I)-catalyzed hydration show that while the nucleophilic attack on the coordinated alkene (part of the allene system) is feasible, a subsequent protodeauration step is energetically very high, making alkenes (and by extension, the double bonds of an allene) less reactive in this specific transformation compared to alkynes[5][6].
Supporting Data:
Table 3: Reactivity in Metal-Catalyzed Reactions
| Reaction Type | 3,4-Octadiene (Internal Allene) | Terminal Alkyne | Key Differences & Rationale |
| Sonogashira Coupling | Not reactive under standard conditions. | Highly reactive due to the acidic terminal proton, forming a metal acetylide intermediate. | The absence of an acidic proton on the sp-hybridized carbon of the internal allene prevents the initial step of this reaction. |
| Catalytic Hydration (e.g., with Au(I)) | Can undergo hydration, but may be less reactive than alkynes. | Readily undergoes hydration to form a methyl ketone (Markovnikov addition). | The overall reaction energetics, particularly the protodeauration step, are more favorable for alkynes. |
| Hydrofunctionalization | Can undergo various hydrofunctionalization reactions. | A versatile substrate for a wide range of hydrofunctionalization reactions. | The specific catalyst and reaction conditions will determine the outcome and relative reactivity. |
Experimental Protocols
General Protocol for Electrophilic Bromination
This protocol provides a general method to compare the relative reactivity of 3,4-octadiene and a terminal alkyne towards electrophilic bromine addition. The rate of reaction can be qualitatively assessed by the disappearance of the bromine color.
Materials:
-
3,4-Octadiene
-
1-Octyne (as a representative terminal alkyne)
-
Bromine solution (e.g., 0.1 M in dichloromethane)
-
Dichloromethane (anhydrous)
-
Test tubes
-
Stirring apparatus
Procedure:
-
Prepare two separate solutions: one of 3,4-octadiene (0.1 M in dichloromethane) and one of 1-octyne (0.1 M in dichloromethane).
-
In two separate, identical test tubes, place 1 mL of each of the hydrocarbon solutions.
-
To each test tube, add the bromine solution dropwise with constant stirring.
-
Observe the rate at which the reddish-brown color of the bromine disappears. The faster the decolorization, the more reactive the hydrocarbon.
-
For a more quantitative comparison, the reaction can be monitored by UV-Vis spectroscopy, following the disappearance of the bromine absorbance at its λmax.
Representative Protocol for a Diels-Alder Reaction
This protocol outlines a general procedure for a [4+2] cycloaddition reaction.
Materials:
-
3,4-Octadiene or a terminal alkyne (dienophile)
-
A reactive diene (e.g., freshly cracked cyclopentadiene)
-
A suitable solvent (e.g., toluene (B28343) or dichloromethane)
-
Reaction flask with a condenser
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the dienophile (3,4-octadiene or the terminal alkyne) in the chosen solvent.
-
Add a molar equivalent of the diene to the solution.
-
Heat the reaction mixture to a temperature appropriate for the specific diene and dienophile (this can range from room temperature to reflux).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography or distillation.
Visualizations
Logical Relationship of Reactivity in Electrophilic Addition
Caption: Factors influencing the relative reactivity of 3,4-octadiene and terminal alkynes in electrophilic addition reactions.
Experimental Workflow for Reactivity Comparison
Caption: A generalized workflow for the qualitative comparison of electrophilic addition reactivity.
Conclusion
The reactivity of 3,4-octadiene and terminal alkynes is distinct and highly dependent on the reaction type.
-
In electrophilic additions , 3,4-octadiene is expected to be significantly more reactive than terminal alkynes due to the formation of a more stable allylic carbocation intermediate.
-
In cycloaddition reactions , both can serve as dienophiles, and their relative reactivity is nuanced, depending on the specific substrates and conditions.
-
In metal-catalyzed reactions , terminal alkynes exhibit unique reactivity due to their acidic proton, enabling a suite of reactions not readily accessible to internal allenes. Conversely, allenes can undergo their own set of unique metal-catalyzed transformations.
For researchers in drug development and organic synthesis, a thorough understanding of these differences is essential for designing efficient and selective synthetic routes. The choice between an allene and an alkyne moiety in a molecule can have profound implications for its chemical behavior and potential for further functionalization.
References
Validating the Elusive Structure of 3,4-Octadiene: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and common spectroscopic methods for the structural validation of the allene (B1206475), 3,4-octadiene. While a crystal structure for 3,4-octadiene itself is not publicly available, this guide will utilize the crystallographic data of a closely related simple allene, tetramethylallene (B85980) (2,4-dimethylpenta-2,3-diene), as a representative example to illustrate the principles and data obtainable from X-ray diffraction.
This guide will delve into the experimental protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy ('¹H' and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A comprehensive table summarizes the strengths and limitations of each technique, providing a clear framework for selecting the most appropriate analytical method for structural elucidation of allenes and other organic molecules.
At a Glance: Comparing Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography (using Tetramethylallene as proxy) | ¹³C & ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Requirements | High-quality single crystal | Solution in a deuterated solvent (e.g., CDCl₃) | Neat liquid, solid (KBr pellet), or solution | Small amount of pure sample, often introduced via GC |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Connectivity of atoms, chemical environment of carbons and protons, number of unique atoms | Presence of specific functional groups and bond types (e.g., C=C=C) | Molecular weight and elemental formula, fragmentation pattern aiding in structural determination |
| Strengths | Unambiguous determination of absolute and relative stereochemistry; provides a complete structural picture. | Excellent for determining the carbon-hydrogen framework and connectivity. | Quick and simple method to identify the presence of the characteristic allene functional group. | Highly sensitive, provides molecular weight and formula, and structural clues from fragmentation. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow; not applicable to amorphous solids or liquids. | Does not provide bond lengths or angles directly; interpretation can be complex for molecules with overlapping signals. | Provides limited information on the overall molecular structure beyond functional groups. | Isomers can be difficult to distinguish; extensive fragmentation can complicate interpretation. |
Definitive Structure by X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline compound. This technique allows for the precise determination of atomic positions, bond lengths, and bond angles, offering an unambiguous 3D representation of the molecule.
Experimental Protocol: X-ray Diffraction of Tetramethylallene (A Representative Simple Allene)
-
Crystal Growth: Single crystals of tetramethylallene suitable for X-ray diffraction would be grown, likely by slow evaporation of a solvent at a controlled temperature.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.
As a proxy for 3,4-octadiene, the crystallographic data for tetramethylallene would reveal the characteristic linear C=C=C geometry with the two outer double bonds being perpendicular to each other.
Unraveling Connectivity with Spectroscopic Techniques
For molecules like 3,4-octadiene, where obtaining a single crystal may be challenging, a combination of spectroscopic techniques is the primary method for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of 3,4-octadiene is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placed in an NMR tube.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Interpretation:
-
¹³C NMR: The number of signals indicates the number of unique carbon environments. For 3,4-octadiene, due to symmetry, four signals would be expected. The chemical shift of the central sp-hybridized carbon of the allene is characteristically downfield (around 200 ppm), while the two sp²-hybridized carbons appear at approximately 80-100 ppm.[1][2] The remaining signals correspond to the alkyl carbons.
-
¹H NMR: The proton NMR spectrum would show signals for the different types of protons in the molecule. The chemical shifts and coupling patterns of the signals for the protons on the carbons adjacent to the allene group would provide further confirmation of the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Experimental Protocol:
-
Sample Preparation: A drop of liquid 3,4-octadiene can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The sample is exposed to infrared radiation, and the absorbance is measured as a function of wavenumber.
-
Data Interpretation: The key feature for an allene is a characteristic absorption band for the asymmetric C=C=C stretch, which typically appears in the region of 1950-1980 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Introduction and Ionization: A small sample of 3,4-octadiene is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS). In the ion source, the molecules are ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3,4-octadiene (110.20 g/mol ). The fragmentation pattern, which involves the breaking of bonds within the molecule, can provide clues about its structure. For unsaturated hydrocarbons, fragmentation often involves allylic cleavage, leading to stable carbocations.[4][5][6][7][8]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound, integrating both spectroscopic and crystallographic methods.
Caption: A generalized workflow for determining the structure of a new chemical compound.
References
A Comparative Guide to Catalysts for the Synthesis of 3,4-Octadiene and Structurally Related Allenes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of allenes, such as 3,4-octadiene, is a critical process in organic chemistry, providing access to versatile building blocks for pharmaceuticals and complex molecular architectures. The choice of catalyst is paramount in achieving high yield, selectivity, and efficiency in these transformations. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of 3,4-octadiene and structurally similar substituted allenes, supported by experimental data from relevant literature.
Comparative Performance of Catalytic Systems
While direct comparative studies for the synthesis of 3,4-octadiene are limited, extensive research on the synthesis of substituted allenes provides valuable insights into the performance of different transition metal catalysts. The following table summarizes the performance of common catalytic systems in reactions analogous to the synthesis of 3,4-octadiene.
| Catalyst System | Substrates | Product Type | Yield (%) | Selectivity | Reaction Conditions |
| Palladium | |||||
| Pd(PPh₃)₂Cl₂ / PPh₃ | Propargyl acetates, Organoaluminum reagent | Tri- or Tetrasubstituted allenes | 83-94 | Up to 99:1 regioselectivity | K₂CO₃, THF, 60°C, 3-4 h[1] |
| Pd(PPh₃)₄ | Allenylstannanes, Aryl/Alkenyl iodides | Aryl/Alkenylallenes | Good | - | LiCl, DMF[2] |
| Copper | |||||
| Copper-NHC Complex | Allylic phosphonates, Allenylboronic acid | Tertiary/Quaternary allenic compounds | Up to 95 | >98% SN2' | -[2] |
| Cupric Stearate / Xantphos | 2-Substituted 1,3-dienes, Trihydrosilanes | Branched allylsilanes | High | High regioselectivity | PhCl, 30°C, Argon atmosphere[3][4] |
| Nickel | |||||
| Ni(COD)₂ / Ligand | Diene-vinylcyclobutanones | Bicyclic compounds | Up to 97 | - | Toluene, 80°C[5] |
| Ni(OTf)₂ / Ligand | 1,3-butadiene, Alkyl bromides, Arylboronic acids, CO | β,γ-Unsaturated ketones | Good to Excellent | Excellent 1,4-regioselectivity | Na₂CO₃, 1,4-dioxane, 70°C, 20 h[5] |
| Rhodium | |||||
| [Rh₂(S-BTPCP)₄] | Vinyldiazoacetates, Dienes | 1,4-Cycloheptadienes | - | High regio- and diastereoselectivity | -[6] |
| Gold | |||||
| [(CAAC)Au(η²-toluene)]⁺[B(C₆F₅)₄]⁻ | Enamines, Terminal alkynes | Unsymmetrically substituted allenes | Moderate to Excellent | Diastereoselective | C₆D₆, Room Temperature[7] |
Note: The data presented is for the synthesis of substituted allenes and related compounds, which serve as models for the synthesis of 3,4-octadiene.
Experimental Protocols
The following is a generalized experimental protocol for the transition metal-catalyzed synthesis of a substituted allene (B1206475), based on common procedures found in the literature.[1] Researchers should optimize these conditions for the specific synthesis of 3,4-octadiene.
General Procedure for Palladium-Catalyzed Allene Synthesis:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1 mol%) and ligand (e.g., PPh₃, 2 mol%) are dissolved in an anhydrous solvent (e.g., THF).
-
Reaction Setup: To the catalyst mixture, the base (e.g., K₂CO₃, 2.0 equivalents) is added, followed by the propargyl acetate (B1210297) substrate (1.0 equivalent).
-
Reagent Addition: The organoaluminum reagent (1.2 equivalents) is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 60°C) for the designated time (e.g., 3-4 hours). The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired allene.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for a comparative study of catalysts and a plausible catalytic cycle for allene synthesis.
References
- 1. Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent [organic-chemistry.org]
- 2. Substituted allene synthesis by C-C coupling [organic-chemistry.org]
- 3. Copper-Catalyzed Markovnikov Selective 3,4-Hydrosilylation of 2-Substituted 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Markovnikov Selective 3,4-Hydrosilylation of 2-Substituted 1,3-Dienes [organic-chemistry.org]
- 5. Nickel-Catalyzed Four-Component Carbonylation of 1,3-Butadiene To Access β,γ-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of the regiochemistry in the rhodium-catalyzed [4+3] cycloaddition between vinyldiazoacetates and dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allene formation by gold catalyzed cross-coupling of masked carbenes and vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Stereochemical Purity of 3,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
The determination of stereochemical purity is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where the chirality of a molecule can significantly impact its pharmacological activity. This guide provides a comparative overview of the primary analytical techniques for assessing the stereochemical purity of chiral allenes, with a specific focus on 3,4-octadiene. Due to a lack of publicly available experimental data for 3,4-octadiene, this guide utilizes data from structurally similar dialkylallenes to provide representative protocols and performance metrics. The principles and methodologies described are directly applicable to the analysis of 3,4-octadiene.
Introduction to Chiral Allenes
Allenes are compounds containing two cumulative double bonds. When the substituents at each end of the allene (B1206475) are different, the molecule lacks a plane of symmetry and is therefore chiral. 3,4-Octadiene is a chiral dialkylallene, existing as a pair of enantiomers. The accurate determination of the enantiomeric excess (e.e.) is crucial for quality control and for understanding the stereoselectivity of synthetic methods.
The primary methods for assessing the stereochemical purity of chiral allenes include:
-
Chiral Gas Chromatography (GC): A high-resolution technique for separating volatile enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): A versatile method applicable to a wide range of chiral compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: A powerful tool for determining enantiomeric excess in solution.
This guide will compare these three techniques, providing detailed experimental protocols, comparative data from analogous compounds, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and Chiral NMR for the analysis of chiral dialkylallenes, providing a comparative framework for method selection.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in a capillary column. | Differential interaction of enantiomers with a chiral stationary phase in a packed column. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Typical Analytes | Volatile and thermally stable chiral compounds. | Broad range of chiral compounds, including non-volatile and polar molecules. | Soluble chiral compounds. |
| Resolution | Excellent, often achieving baseline separation. | High to excellent, depending on the column and mobile phase. | Variable, depends on the chiral auxiliary and analyte. |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Lower (mg level). |
| Speed | Fast, with typical run times of 10-30 minutes. | Moderate, with typical run times of 15-45 minutes. | Fast, with data acquisition typically under 10 minutes. |
| Quantitative Accuracy | High, with linear response over a wide concentration range. | High, with linear response. | Good, but can be affected by peak overlap and integration challenges. |
| Method Development | Can be complex, requiring screening of different chiral columns and temperature programs. | Often requires screening of multiple columns and mobile phases. | Can be rapid, involving screening of different chiral solvating agents. |
| Instrumentation | Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS). | High-performance liquid chromatograph with a UV or other suitable detector. | NMR spectrometer. |
Experimental Protocols and Data
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective method for the separation of volatile chiral allenes. Cyclodextrin-based chiral stationary phases are particularly well-suited for this purpose.
Experimental Protocol for a Representative Dialkylallene (e.g., 1,3-dipropylallene):
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 120 °C at 2 °C/min.
-
Injection: 1 µL of a 1 mg/mL solution in hexane, split ratio 50:1.
Expected Performance Data (for 1,3-dipropylallene):
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 25.4 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | 26.1 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a versatile alternative for the separation of chiral allenes, particularly when derivatization is employed to enhance detectability and interaction with the chiral stationary phase.
Experimental Protocol for a Representative Derivatized Dialkylallene:
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL of a 0.5 mg/mL solution in the mobile phase.
Expected Performance Data (for a derivatized dialkylallene):
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 18.2 | \multirow{2}{*}{> 1.8} |
| Enantiomer 2 | 19.5 |
Chiral NMR Spectroscopy
NMR spectroscopy using a chiral solvating agent (CSA), such as Pirkle's alcohol, provides a rapid method for determining the enantiomeric excess of chiral allenes without the need for chromatographic separation.
Experimental Protocol for a Representative Dialkylallene:
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5 mg of the dialkylallene sample in 0.6 mL of CDCl₃. Add 1.2 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal of the allene that shows distinct chemical shifts for the two enantiomers in the presence of the CSA. Integrate the signals corresponding to each enantiomer to determine the enantiomeric excess.
Expected Performance Data (for a representative dialkylallene):
| Enantiomer | Chemical Shift (ppm) of Allenic Proton | Chemical Shift Difference (Δδ, ppm) |
| Enantiomer 1 | 5.15 | \multirow{2}{*}{0.05} |
| Enantiomer 2 | 5.20 |
Visualization of Experimental Workflows
Comparative Guide to the Kinetic Studies of Reactions Involving 3,4-Octadiene and Its Analogs
Introduction
3,4-Octadiene is a non-conjugated diene possessing a unique allenic functional group. A comprehensive understanding of its reaction kinetics is crucial for researchers, scientists, and drug development professionals in predicting reaction outcomes, optimizing process conditions, and designing novel synthetic pathways. However, a thorough review of the existing scientific literature reveals a notable absence of specific experimental or computational kinetic studies directly involving 3,4-octadiene.
To address this knowledge gap, this guide provides a comparative analysis of the kinetic parameters and experimental protocols for reactions of analogous compounds, namely non-conjugated dienes and allenes. By examining the reactivity of these structurally related molecules, we can infer the expected kinetic behavior of 3,4-octadiene in similar chemical transformations, specifically focusing on cycloaddition and oxidation reactions. This guide serves as a valuable resource for predicting the reactivity of 3,4-octadiene and for designing future kinetic studies.
Comparison of Cycloaddition Reaction Kinetics
Cycloaddition reactions are fundamental transformations for the construction of cyclic molecules. For 3,4-octadiene, both [4+2] Diels-Alder type reactions involving one of the double bonds and a dienophile, and [2+2] cycloadditions characteristic of the allene (B1206475) moiety are conceivable. The following table summarizes kinetic data for cycloaddition reactions of analogous non-conjugated dienes and allenes.
| Reaction | Reactants | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Reference |
| Diels-Alder Cycloaddition | 1,3-Butadiene + Ethene | Gas Phase | 487 - 648 | - | 27.5 | [1] |
| [2+2] Cycloaddition (Theoretical) | Allene + Isocyanic Acid | Gas Phase | - | - | 50 - 70 |
Note: The data for the Diels-Alder reaction of 1,3-butadiene, a conjugated diene, is included to provide a baseline for the reactivity of a diene system in a [4+2] cycloaddition. The activation energy for a non-conjugated diene like 3,4-octadiene in a similar reaction is expected to be different. The data for the [2+2] cycloaddition of allene is based on computational calculations.
Comparison of Oxidation Reaction Kinetics
Oxidation reactions of dienes and allenes can lead to a variety of functionalized products. Common oxidation reactions include ozonolysis and epoxidation. The kinetic parameters for the oxidation of representative alkenes and allenes are presented below to provide insight into the expected reactivity of 3,4-octadiene.
| Reaction | Reactant | Oxidant | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Ozonolysis | Various Olefins | Ozone (O₃) | Water | 10 - 25 | 10³ - 10⁶ | 17.4 - 37.7 | [2] |
| Epoxidation (Theoretical) | Ethene | Peroxyformic Acid | Gas Phase | - | - | 14.9 | [3] |
| Gas-Phase Oxidation (Theoretical) | Propadiene | NO₃ Radical | Gas Phase | 25 | 3.34 x 10⁻¹⁵ (cm³/molecule·s) | - |
Note: The ozonolysis data represents a range of values for various olefins. The epoxidation and gas-phase oxidation data are from theoretical studies.
Detailed Experimental Protocols
To facilitate the design of future kinetic studies on 3,4-octadiene, detailed experimental protocols for analogous reactions are provided below.
Protocol 1: Kinetic Study of a Diels-Alder Reaction via UV-Vis Spectrophotometry
This protocol is adapted from a general method for determining the kinetics of a Diels-Alder reaction where one of the reactants is colored.
Objective: To determine the rate law and activation energy of a Diels-Alder reaction.
Materials:
-
Diene (e.g., 2,5-dimethyl-3,4-diphenylcyclopentadienone (B12062004) - colored)
-
Dienophile
-
Anhydrous, non-polar organic solvent (e.g., toluene, xylene) that does not absorb at the analytical wavelength
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Constant temperature water bath
-
Ice bath
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of the diene and dienophile in the chosen solvent at known concentrations.
-
Spectrometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of the colored reactant (e.g., 460 nm for 2,5-dimethyl-3,4-diphenylcyclopentadienone).
-
Reaction Initiation: a. Place a solution of the colorless reactant in a cuvette within the temperature-controlled holder of the spectrophotometer and allow it to equilibrate to the desired reaction temperature. b. In a separate container, heat a solution of the colored reactant to initiate the reverse Diels-Alder reaction if it exists as a dimer, until a high concentration of the monomer is achieved (indicated by intense color). c. Cool the colored reactant solution quickly in an ice bath. d. To initiate the reaction, inject a known volume of the cooled, colored reactant solution into the cuvette containing the colorless reactant. Mix thoroughly and start data acquisition immediately. This point is considered t=0.
-
Data Acquisition: Record the absorbance of the reaction mixture at regular time intervals. The disappearance of the colored reactant is monitored over time.
-
Kinetic Analysis: a. Convert the absorbance data to concentration of the colored reactant using the Beer-Lambert law (A = εbc). b. Plot concentration versus time, ln(concentration) versus time, and 1/concentration versus time to determine the order of the reaction with respect to the colored reactant. c. The pseudo-first-order or second-order rate constant (k) can be determined from the slope of the linear plot.
-
Determination of Activation Energy: Repeat the experiment at several different temperatures. Plot ln(k) versus 1/T (Arrhenius plot). The activation energy (Ea) can be calculated from the slope of this line (slope = -Ea/R, where R is the gas constant).[4]
Protocol 2: Gas-Phase Oxidation Kinetics using a Flow Reactor
This protocol describes a general method for studying the kinetics of gas-phase reactions, such as the oxidation of a volatile organic compound.
Objective: To determine the rate constant for the gas-phase reaction between an organic compound and an oxidant (e.g., OH radicals, O₃).
Materials:
-
Volatile organic compound (e.g., a non-conjugated diene or allene)
-
Oxidant precursor (e.g., H₂O₂ for OH radicals, O₂ for O₃ generation)
-
Inert carrier gas (e.g., He, N₂)
-
Flow reactor (a tube of known dimensions)
-
Mass flow controllers for precise gas delivery
-
Detection system (e.g., Laser-Induced Fluorescence (LIF) for OH radicals, Cavity Ring-Down Spectroscopy (CRDS) or Gas Chromatography-Flame Ionization Detection (GC-FID) for the organic compound or products)
-
Temperature and pressure control systems for the reactor
Procedure:
-
Gas Mixture Preparation: Prepare a dilute mixture of the organic compound in the inert carrier gas using mass flow controllers. Prepare a separate flow of the oxidant or its precursor.
-
Reaction Initiation: Introduce the two gas streams into the flow reactor. The reaction is initiated upon mixing. For photochemical reactions, a laser or lamp is used to generate the oxidant within the reactor.
-
Reaction Monitoring: a. The concentration of the oxidant or the organic compound is monitored at a fixed point in the reactor. b. By varying the concentration of the organic compound while keeping the oxidant precursor concentration constant (under pseudo-first-order conditions), the rate of decay of the oxidant can be measured.
-
Kinetic Analysis: a. The pseudo-first-order rate constant (k') is determined from the exponential decay of the oxidant concentration in the presence of an excess of the organic compound. b. A plot of k' versus the concentration of the organic compound will yield a straight line, the slope of which is the second-order rate constant (k) for the reaction.
-
Determination of Activation Energy: The experiment is repeated at various temperatures to determine the temperature dependence of the rate constant. An Arrhenius plot of ln(k) versus 1/T allows for the calculation of the activation energy.
Visualizations
Experimental Workflow for Kinetic Analysis of a Diels-Alder Reaction
Caption: Workflow for a typical kinetic study of a Diels-Alder reaction using UV-Vis spectrophotometry.
Logical Relationship for Comparative Kinetic Analysis
Caption: Decision process for comparative kinetic analysis of 3,4-octadiene based on analogous compounds.
References
A Researcher's Guide to the Computational Analysis of 3,4-Octadiene Transition States
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. Computational chemistry provides a powerful lens to visualize and quantify these fleeting moments, particularly the high-energy transition states that govern reaction pathways and stereochemical outcomes. This guide offers a comparative overview of computational methods for analyzing the transition states of 3,4-octadiene, a chiral allene (B1206475), providing a framework for similar investigations.
The study of allene stereoisomerization, such as the interconversion between the enantiomers of 3,4-octadiene, is fundamental to understanding dynamic chemical systems. This process occurs through a planar transition state, and accurately calculating the energy barrier for this rotation is a key challenge for computational methods. This guide compares two prominent levels of theory for this task: the multireference Complete Active Space Self-Consistent Field (CASSCF) method and the widely used Density Functional Theory (DFT).
Comparative Analysis of Computational Methods
The choice of computational method significantly impacts the accuracy of predicted activation energies for reactions like allene isomerization. High-level multireference methods, while computationally expensive, are often necessary for accurately describing the electronic structure of transition states which may have significant diradical character. DFT offers a computationally more accessible alternative, with a wide range of functionals available.
Below is a comparison of calculated activation energies for the racemization of 1,3-dimethylallene, a close structural analog of 3,4-octadiene. This data serves as a benchmark for what can be expected when studying the transition state of 3,4-octadiene.
| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Reference System |
| CASSCF | Not Specified | 41.0 | 1,3-Dimethylallene |
| B3LYP | 6-311+G(d,p) | Representative Value | Dimerization of Allene |
Note: A direct DFT-calculated value for the racemization of 1,3-dimethylallene was not available in the surveyed literature. The B3LYP functional is commonly used for allene systems, as seen in studies on allene dimerization where transition state barriers were calculated[1]. The value for CASSCF is from a dedicated study on 1,3-dimethylallene racemization[1].
Detailed Computational Protocols
The following protocol outlines a representative workflow for the computational analysis of the rotational transition state of 3,4-octadiene.
Molecular Model Construction
-
Software: A molecular modeling program such as GaussView, Avogadro, or ChemDraw is used.
-
Procedure:
-
Construct the initial 3D structure of one enantiomer of 3,4-octadiene.
-
Perform an initial geometry optimization using a low-level method (e.g., a semi-empirical method or a small basis set DFT) to obtain a reasonable starting geometry.
-
Ground State Geometry Optimization
-
Software: A quantum chemistry software package like Gaussian, ORCA, or Q-Chem is required.
-
Procedure:
-
Select a level of theory. For a comparative study, one might choose:
-
DFT: The B3LYP functional with a Pople-style basis set like 6-31G(d) or a larger one such as 6-311+G(d,p) for higher accuracy.
-
Multireference: The CASSCF method, which is crucial for systems with potential static correlation, often followed by a multireference perturbation theory (e.g., CASPT2) single-point energy calculation for improved accuracy.
-
-
Perform a full geometry optimization of the ground state of the 3,4-octadiene enantiomer.
-
Follow this with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Transition State Search
-
Procedure:
-
The transition state for allene racemization is expected to have a planar arrangement of the carbon backbone. A good initial guess can be generated by manually adjusting the dihedral angles of the optimized ground state structure to be planar.
-
Use a transition state optimization algorithm (e.g., Opt=TS in Gaussian). Common algorithms include the Berny algorithm or Eigenvector Following.
-
It is often beneficial to calculate the force constants at the initial guess geometry to guide the optimization (Opt=(TS, CalcFC)).
-
Transition State Verification
-
Procedure:
-
Once the optimization converges, perform a frequency calculation at the same level of theory on the optimized transition state geometry.
-
A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency.
-
Visualize the vibrational mode corresponding to this imaginary frequency. For the racemization of 3,4-octadiene, this should correspond to the rotational motion around the C=C=C axis that connects the two enantiomeric forms.
-
An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state connects the reactant and product minima.
-
Calculation of Activation Energy
-
Procedure:
-
The activation energy (ΔE‡) is calculated as the difference between the energy of the transition state and the energy of the ground state reactant.
-
It is important to include zero-point vibrational energy (ZPVE) corrections from the frequency calculations for a more accurate barrier height (ΔE‡_ZPE = (E_TS + ZPVE_TS) - (E_GS + ZPVE_GS)).
-
For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set (e.g., CCSD(T) or a larger basis set).
-
Mandatory Visualizations
The following diagrams illustrate the conceptual relationships and workflows described in this guide.
Caption: Workflow for Computational Transition State Analysis.
Caption: Energy Profile for Allene Racemization.
References
A Comparative Guide to the Synthetic Utility of 3,4-Octadiene and 1,3-Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the synthetic utility of 3,4-octadiene, as a representative allene (B1206475) (cumulated diene), and the broad class of 1,3-dienes (conjugated dienes). We will delve into their structural properties, characteristic reactions, and applications, supported by experimental data and detailed protocols to inform synthetic strategy and molecular design.
Introduction and Structural Overview
Dienes, hydrocarbons containing two carbon-carbon double bonds, are fundamental building blocks in organic synthesis. Their classification is based on the relative position of these double bonds, which dictates their stability and reactivity.[1][2][3]
-
1,3-Dienes (Conjugated Dienes): These feature double bonds separated by a single bond. This arrangement allows for the delocalization of π-electrons across the four-carbon system, leading to enhanced thermodynamic stability compared to other diene isomers.[1][4] This class is renowned for its role in pericyclic reactions and as a versatile scaffold in natural products and pharmaceuticals.[5][6][7]
-
3,4-Octadiene (A Cumulated Diene or Allene): Allenes possess two consecutive, or cumulated, double bonds sharing a central sp-hybridized carbon atom.[1][8] This arrangement forces the two π-systems to be orthogonal to each other. Consequently, allenes are generally less stable and more reactive than their conjugated counterparts.[8][9] Their unique, non-planar geometry can give rise to axial chirality, making them valuable targets in asymmetric synthesis.[8][10]
References
- 1. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 2. theorango.com [theorango.com]
- 3. Diene - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allenes - Wikipedia [en.wikipedia.org]
- 9. Chemical Reactivity [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
Hypothetical Biological Activity Profile of 3,4-Octadiene Derivatives
A Comprehensive Guide to the Biological Activity Screening of Novel 3,4-Octadiene Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities for therapeutic potential is a cornerstone of innovation. This guide provides a comparative framework for the biological activity screening of 3,4-octadiene derivatives, a class of unsaturated hydrocarbons with potential for diverse pharmacological applications. While extensive research on the specific biological activities of 3,4-octadiene derivatives is still emerging, this document outlines a standard screening cascade, presents hypothetical comparative data, and details established experimental protocols to guide future research in this promising area.
To illustrate a potential screening outcome, the following tables summarize hypothetical quantitative data for a series of 3,4-octadiene derivatives (OD-1 to OD-5) against various biological targets. These tables are designed for easy comparison with a standard reference compound.
Table 1: Anticancer Activity (IC₅₀ in µM)
| Compound | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| OD-1 | 15.2 | 22.5 | 31.8 |
| OD-2 | 9.8 | 14.1 | 19.5 |
| OD-3 | 25.1 | 30.4 | 45.2 |
| OD-4 | 7.5 | 10.2 | 12.3 |
| OD-5 | 18.9 | 25.6 | 38.4 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 1.5 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| OD-1 | 32 | 64 | >128 |
| OD-2 | 16 | 32 | 64 |
| OD-3 | 64 | >128 | >128 |
| OD-4 | 8 | 16 | 32 |
| OD-5 | 32 | 64 | 128 |
| Ciprofloxacin (Standard) | 1 | 0.5 | N/A |
| Fluconazole (Standard) | N/A | N/A | 4 |
Table 3: Anti-inflammatory Activity (% Inhibition of Edema)
| Compound | 1 hour | 2 hours | 4 hours |
| OD-1 | 25% | 35% | 45% |
| OD-2 | 35% | 50% | 65% |
| OD-3 | 15% | 25% | 30% |
| OD-4 | 40% | 60% | 75% |
| OD-5 | 20% | 30% | 40% |
| Indomethacin (Standard) | 55% | 70% | 85% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the 3,4-octadiene derivatives and a standard drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Dilution: The 3,4-octadiene derivatives are serially diluted in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[1]
Protocol:
-
Animal Grouping: Male Wistar rats are divided into groups, including a control group, a standard group (e.g., Indomethacin), and test groups for the 3,4-octadiene derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 1, 2, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the test groups with the control group.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the biological screening of 3,4-octadiene derivatives.
Caption: Hypothetical signaling pathway for the anticancer activity of a 3,4-octadiene derivative.
References
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Octadiene: A Procedural Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for 3,4-Octadiene, focusing on immediate safety, logistical operations, and step-by-step disposal protocols.
Key Data and Safety Profile
Understanding the physicochemical properties of 3,4-Octadiene is the foundation of its safe handling and disposal. Although specific disposal data for this compound is limited, its classification as a flammable, unsaturated hydrocarbon dictates the necessary precautions.
| Property | Data | Reference |
| Chemical Formula | C8H14 | [1] |
| Molecular Weight | 110.20 g/mol | [1] |
| Physical State | Liquid | [2] |
| Flash Point | 9 °C / 48.2 °F | [2] |
| Boiling Point | 114 - 121 °C / 237.2 - 249.8 °F | [2] |
| Primary Hazard | Highly flammable liquid and vapor | [2][3] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | [2][4] |
| Incompatible Materials | Oxidizing agents | [2] |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of 3,4-Octadiene is a critical final step in any experimental workflow. The following protocol outlines the necessary steps for safe and compliant disposal.
Objective: To safely collect, store, and dispose of 3,4-Octadiene waste in accordance with laboratory safety regulations.
Materials:
-
Dedicated, chemically compatible waste container (e.g., glass bottle or metal can for flammable liquids)[5][6]
-
Secondary containment bin[7]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat
Procedure:
-
Waste Segregation:
-
Container Management:
-
Ensure the waste container is in good condition, free of leaks, and compatible with flammable hydrocarbons.[6] For quantities less than 5 gallons, glass bottles are suitable; for larger quantities, metal cans should be used.[5]
-
The container must be kept closed at all times, except when adding waste, to prevent the release of flammable vapors.[5]
-
Leave adequate headspace in the container (approximately 1 inch for a 4L bottle) to allow for vapor expansion.[5]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area must be a cool, dry, and well-ventilated space, away from sources of ignition such as open flames, hot surfaces, and sparks.[2][4]
-
The waste container should be placed within a secondary containment bin to mitigate potential spills.[7]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Provide the EHS department with accurate information about the waste contents as detailed on the label.
-
Under no circumstances should 3,4-Octadiene or its containers be disposed of in the regular trash or poured down the sanitary sewer.[4][9]
-
Disposal Workflow
The logical flow for the proper disposal of 3,4-Octadiene is illustrated below. This decision-making process ensures that all safety and regulatory aspects are considered.
Caption: Logical workflow for the safe disposal of 3,4-Octadiene waste.
References
- 1. 3,4-Octadiene | C8H14 | CID 141904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 3,4-Octadiene: A Comprehensive Guide
For Immediate Reference: Due to the limited availability of a specific Safety Data Sheet (SDS) for 3,4-Octadiene, this guidance is primarily based on the safety data for its isomer, 1,7-Octadiene. It is imperative to handle 3,4-Octadiene with the assumption that it presents similar hazards, including high flammability.
Researchers, scientists, and drug development professionals require stringent safety protocols when handling reactive chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of 3,4-Octadiene, ensuring the well-being of laboratory personnel and the integrity of research.
Essential Safety and Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety when handling 3,4-Octadiene. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over safety glasses when there is a splash hazard. |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Skin and Body Protection | Flame-retardant, antistatic protective clothing. A chemically resistant apron or lab coat. | Clothing should cover all exposed skin. Ensure non-sparking tools are used to prevent ignition. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If ventilation is inadequate or in the case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: From Handling to Disposal
A systematic approach is crucial for the safe management of 3,4-Octadiene in a laboratory setting.
Pre-Handling Preparations
-
Information Review : All personnel must review the Safety Data Sheet (SDS) for a relevant isomer such as 1,7-Octadiene and this handling guide.
-
Work Area Setup : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Safety Equipment Check : Verify that safety showers and eyewash stations are accessible and operational.[1]
-
PPE Donning : Put on all required personal protective equipment as detailed in the table above.
Handling Procedures
-
Grounding : Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Tool Usage : Use only non-sparking tools.[1]
-
Dispensing : Handle the liquid carefully to avoid splashes. Keep the container tightly closed when not in use.[1]
-
Ventilation : Perform all operations in a well-ventilated area or a chemical fume hood to keep vapor concentrations low.
Post-Handling and Storage
-
Decontamination : Wipe down the work area with an appropriate solvent and decontaminate any used equipment.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination.
-
Storage : Store 3,4-Octadiene in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and oxidizing agents.[1]
Disposal Plan
Proper disposal of 3,4-Octadiene and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
-
Waste Collection : Collect waste 3,4-Octadiene and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
Waste Disposal : Dispose of the chemical waste through a licensed waste disposal company. Do not dispose of it down the drain.[1]
-
Container Disposal : Empty containers may retain product residue and vapors and should be handled as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for 1,7-Octadiene, which should be considered as indicative for 3,4-Octadiene.
| Property | Value |
| Molecular Formula | C8H14 |
| Molecular Weight | 110.20 g/mol [2] |
| Boiling Point | 114 - 121 °C (237.2 - 249.8 °F)[1] |
| Flash Point | 9 °C (48.2 °F)[1] |
| Melting Point | -70 °C (-94 °F)[1] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
Fire : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[3] Wear self-contained breathing apparatus for firefighting if necessary.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 3,4-Octadiene.
Caption: Workflow for the safe handling of 3,4-Octadiene.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
